Perfluorodecalin
Description
This compound is under investigation in clinical trial NCT03668665 (Influencing Wound Healing Through the Application of Hyaluronic Acid With this compound and Physalis Angulata Extract After Split Skin Removal From the Thigh - a Study in "Split Wound Design").
RN given refers to parent cpd without isomeric designation
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEYRJFJVCLAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046511, DTXSID201015480, DTXSID801021518 | |
| Record name | Perflunafene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Perfluorodecalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Perfluorodecahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306-94-5, 60433-11-6, 60433-12-7 | |
| Record name | Perfluorodecalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perflunafene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Perfluorodecalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Perfluorodecalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorodecalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16292 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perfluorodecalin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluorodecahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perflunafene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Perfluorodecalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Perfluorodecahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perflunafene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 60433-11-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUNAFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54A06VV62N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Perfluorodecalin chemical synthesis and purification methods
An In-depth Technical Guide to the Chemical Synthesis and Purification of Perfluorodecalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₁₀F₁₈) is a fully fluorinated derivative of decalin, renowned for its chemical and biological inertness, high stability, and remarkable capacity to dissolve gases like oxygen.[1] These properties make it an invaluable component in various advanced applications, including as a component in artificial blood substitutes, for organ preservation, in liquid breathing, and as a contrast agent in medical imaging.[1] The stringent requirements for purity in these applications, particularly in the biomedical field, necessitate robust and well-controlled synthesis and purification processes.
This technical guide provides a comprehensive overview of the core methodologies for synthesizing and purifying this compound. It details the prevalent industrial synthesis routes, characterizes the resulting crude product, and presents in-depth protocols for state-of-the-art purification techniques designed to remove persistent isomers and byproducts.
Chapter 1: Chemical Synthesis of this compound
The industrial production of this compound does not involve building the molecule from smaller units but rather the exhaustive fluorination of a pre-existing decalin or naphthalene ring structure.[2] These processes are characterized by radical mechanisms, which inherently lead to low selectivity and the formation of a complex mixture of isomers and impurities.[3]
Fowler Process
The most common method for this compound synthesis is the Fowler process, which utilizes a high-valence metal fluoride, typically cobalt(III) fluoride (CoF₃), as the fluorinating agent.[1] In this process, vapors of a hydrocarbon precursor, such as tetralin or decalin, are passed over a bed of CoF₃ at elevated temperatures (e.g., 350°C). The CoF₃ provides a controlled source of fluorine, replacing all hydrogen atoms with fluorine atoms and being reduced to CoF₂ in the process. The cobalt(II) fluoride can then be regenerated by treatment with elemental fluorine.
General Reaction (using Decalin): C₁₀H₁₈ + 36 CoF₃ → C₁₀F₁₈ + 18 HF + 36 CoF₂
Electrochemical Fluorination (ECF)
Electrochemical fluorination, also known as the Simons process, is another major industrial method for producing this compound. This technique involves the electrolysis of a solution of naphthalene or decalin in anhydrous hydrogen fluoride (HF). The hydrocarbon is dissolved in the HF, and an electric current is passed through the solution. The process generates a highly complex mixture of perfluorinated isomers and fragments due to the high energy involved.
Chapter 2: Characterization of Crude this compound
The output from either the Fowler or ECF process is a crude mixture that typically contains 93-95% this compound, with some industrial mixtures containing as low as 70 wt.% of the target isomers. This mixture is composed of cis- and trans-isomers of this compound along with several structurally similar impurities that pose significant purification challenges.
Table 1: Common Impurities in Crude this compound
| Impurity Name | Origin | Purification Challenge |
|---|---|---|
| Perfluoro(butylcyclohexane) (BCH) | Carbon chain destruction during fluorination. | Close boiling point to PFD isomers, making simple distillation ineffective. |
| Perfluoro(7-methylbicyclo[4.3.0]nonane) (MBCN) | Carbon chain destruction and radical cyclization. | Close boiling point to PFD isomers. |
| Perfluoromethyloctahydroindene | Byproduct of the radical fluorination process. | Difficult to remove by standard distillation. |
| Partially Fluorinated Compounds | Incomplete fluorination of the feedstock. | Must be removed for biomedical applications due to potential toxicity. |
| Cis/Trans Isomers of PFD | Inherent to the fluorination of the decalin ring. | Require separation for specific applications or to obtain a consistent product. |
Chapter 3: Purification Methods
Achieving the high purity (>99.5%) required for medical and research applications involves a multi-step purification strategy. The primary techniques employed are low-temperature crystallization and advanced distillation methods.
Low-Temperature Fractional Crystallization
This technique is a cornerstone of this compound purification, exploiting the different melting points of the cis- and trans-isomers and various impurities. The trans-isomer has a significantly higher melting point (+18°C) than the cis-isomer (-3.6°C) and most impurities, allowing it to be selectively crystallized from the crude mixture. A two-stage crystallization process is often employed to maximize purity.
-
First Stage:
-
The crude this compound mixture (e.g., 93.2 wt.%) is cooled to a temperature between -17°C and -18°C at a controlled rate of 1-2°C per minute with constant stirring.
-
The slurry is held at this temperature for 30-35 minutes to allow for crystal growth.
-
The resulting crystals are separated from the mother liquor via filtration. The crystals at this stage have an intermediate purity of approximately 97.5%.
-
-
Second Stage:
-
The crystal fraction from the first stage is melted at ambient temperature.
-
The melted liquid is then recrystallized by cooling it to a slightly higher temperature of -15°C under the same controlled conditions.
-
The final crystals are filtered, yielding this compound with a purity exceeding 99.2%.
-
Table 2: Purity Enhancement via Two-Stage Crystallization
| Stage | Starting Material Purity | Process Conditions | Final Crystal Purity |
|---|---|---|---|
| Crude Mixture | ~93-95% | - | - |
| First Crystallization | ~93-95% | Cooled to -17°C to -18°C, held for 30-35 min, filtered. | ~97.5% |
| Second Crystallization | ~97.5% | Melted crystals from stage 1, recrystallized at -15°C. | >99.2% |
Crystallization with Organic Diluents
The efficiency of crystallization can be markedly improved by using a small amount of an organic diluent. The diluent alters the solubility characteristics of the impurities, preventing them from being incorporated into the growing crystal lattice of this compound. This method can achieve very high purity levels (>99.9%) in just two crystallization cycles.
-
800g of crude this compound (93.14%) is mixed with 80g of 1,2,2-trichloro-1,1,2-trifluoroethane in a crystallizer.
-
The mixture is cooled to -5°C, and then the cooling rate is slowed to 0.5°C per hour until the final temperature of -20°C is reached.
-
The supernatant liquid is filtered off under dry nitrogen pressure.
-
The this compound crystals are melted by warming to 0°C.
-
A second crystallization cycle is performed by adding 40g of the diluent to the melted crystals and repeating the cooling and filtration process.
-
The final product is held under vacuum (10 mm Hg) for one hour to remove any residual diluent, yielding this compound with a purity of 99.93%.
Heteroazeotropic Distillation
For certain impurities with very close boiling points that are difficult to remove by crystallization, heteroazeotropic distillation is an effective technique. This process involves adding a separating agent that forms a low-boiling azeotrope with one or more of the impurities, allowing them to be selectively removed as the distillate. For instance, acetone can be used as a separating agent to effectively remove perfluoro(7-methylbicyclo[4.3.0]nonane) (MBCN). Similarly, water has been proposed as a safe and effective separating agent to remove perfluoro(butylcyclohexane) (BCH). This method can purify the target compound to over 99.8%.
Chapter 4: Purity Analysis
Accurate determination of purity and impurity profiles is critical. Gas chromatography coupled with mass spectrometry (GC-MS) is the standard analytical method for this purpose.
-
Sample Preparation: Blood or emulsion samples are typically prepared by breaking the emulsion (e.g., by freezing at -30°C for 24 hours) followed by a liquid-liquid extraction using a solvent like 1,1,2-trichlorotrifluoroethane. An internal standard is added for quantification.
-
Chromatographic Separation: The extract is injected into a gas chromatograph. A capillary column, such as a CP-select 624 CB, is commonly used to separate the cis- and trans-isomers of this compound and other impurities.
-
Detection and Quantification: A mass spectrometer operating in selected ion monitoring (SIM) mode is used for detection. Specific ions are monitored for quantification of this compound (e.g., m/z 293) and the internal standard. The method allows for limits of quantification as low as 13 µg/ml in blood.
Conclusion
The synthesis of this compound via established methods like the Fowler process and electrochemical fluorination invariably produces a complex crude product. Achieving the exceptionally high purity required for biomedical and advanced research applications is a non-trivial challenge that cannot be met by a single unit operation. An integrated, multi-step purification strategy is essential. The combination of fractional distillation techniques, such as heteroazeotropic distillation, to remove problematic close-boiling impurities, followed by multi-stage, low-temperature crystallization is the most effective approach. This strategy, particularly when enhanced with organic diluents, can consistently yield this compound with a purity exceeding 99.9%, meeting the stringent demands of its most critical applications.
References
Cis and trans isomers of Perfluorodecalin properties
An In-depth Technical Guide to the Properties of Cis- and Trans-Perfluorodecalin Isomers
Introduction
Perfluorodecalin (C₁₀F₁₈) is a synthetic fluorocarbon compound derived from decalin by the complete substitution of all hydrogen atoms with fluorine.[1] Renowned for its chemical and biological inertness, high gas-dissolving capacity (particularly for oxygen and carbon dioxide), and unique physical properties, this compound has garnered significant interest in various advanced applications, including as a component of artificial blood substitutes, in liquid ventilation, for drug delivery, and in cosmetics.[1][2][3][4]
The manufacturing process, typically electrochemical fluorination of naphthalene or decalin, results in a mixture of stereoisomers, primarily the cis and trans forms. These isomers arise from the relative orientation of the fluorine atoms on the bridgehead carbon atoms. While both isomers share a high degree of chemical inertness, they exhibit subtle but important differences in their physical properties, which can influence their separation, purification, and suitability for specific applications. This guide provides a detailed comparison of the cis- and trans-isomers of this compound, focusing on their core properties, the experimental methods used for their characterization, and logical workflows for their separation and analysis.
Logical Relationship of this compound Isomers
The synthesis of this compound from a hydrocarbon precursor results in a mixture of its cis and trans isomers, which then require separation for specific applications that may depend on the properties of the pure isomers.
Comparative Physicochemical Properties
The cis and trans isomers of this compound are very similar in most physical properties, with the most significant difference being their melting points. This distinction is pivotal for their separation via crystallization. The quantitative properties of the individual isomers and their common industrial mixture are summarized below.
General and Thermal Properties
| Property | cis-Perfluorodecalin | trans-Perfluorodecalin | Mixture (Typical) |
| Molecular Formula | C₁₀F₁₈ | C₁₀F₁₈ | C₁₀F₁₈ |
| Molecular Weight | 462.08 g/mol | 462.08 g/mol | 462.08 g/mol |
| Melting Point | -3.6 °C | +18 °C | -10 °C to -5 °C |
| Boiling Point | ~142 °C | ~142 °C | 142 °C |
| Critical Temperature | 565.2 K (292.1 °C) | 565.2 K (292.1 °C) | 565.2 K (292.1 °C) |
Density, Viscosity, and Surface Properties
| Property | cis-Perfluorodecalin | trans-Perfluorodecalin | Mixture (Typical) |
| Density | ~1.9 g/mL | ~1.9 g/mL | 1.908 g/mL at 25 °C |
| Vapor Pressure | ~13.6 mmHg at 37 °C | ~13.6 mmHg at 37 °C | 0.88 kPa (6.6 mmHg) at 25 °C |
| Refractive Index | n20/D ~1.314 | n20/D ~1.314 | n20/D 1.3145 |
| Viscosity | 5.1 mPa·s | 5.1 mPa·s | 5.1 mPa·s |
| Surface Tension | ~17.6 mN/m | ~17.6 mN/m | 17.6 mN/m |
| Gas Solubility (O₂) | 49 mL O₂ / 100 mL PFD | 49 mL O₂ / 100 mL PFD | 49 mL O₂ / 100 mL PFD |
Experimental Protocols
The characterization and separation of this compound isomers involve several key analytical and preparative techniques.
Separation of Isomers by Crystallization
The significant difference in melting points between cis- and trans-perfluorodecalin allows for their effective separation from industrial mixtures using fractional crystallization.
Methodology:
-
Initial Cooling: An industrial mixture of PFD isomers and impurities is cooled to a temperature range of -50 °C to -15 °C.
-
Crystal Formation: As the mixture cools, the higher-melting point trans-isomer crystallizes out of the solution first, forming a solid phase enriched in trans-PFD. The main impurity, perfluoro(butylcyclohexane) (BCH), also influences the solid-liquid phase equilibrium.
-
Phase Separation: The solid crystal phase is separated from the remaining liquid (mother liquor) by decanting or filtration at the reduced temperature.
-
Iterative Purification: The process can be repeated in multiple cycles on both the solid and liquid fractions to achieve high purity of both the cis- and trans-isomers. Purity of the resulting fractions is typically assessed by Gas Chromatography.
Isomer Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the qualitative and quantitative analysis of PFD isomers in various matrices, including industrial mixtures and biological samples like blood.
Methodology:
-
Sample Preparation: For biological samples, a liquid-liquid extraction is performed to isolate the PFD from the matrix (e.g., blood emulsion). An internal standard, such as bis(F-butyl)ethene, is added for accurate quantification.
-
Chromatographic Separation:
-
Column: A capillary column suitable for fluorinated compounds, such as a CP-select 624 CB, is used.
-
Injection: Samples are injected in split mode to handle the high concentration of the analyte.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Oven Program: A temperature gradient is applied to separate the cis and trans isomers, which have slightly different retention times. For example, retention times of 1.78 min and 1.87 min have been reported for the two isomers under specific conditions.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron impact (EI) ionization is commonly used.
-
Analysis Mode: Selected Ion Monitoring (SIM) mode is employed for high sensitivity and specificity. Key ions, such as m/z 293, are monitored for quantification.
-
Structural Confirmation by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful, non-destructive technique used to confirm the identity and distinguish between the cis and trans isomers of this compound based on the unique chemical environments of the fluorine atoms in each structure.
Methodology:
-
Sample Preparation: A purified sample of the PFD isomer is dissolved in a suitable deuterated solvent.
-
Data Acquisition: The ¹⁹F NMR spectrum is acquired. Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides strong and clear signals.
-
Spectral Analysis: The cis and trans isomers produce distinct ¹⁹F NMR spectra. Due to differences in molecular symmetry, the number of unique fluorine environments differs between the two isomers, resulting in a different number of resonances (peaks) in their respective spectra. This allows for unambiguous identification.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound isomers in a biological sample using GC-MS, a critical procedure in pharmacokinetic studies for drug development.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for researchers and drug development professionals.
-
Oxygen Delivery and Cell Culture: Due to its high capacity for dissolving oxygen, PFD is used to enhance oxygen delivery in cell cultures, improving cell viability and function, particularly in high-density cultures.
-
Liquid Ventilation: PFD has been extensively studied for use in partial liquid ventilation (PLV), a medical procedure for treating acute respiratory distress syndrome (ARDS). In PLV, the lungs are partially filled with PFD, which helps to recruit collapsed alveoli, reduce surface tension, and improve gas exchange. The low vapor pressure of PFD is advantageous as it minimizes evaporative loss from the lungs.
-
Drug Delivery Vehicle: While PFD is a poor solvent for most drugs, its ability to form stable emulsions and its oleophobicity are leveraged in advanced drug delivery systems. It can be used in injectable microparticulate suspensions to prevent sediment solidification and ensure proper resuspension before administration. It has also been explored as a vehicle for pulmonary drug delivery, aiming to achieve homogeneous distribution of therapeutics throughout the lung.
-
Medical Imaging: Perfluorocarbons are used as contrast agents in ultrasound and as tracers in ¹⁹F Magnetic Resonance Imaging (MRI). The fluorine atoms provide a strong and specific signal for ¹⁹F MRI with no background interference from biological tissues.
Conclusion
The cis and trans isomers of this compound, while chemically similar, possess distinct physical properties, most notably their melting points. This difference is the cornerstone of their industrial separation. For researchers and professionals in drug development, understanding these properties and the analytical techniques used for their characterization is crucial for leveraging PFD's full potential in applications ranging from advanced drug delivery formulations to life-saving respiratory therapies. The continued study of these isomers will undoubtedly unlock further innovations in medicine and biotechnology.
References
A Comprehensive Technical Guide to the Physical Properties of Perfluorodecalin at Various Temperatures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorodecalin (C₁₀F₁₈) is a synthetic fluorocarbon compound derived from decalin by the complete substitution of all hydrogen atoms with fluorine. This exhaustive fluorination imparts remarkable chemical and biological inertness, high thermal stability, and an exceptional capacity for dissolving gases, particularly oxygen and carbon dioxide.[1][2] These unique characteristics have positioned this compound as a critical component in a variety of advanced biomedical and pharmaceutical applications, including as a component of artificial blood substitutes, in liquid ventilation, for organ preservation, and as a contrast agent in medical imaging.[1]
This in-depth technical guide provides a comprehensive overview of the core physical properties of this compound as a function of temperature. The data presented herein is essential for researchers, scientists, and drug development professionals to effectively formulate, model, and optimize this compound-based systems for their specific applications. The information is presented through clearly structured data tables, detailed experimental protocols for key measurements, and illustrative diagrams to clarify complex relationships and workflows.
Core Physical Properties of this compound
The physical properties of this compound are intrinsically linked to temperature. Understanding these relationships is paramount for predicting its behavior in various environments and applications.
Density
The density of this compound exhibits a near-linear decrease with increasing temperature.[3][4] This behavior is typical for most liquids and is a critical parameter for fluid dynamics modeling, formulation development, and dosage calculations.
Table 1: Density of this compound at Various Temperatures
| Temperature (°C) | Temperature (K) | Density (g/cm³) |
| 20 | 293.15 | 1.941 |
| 25 | 298.15 | 1.908 - 1.917 |
| 40 | 313.15 | 1.859 |
| 60 | 333.15 | 1.802 |
Note: The range in density at 25°C reflects values reported across different sources.
Viscosity
The dynamic viscosity of this compound, a measure of its internal resistance to flow, decreases significantly as temperature increases. This property is crucial for applications involving injection, perfusion, and fluid transport.
Table 2: Dynamic Viscosity of Neat this compound at Various Temperatures
| Temperature (°C) | Temperature (K) | Dynamic Viscosity (mPa·s) |
| 20 | 293.15 | 5.1 |
| 25 | 298.15 | 5.412 |
| 40 | 313.15 | 3.485 |
| 60 | 333.15 | 2.301 |
Data sourced from studies on neat this compound.
Vapor Pressure
Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. The relatively low boiling point of this compound (142 °C) means its vapor pressure becomes significant at elevated temperatures.
Table 3: Vapor Pressure of this compound at Various Temperatures
| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) |
| 25 | 298.15 | 1.17 |
| 40 | 313.15 | 2.73 |
| 60 | 333.15 | 7.33 |
Values are for a mixture of cis- and trans-isomers.
Surface Tension
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. For this compound, this value is relatively low compared to water, which has implications for emulsification and interfacial interactions.
Table 4: Surface Tension of this compound at Various Temperatures
| Temperature (°C) | Temperature (K) | Surface Tension (mN/m) |
| 20 | 293.15 | 17.6 |
| 25 | 298.15 | 19.3 |
Data for surface tension as a function of a wide temperature range is limited in the readily available literature.
Gas Solubility
A defining characteristic of this compound is its high solubility for gases, which is inversely proportional to temperature. At a given pressure, as the temperature of the liquid increases, the solubility of dissolved gases decreases.
Table 5: Solubility of Oxygen and Carbon Dioxide in this compound
| Gas | Temperature (°C) | Solubility (mL gas / 100 mL PFD) |
| Oxygen (O₂) | 25 | 49 |
| Oxygen (O₂) | 37 | 40-50 |
| Carbon Dioxide (CO₂) | 37 | ~200 |
The solubility of CO₂ is noted to be up to four times that of O₂.
Experimental Protocols
The accurate determination of the physical properties of this compound relies on precise and standardized experimental methodologies. Below are detailed protocols for the key experiments cited in this guide.
Density Measurement
Methodology: Oscillating U-tube Densitometry
This method is widely used for its high accuracy and small sample volume requirements.
-
Instrument Calibration: The oscillating U-tube densitometer (e.g., Mettler Toledo DE45 or Anton Paar DMA series) is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired measurement temperatures.
-
Sample Preparation: A sample of this compound is degassed to remove any dissolved air, which could affect the density measurement.
-
Temperature Equilibration: The sample is introduced into the U-shaped glass tube of the densitometer. The instrument's Peltier thermostat is set to the target temperature, and the sample is allowed to reach thermal equilibrium.
-
Measurement: An electromagnetic field excites the U-tube, causing it to oscillate. The instrument measures the period of oscillation, which is directly related to the density of the sample.
-
Data Recording: The density is recorded once the reading stabilizes. Measurements are typically repeated at multiple temperatures by programming a temperature ramp.
Viscosity Measurement
Methodology: Rolling-ball Viscometry
This method is suitable for measuring the dynamic viscosity of liquids over a range of temperatures.
-
Instrument Setup: An automated microviscometer (e.g., Anton Paar AMVn) with calibrated glass capillaries of appropriate diameters is used. The instrument is equipped with a Peltier temperature control system.
-
Sample Introduction: The this compound sample is introduced into the selected glass capillary.
-
Temperature Control: The desired measurement temperature is set, and the sample is allowed to reach thermal equilibrium.
-
Measurement Principle: The capillary is inclined at a specific angle, and a steel ball is allowed to roll down through the sample-filled capillary. The time it takes for the ball to travel a defined distance is measured.
-
Viscosity Calculation: The dynamic viscosity is calculated from the rolling time, the angle of inclination, the density of the ball and the liquid, and the geometry of the capillary and ball. The instrument's software typically performs this calculation automatically.
-
Temperature Series: The process is repeated at different temperatures to obtain a viscosity-temperature profile.
Vapor Pressure Measurement
Methodology: Static Method
The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a constant temperature.
-
Apparatus: A thermostated sample cell connected to a pressure transducer and a vacuum system is used. The sample cell is placed in a liquid bath for precise temperature control.
-
Sample Degassing: The this compound sample is placed in the cell and thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved air.
-
Temperature and Pressure Equilibration: The sample cell is brought to the desired temperature. The system is isolated from the vacuum pump, and the pressure is allowed to stabilize as the liquid evaporates and reaches equilibrium with its vapor.
-
Pressure Measurement: The equilibrium vapor pressure is measured using a calibrated pressure transducer.
-
Data Collection at Multiple Temperatures: The temperature of the bath is changed, and the system is allowed to reach a new equilibrium. The vapor pressure is then recorded at the new temperature. This is repeated across the desired temperature range.
Surface Tension Measurement
Methodology: Du Noüy Ring Method
This is a classical and widely used method for measuring the surface tension of liquids.
-
Instrument Setup: A tensiometer equipped with a platinum-iridium ring of known dimensions is used. The instrument includes a sensitive force balance.
-
Sample Preparation: A sample of this compound is placed in a clean, temperature-controlled vessel.
-
Measurement Procedure: The ring is initially immersed in the liquid. It is then slowly pulled out of the liquid. As the ring is raised, it pulls a meniscus of liquid with it. The force required to detach the ring from the liquid surface is measured by the force balance.
-
Surface Tension Calculation: The surface tension is calculated from the maximum force measured, the dimensions of the ring, and a correction factor that accounts for the shape of the meniscus.
-
Temperature Variation: Measurements can be repeated at different temperatures by using a jacketed vessel connected to a circulating water bath.
References
Perfluorodecalin's Role in Early Blood Substitute Research: A Technical Guide
Introduction
The quest for a universal blood substitute has been a significant endeavor in medical research, driven by the challenges of blood banking, transfusion-transmitted diseases, and the need for a readily available oxygen carrier for emergency and surgical use. In the 1980s, perfluorochemical (PFC) emulsions emerged as a promising class of synthetic oxygen carriers, with perfluorodecalin (PFD) at the forefront of this pioneering research. This technical guide provides an in-depth analysis of the early research on this compound's role as a blood substitute, focusing on the most notable first-generation formulation, Fluosol-DA. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental protocols, and the fundamental mechanisms that defined this era of research.
Perfluorocarbons are chemically and biologically inert synthetic molecules composed of carbon and fluorine atoms. Their unique ability to physically dissolve large volumes of respiratory gases, including oxygen and carbon dioxide, made them prime candidates for artificial oxygen carriers.[1][2] Unlike hemoglobin, which chemically binds oxygen, PFCs transport oxygen based on the principles of gas solubility, where the amount of dissolved gas is proportional to the partial pressure of that gas. This necessitates that patients receiving PFC emulsions breathe oxygen-enriched air to maximize the oxygen-carrying capacity.[3]
The most extensively studied early PFC emulsion containing this compound was Fluosol-DA, developed by the Green Cross Corporation of Japan.[4] It was a 20% weight/volume emulsion that, despite its eventual withdrawal from the market, laid the groundwork for future research into second and third-generation PFC-based oxygen carriers.[5]
Mechanism of Oxygen Transport by this compound Emulsions
This compound-based emulsions act as a supplementary oxygen transport system within the bloodstream. The small, emulsified PFC droplets, typically less than 0.2 µm in diameter, circulate in the plasma. When the blood passes through the pulmonary capillaries, the high partial pressure of oxygen in the alveoli drives the diffusion of oxygen into the plasma and subsequently into the PFC droplets. These oxygen-laden droplets are then transported throughout the body. In the tissues, where the partial pressure of oxygen is low, the gas diffuses out of the PFC droplets and into the surrounding tissue to support cellular respiration.
Quantitative Data from Early Research
The primary formulation studied in early clinical trials was Fluosol-DA (20%). The quantitative data from these studies highlighted both its potential and its significant limitations.
Table 1: Composition and Physicochemical Properties of Fluosol-DA (20%)
| Component | Concentration/Value | Role/Property |
| This compound (PFD) | 14% w/v | Primary oxygen carrier |
| Perfluorotripropylamine (FTPA) | 6% w/v | Emulsion stabilizer |
| Pluronic F-68 | 2.7% w/v | Non-ionic surfactant (emulsifier) |
| Yolk Phospholipids | 0.4% w/v | Co-surfactant |
| Glycerol | 0.8% w/v | Isotonicity agent |
| Total PFC Content | 20% w/v | - |
| Mean Particle Diameter | ~0.2 µm | Critical for emulsion stability and to avoid embolism |
| Oxygen Carrying Capacity | 7.2 mL O₂/dL (at 37°C, pO₂ 760 mmHg) | Significantly lower than whole blood (~20 mL O₂/dL) |
| Intravascular Half-life | ~12-13 hours | Short duration of therapeutic effect |
Table 2: Summary of Clinical Data from Early Fluosol-DA Trials
| Parameter | Finding/Value | Significance |
| Patient Population | Primarily severely anemic Jehovah's Witnesses who refused blood transfusions, and surgical patients. | Provided a unique ethical context to test a blood substitute where standard transfusion was not an option. |
| Typical Dosage | 20-30 mL/kg body weight. | Doses were limited due to side effects and the large volumes required to achieve a significant clinical effect. |
| Effect on Plasma Oxygen Content | Statistically significant increase in dissolved plasma O₂. (e.g., from 1.01 ± 0.27 mL/dL to 1.58 ± 0.47 mL/dL at 12 hours post-infusion) | Demonstrated "proof of principle" that Fluosol-DA could transport and deliver oxygen. |
| Effect on Total Oxygen Content | No significant change in overall oxygen content. | The low concentration of PFCs in the emulsion was insufficient to meaningfully increase the total blood oxygen content compared to the contribution of remaining red blood cells. |
| Effect on Survival | No apparent effect on survival in severely anemic patients. | The transient and modest increase in oxygen delivery was not enough to alter clinical outcomes in the studied populations. |
| Adverse Effects | Complement activation, transient decreases in white cell and platelet counts, fever, and flu-like syndromes. | Attributed to the emulsifying agent (Pluronic F-68) and activation of the monocyte/macrophage system, limiting the tolerable dose. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Emulsion
This protocol is a generalized representation of the high-pressure homogenization method used to create early PFC emulsions like Fluosol-DA.
Objective: To prepare a stable oil-in-water nanoemulsion of this compound for intravenous administration.
Materials:
-
This compound (PFD) (oil phase)
-
Perfluorotripropylamine (FTPA) (stabilizer)
-
Pluronic F-68 (primary surfactant)
-
Egg Yolk Phospholipids (co-surfactant)
-
Glycerol (tonicity agent)
-
Water for Injection (WFI) (aqueous phase)
-
High-shear mixer
-
High-pressure homogenizer
Procedure:
-
Aqueous Phase Preparation: Dissolve Pluronic F-68 and glycerol in WFI to form the continuous phase.
-
Lipid Dispersion: Disperse the egg yolk phospholipids into the aqueous phase with gentle heating and stirring until a uniform suspension is achieved.
-
Oil Phase Preparation: Mix the this compound and perfluorotripropylamine.
-
Pre-emulsification: Add the PFC oil phase to the aqueous phase while mixing at high speed with a high-shear mixer. This creates a coarse, unstable emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer (e.g., at 10,000-15,000 psi). This process is repeated for multiple cycles (e.g., 5-10 times) to reduce the droplet size to the nanometer range (<0.2 µm).
-
Quality Control: After homogenization, analyze the emulsion for mean particle size and particle size distribution using dynamic light scattering.
-
Sterilization: The final emulsion is typically sterilized by autoclaving.
Protocol 2: In Vivo Evaluation in a Rat Model of Severe Hemodilution
This protocol describes a common preclinical method to assess the efficacy of an oxygen-carrying blood substitute.
Objective: To determine if a PFD emulsion can sustain life in rats after their red blood cell volume has been reduced to a critically low level.
Materials:
-
PFD emulsion (prepared as in Protocol 1)
-
Anesthetized rats (e.g., Sprague-Dawley)
-
Ventilator and gas mixture supply (e.g., 95% O₂ / 5% CO₂)
-
Catheters for arterial and venous access
-
Blood pressure transducer and monitoring equipment
-
Syringe pumps
-
Blood gas analyzer
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a ventilator supplying a high concentration of oxygen. This is crucial as PFC efficacy is dependent on high inspired oxygen.
-
Catheterization: Insert catheters into an artery (e.g., femoral artery) for blood pressure monitoring and blood withdrawal, and a vein (e.g., jugular vein) for infusion.
-
Baseline Measurement: Record baseline physiological parameters, including mean arterial pressure (MAP), heart rate, and collect a blood sample for baseline hematocrit and blood gas analysis.
-
Isovolemic Exchange-Transfusion: Begin a stepwise isovolemic exchange. Withdraw a set volume of whole blood from the arterial line while simultaneously infusing an equal volume of the PFD emulsion through the venous line.
-
Hemodilution: Continue this process until the rat's hematocrit is reduced to a level that is typically lethal (e.g., <5%).
-
Post-Infusion Monitoring: Monitor the animal's survival, MAP, heart rate, and collect periodic arterial blood samples for blood gas analysis to assess the effectiveness of oxygen transport by the emulsion.
-
Data Analysis: Compare the survival times and physiological stability of animals treated with the PFD emulsion against a control group receiving a non-oxygen-carrying plasma expander.
Visualizations of Experimental and Logical Workflows
General Experimental Workflow
The evaluation of a novel PFC emulsion followed a logical progression from formulation to preclinical testing.
Conclusion
The early research into this compound as a blood substitute, epitomized by the development and clinical testing of Fluosol-DA, was a critical chapter in the history of artificial oxygen carriers. While these first-generation emulsions ultimately proved to be ineffective as red blood cell substitutes due to low oxygen-carrying capacity, short half-life, and adverse side effects, the research provided an invaluable "proof of principle." It unequivocally demonstrated that an emulsified, chemically inert substance could transport oxygen in the bloodstream and deliver it to tissues. The challenges encountered, particularly emulsion instability and biocompatibility issues related to surfactants, directly informed the development of subsequent generations of PFC emulsions with higher concentrations, improved stability, and more biocompatible components. This foundational work paved the way for the continued exploration of perfluorocarbons not only as blood substitutes but also in other medical applications requiring enhanced oxygen delivery.
References
- 1. Blood Substitute Anyone? - Centre for Blood Research [cbr.ubc.ca]
- 2. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluorocarbons as blood substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood substitute - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of Perfluorodecalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorodecalin (PFD), a fully fluorinated derivative of decalin, is a synthetic fluorocarbon with the chemical formula C₁₀F₁₈. Its remarkable properties, including high gas solubility (particularly for oxygen and carbon dioxide), chemical and biological inertness, and thermal stability, have made it a substance of significant interest in various scientific and biomedical fields. Applications range from its use as a component in artificial blood substitutes and oxygen delivery agents in cell culture to its role as a contrast agent in medical imaging.
A thorough understanding of the molecular structure and conformational behavior of this compound is paramount for the rational design of its applications and for predicting its interactions in complex biological and chemical systems. This technical guide provides a comprehensive overview of the molecular geometry, conformational isomerism, and methods used to elucidate these properties for both the cis and trans isomers of this compound.
Molecular Structure and Isomerism
This compound exists as two primary geometric isomers: cis-perfluorodecalin and trans-perfluorodecalin. This isomerism arises from the relative orientation of the fluorine atoms attached to the bridgehead carbon atoms where the two rings are fused. In the cis isomer, these fluorine atoms are on the same side of the molecule, while in the trans isomer, they are on opposite sides. This seemingly subtle difference in stereochemistry leads to distinct physical properties and conformational preferences.
Key Physicochemical Properties of this compound Isomers
| Property | cis-Perfluorodecalin | trans-Perfluorodecalin |
| Molecular Formula | C₁₀F₁₈ | C₁₀F₁₈ |
| Molar Mass | 462.08 g/mol | 462.08 g/mol |
| Melting Point | -3.6 °C | +18 °C |
This table summarizes key physicochemical properties of the cis and trans isomers of this compound.
Conformational Analysis
The conformational landscape of this compound is complex due to the puckered nature of the two fused cyclohexane rings. The substitution of hydrogen with larger, more electronegative fluorine atoms significantly influences the conformational energies and barriers to ring inversion compared to its hydrocarbon analog, decalin. The chair-chair conformation is the most stable for both rings in both isomers, but the overall molecular shape and energy differ.
Computational and Theoretical Studies
Ab initio and density functional theory (DFT) calculations are powerful tools for investigating the geometric parameters and relative energies of the conformers of this compound. These computational methods can provide detailed insights into bond lengths, bond angles, and dihedral angles that are often challenging to determine experimentally with high precision.
Theoretical studies on the electronic structure of this compound using density functional theory have shown that while the outer fluorine atoms carry an excess negative charge in the ground state, the lowest electronic excitations involve a charge transfer towards the inner carbon atoms. Interestingly, these theoretical models have not predicted significant differences in the X-ray absorption spectra between the cis and trans isomers[1][2].
dot
Caption: Cis-trans isomerization pathway of this compound.
Experimental Protocols for Structural Elucidation
The molecular structure and conformation of this compound isomers are primarily investigated using a combination of spectroscopic and diffraction techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C and ¹⁹F NMR, is a powerful technique for distinguishing between the cis and trans isomers of this compound due to their different molecular symmetries, which result in distinct spectral patterns.
Experimental Workflow for NMR Analysis:
dot
Caption: General workflow for NMR analysis of this compound isomers.
Detailed Methodologies:
-
Sample Preparation: A solution of the purified cis or trans isomer of this compound is prepared in a suitable deuterated solvent, such as chloroform-d (CDCl₃).
-
Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum of trans-perfluorodecalin is simpler than that of the cis-isomer due to the higher symmetry of the trans molecule. The chemical shifts and fluorine-fluorine coupling constants provide a unique fingerprint for each isomer.
-
¹³C NMR Spectroscopy: While the ¹⁹F NMR spectra are more complex for the cis-isomer, the ¹³C NMR spectra of both isomers can appear similar at first glance. However, detailed analysis of the carbon chemical shifts and C-F coupling constants allows for unambiguous identification.[3][4]
Gas Electron Diffraction (GED)
Gas Electron Diffraction (GED) is a primary technique for determining the precise molecular geometry of volatile compounds in the gas phase. It provides accurate measurements of bond lengths, bond angles, and the overall molecular symmetry.
Experimental Workflow for GED Analysis:
dot
Caption: General workflow for Gas Electron Diffraction (GED) analysis.
Detailed Methodologies:
-
Sample Introduction: The this compound sample is vaporized and introduced into a high-vacuum chamber as a jet of gas.
-
Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.
-
Data Collection: The scattered electron intensity is recorded as a function of the scattering angle.
-
Structural Refinement: The experimental scattering data is analyzed to generate a radial distribution curve, from which internuclear distances can be derived. By fitting this data to a molecular model, precise bond lengths, bond angles, and torsional angles can be determined.
While a dedicated GED study providing a complete set of structural parameters for both this compound isomers is not widely available, the technique remains a gold standard for obtaining such data for gas-phase molecules.
Conclusion
The molecular structure and conformational analysis of this compound are crucial for understanding its unique properties and for the continued development of its applications. The existence of distinct cis and trans isomers, each with its own conformational preferences, highlights the importance of stereochemistry in determining the macroscopic properties of this fluorocarbon. A combination of experimental techniques, particularly NMR spectroscopy and gas electron diffraction, along with high-level computational methods, provides a powerful and synergistic approach to fully characterizing the three-dimensional structure and dynamic behavior of this compound molecules. Future research focusing on detailed quantitative structural determination and the energetic landscape of conformational changes will further enhance our ability to harness the potential of this remarkable compound.
References
The Gas-Dissolving Capacity of Perfluorodecalin: A Technical Guide for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Perfluorodecalin (PFD), a synthetic fluorocarbon, has garnered significant interest in the biomedical field due to its remarkable capacity to dissolve and transport respiratory gases, primarily oxygen and carbon dioxide. This property, coupled with its chemical and biological inertness, positions PFD as a critical component in the development of artificial oxygen carriers, liquid ventilation systems, and other advanced therapeutic and diagnostic applications. This in-depth technical guide provides a comprehensive overview of the gas-dissolving capabilities of this compound, detailing quantitative solubility data, experimental methodologies for its measurement, and workflows for its application in biomedical research.
Quantitative Gas Solubility in this compound
The high solubility of gases in this compound is a direct consequence of the weak van der Waals forces between the fluorinated molecules.[1] This allows for the physical dissolution of large volumes of gases without chemical binding. The solubility of oxygen in PFD is approximately 20 times greater than in water.[2] Carbon dioxide is even more soluble in PFD, with a capacity up to four times that of oxygen.[2]
The following table summarizes the quantitative data on the solubility of oxygen and carbon dioxide in this compound at standard and physiological temperatures.
| Gas | Temperature (°C) | Solubility | Units | Reference(s) |
| Oxygen (O₂) | 25 | 49 | mL of gas / 100 mL of PFD | [3] |
| Oxygen (O₂) | 25 | 40.3 | mL of O₂ / L of PFD | [2] |
| Oxygen (O₂) | 37 | 40-50 | % (v/v) | |
| Oxygen (O₂) | 25 | 95.68 | mLO₂ / mol PFD | |
| Carbon Dioxide (CO₂) | 37 | ~200 | % (v/v) | |
| Carbon Dioxide (CO₂) | 25 | 140 | vol.% | |
| Carbon Dioxide (CO₂) | - | 1.22x10⁻³ | mol/m³Pa (Henry's Law Constant) | |
| Oxygen (O₂) | 25 | 0.41 | Ostwald Coefficient |
Experimental Protocols
Accurate measurement of gas solubility in this compound and the preparation of stable PFD emulsions are fundamental to its biomedical application. The following sections detail the methodologies for these key experimental procedures.
Measurement of Gas Solubility
Two common methods for determining the solubility of gases in liquids like this compound are the saturation method and gas chromatography.
1. Saturation Method
This method involves saturating a known volume of liquid with the gas of interest and measuring the volume of gas absorbed.
-
Principle: A measured volume of PFD is brought into contact with a known volume of the test gas at a constant temperature and pressure. After equilibrium is reached, the change in the gas volume indicates the amount of gas dissolved in the liquid.
-
Apparatus: A gas-tight syringe or a specialized solubility apparatus housed in a water thermostat to maintain constant temperature is required. The apparatus typically includes an equilibrium vessel, a gas burette, a pressure transducer, and a magnetic stirrer.
-
Procedure:
-
Degassing: The this compound is thoroughly degassed to remove any dissolved gases. This can be achieved by repeated freeze-pump-thaw cycles or by sparging with an inert gas like helium followed by vacuum application.
-
Introduction of Liquid and Gas: A precise volume of the degassed PFD is introduced into the equilibrium vessel. A known volume of the test gas (e.g., oxygen or carbon dioxide) is then introduced into the apparatus.
-
Equilibration: The mixture is stirred vigorously at a constant temperature until thermodynamic equilibrium is achieved, indicated by a stable pressure reading.
-
Measurement: The volume of undissolved gas is measured. The volume of dissolved gas is calculated by subtracting the final gas volume from the initial gas volume, with corrections for vapor pressure of the solvent.
-
Calculation: The solubility can be expressed in various units, such as the Bunsen coefficient (volume of gas at STP dissolved per unit volume of solvent at the experimental temperature under a partial pressure of 1 atm) or the Ostwald coefficient (volume of gas absorbed per volume of absorbing liquid at the same temperature).
-
2. Gas Chromatography (GC)
Gas chromatography provides a sensitive and accurate method for determining the concentration of dissolved gases.
-
Principle: A sample of the liquid with dissolved gas is injected into a gas chromatograph. The dissolved gases are partitioned between a carrier gas and a stationary phase in a column, allowing for their separation and quantification by a suitable detector.
-
Apparatus: A gas chromatograph equipped with a suitable column (e.g., packed with HayeSep Q) and a detector such as a thermal conductivity detector (TCD) for general gases or a flame ionization detector (FID) for hydrocarbons is required. A headspace autosampler can be used for automated analysis of the gas phase in equilibrium with the liquid.
-
Procedure:
-
Sample Preparation: A known volume of this compound is saturated with the test gas under controlled temperature and pressure conditions.
-
Injection: A small, precise volume of the gas-saturated PFD is injected into the GC. Alternatively, a headspace injection can be performed, where a sample of the gas phase in equilibrium with the liquid is injected.
-
Separation: The carrier gas (e.g., helium or nitrogen) transports the sample through the GC column, where the dissolved gases are separated based on their interaction with the stationary phase.
-
Detection: The separated gases are detected by the TCD or other appropriate detector, which generates a signal proportional to the concentration of each gas.
-
Quantification: The concentration of the dissolved gas is determined by comparing the peak area from the sample to a calibration curve generated using standards with known gas concentrations.
-
Preparation of this compound Emulsions for Biomedical Use
For intravenous applications, the hydrophobic this compound must be emulsified to form stable, biocompatible nanoparticles.
-
Principle: An oil-in-water (O/W) emulsion is created where PFD is the dispersed (oil) phase and an aqueous solution containing surfactants is the continuous phase. High-energy methods like ultrasonication or high-pressure homogenization are typically employed to reduce the droplet size to the nanometer range.
-
Materials:
-
This compound (dispersed phase)
-
Aqueous solution (continuous phase, e.g., water for injection)
-
Surfactants/Emulsifiers (e.g., phospholipids like egg yolk lecithin, Pluronic F-68, Tween 80).
-
-
Procedure (Ultrasound Emulsification):
-
Preparation of Phases: The aqueous phase is prepared by dissolving the surfactant(s) in water. The this compound constitutes the oil phase.
-
Pre-mixing: The oil and aqueous phases are combined and coarsely mixed.
-
Emulsification: The mixture is subjected to high-intensity ultrasonic irradiation using a sonicator. The ultrasonic waves create cavitation bubbles that collapse and generate intense shear forces, breaking down the PFD into nano-sized droplets.
-
Characterization: The resulting nanoemulsion is characterized for droplet size, polydispersity index (PDI), and stability over time. Dynamic light scattering (DLS) is a common technique for size and PDI measurement.
-
Sterilization: The final emulsion is typically sterilized by filtration through a 0.22 µm filter.
-
Visualized Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key processes related to the biomedical application of this compound.
Caption: Workflow for Gas Solubility Measurement.
Caption: PFD Emulsion Preparation Workflow.
Caption: Partial Liquid Ventilation Workflow.
References
The Historical Development of Perfluorodecalin in Medical Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorodecalin (PFD), a synthetic fluorocarbon, has carved a unique niche in the landscape of medical innovation. Its remarkable ability to dissolve and transport large volumes of respiratory gases, coupled with its chemical and biological inertness, has propelled its exploration and application in diverse medical fields over several decades. This technical guide provides a comprehensive overview of the historical development of this compound in medicine, focusing on its core applications as a blood substitute, in liquid ventilation, and in ophthalmology. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the physicochemical properties, experimental methodologies, and underlying principles that have governed its use.
Physicochemical Properties of this compound
The utility of this compound in medical applications is intrinsically linked to its unique physical and chemical properties. Its high density, low surface tension, and exceptional gas-dissolving capacity are central to its function. The following table summarizes the key physicochemical properties of this compound and provides a comparison with Perflubron (Perfluorooctyl Bromide), another clinically relevant perfluorocarbon.
| Property | This compound (PFD) | Perflubron (PFOB) | Reference |
| Chemical Formula | C₁₀F₁₈ | C₈F₁₇Br | [1] |
| Molecular Weight ( g/mol ) | 462.08 | 499.04 | [1] |
| Density at 25°C (g/mL) | 1.94 | 1.92 | [1] |
| Boiling Point (°C) | 142 | 143 | [1] |
| Vapor Pressure at 37°C (mmHg) | 13.6 | 10.4 | [2] |
| Viscosity at 25°C (centistokes) | 2.61 | 1.1 | |
| Surface Tension at 25°C (dynes/cm) | 16 | 15 | |
| Oxygen Solubility at 25°C (mL O₂/100 mL) | 49 | 53 | |
| Carbon Dioxide Solubility at 25°C (mL CO₂/100 mL) | 192 | 210 |
Historical Application 1: this compound as a Blood Substitute
The concept of a synthetic oxygen-carrying fluid has been a long-standing goal in medicine. In the 1980s, this compound became a key component of one of the first-generation blood substitutes to undergo extensive clinical trials: Fluosol-DA (20%).
Composition of Fluosol-DA (20%)
Fluosol-DA was a 20% w/v emulsion of perfluorochemicals. Its formulation was a complex mixture designed to be biocompatible and to effectively transport oxygen.
| Component | Concentration (w/v %) | Purpose | Reference |
| This compound | 14.0 | Primary oxygen carrier | |
| Perfluorotripropylamine | 6.0 | Emulsion stabilizer | |
| Pluronic F-68 | 2.7 | Surfactant (emulsifying agent) | |
| Yolk Phospholipids | 0.4 | Surfactant (emulsifying agent) | |
| Glycerol | 0.8 | Isotonicity agent | |
| Hydroxyethyl starch | 3.0 | Plasma volume expander | |
| Electrolytes (in water for injection) | q.s. | Physiological balance |
Key Characteristics of Fluosol-DA (20%) Emulsion:
-
Particle Size: The mean particle diameter of the emulsion was less than 0.2 µm, which is crucial to prevent embolism.
-
Oxygen Carrying Capacity: At 37°C and an oxygen partial pressure of 760 mmHg, Fluosol-DA could carry approximately 7.2 mL of oxygen per 100 mL of emulsion.
Experimental Protocol: Preparation of a this compound-Based Emulsion (Lab Scale)
This protocol outlines a general method for preparing a PFD-based nanoemulsion for research purposes, based on the principles used for Fluosol-DA.
Materials:
-
This compound
-
Perfluorotripropylamine (or other suitable stabilizer)
-
Egg Yolk Phospholipid (or other suitable surfactant)
-
Glycerol
-
Water for Injection (WFI)
-
High-shear mixer
-
High-pressure homogenizer
-
Dynamic light scattering (DLS) particle size analyzer
-
0.22 µm sterile filter
-
Autoclave
Procedure:
-
Aqueous Phase Preparation: Dissolve glycerol in WFI to create an isotonic solution.
-
Lipid Dispersion: Disperse the egg yolk phospholipid in the aqueous glycerol solution with gentle heating and stirring until a uniform suspension is formed.
-
Pre-emulsification: While mixing the aqueous phase at high speed with a high-shear mixer, slowly add the this compound and Perfluorotripropylamine mixture to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 10,000-15,000 psi for 5-10 cycles. Monitor the particle size distribution after each cycle using DLS. The target mean particle diameter is below 0.2 µm.
-
Sterilization: Sterilize the final emulsion by autoclaving at 121°C for 15 minutes.
-
Quality Control: After sterilization, perform final quality control checks, including particle size analysis, pH measurement, and sterility testing.
Visualization of this compound Synthesis and Emulsion Formulation
Caption: Fowler Process for the synthesis of this compound.
Caption: Workflow for the formulation of a PFD-based emulsion.
Historical Application 2: this compound in Liquid Ventilation
Liquid ventilation is a respiratory support technique where the lungs are filled with an oxygenated perfluorocarbon liquid. This compound's high gas solubility and low surface tension make it a candidate for this application, particularly in the context of Acute Respiratory Distress Syndrome (ARDS).
Mechanism of Action in Liquid Ventilation
The therapeutic effects of PFD in liquid ventilation are attributed to several mechanisms:
-
Improved Gas Exchange: PFD acts as a solvent for oxygen and carbon dioxide, facilitating their transport across the alveolar-capillary membrane.
-
Recruitment of Collapsed Alveoli: The high density of PFD helps to open and stabilize collapsed or fluid-filled alveoli.
-
Reduced Surface Tension: PFD has a very low surface tension, which reduces the work of breathing and prevents alveolar collapse.
-
Anti-inflammatory Effects: Some studies suggest that PFCs may have anti-inflammatory properties within the lungs.
Experimental Protocol: Partial Liquid Ventilation in a Rabbit Model of Lung Injury
This protocol describes a general procedure for inducing lung injury and performing partial liquid ventilation (PLV) in rabbits, a commonly used animal model.
Materials:
-
New Zealand White rabbits (2.5-3.5 kg)
-
Anesthesia (e.g., ketamine, xylazine)
-
Endotracheal tube
-
Mechanical ventilator
-
Physiological monitoring equipment (ECG, blood pressure, pulse oximeter)
-
Blood gas analyzer
-
Warmed sterile saline
-
This compound (sterile, medical grade)
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the rabbit and place it in a supine position. Intubate with an appropriately sized endotracheal tube and initiate mechanical ventilation.
-
Induction of Lung Injury: Induce acute lung injury by repeated lung lavage with warmed sterile saline (e.g., 30 mL/kg) until a significant decrease in arterial oxygen partial pressure (PaO₂) is achieved (e.g., PaO₂/FiO₂ ratio < 100).
-
This compound Instillation: Slowly instill a dose of this compound (e.g., 15-30 mL/kg) into the lungs via a side port in the endotracheal tube. The volume is often equivalent to the functional residual capacity (FRC).
-
Partial Liquid Ventilation: Continue mechanical ventilation with adjusted settings (e.g., lower tidal volumes, adjusted PEEP) to ventilate the PFD-filled lungs.
-
Monitoring: Continuously monitor vital signs and perform serial arterial blood gas analysis to assess the efficacy of gas exchange.
-
Termination of Experiment: At the end of the experimental period, the animal is euthanized, and lung tissue can be collected for histological analysis.
Visualization of Liquid Ventilation and Gas Exchange
Caption: Experimental workflow for partial liquid ventilation in an animal model.
Caption: Mechanism of gas exchange with this compound in the alveoli.
Historical Application 3: this compound in Ophthalmology
In vitreoretinal surgery, this compound is used as a temporary intraoperative tool, often referred to as a "third hand" for the surgeon. Its high specific gravity and immiscibility with water are the key properties that make it invaluable in complex retinal detachment surgeries.
Role in Vitreoretinal Surgery
-
Retinal Tamponade: The high density of PFD allows it to flatten a detached retina and hold it in place against the retinal pigment epithelium.
-
Displacement of Subretinal Fluid: PFD can be used to displace subretinal fluid, allowing for better visualization and treatment of retinal tears.
-
Manipulation of Intraocular Tissues: It can be used to stabilize the retina during the removal of membranes or foreign bodies.
Experimental Protocol: Pars Plana Vitrectomy with this compound for Retinal Detachment
This protocol provides a simplified overview of the surgical steps involved in a pars plana vitrectomy (PPV) for retinal detachment where PFD is used.
Surgical Procedure:
-
Surgical Preparation: The patient is prepped and draped in a sterile fashion. Anesthesia is administered (local or general).
-
Sclerotomies: Three small incisions (sclerotomies) are made through the pars plana of the sclera to allow entry of surgical instruments.
-
Core Vitrectomy: The central vitreous gel is removed using a vitreous cutter.
-
This compound Injection: Sterile this compound is slowly injected over the optic nerve head. The PFD bubble will gradually enlarge, displacing subretinal fluid anteriorly and flattening the detached retina.
-
Membrane Peeling and Retinopexy: With the retina stabilized by the PFD, any scar tissue or membranes on the retinal surface can be carefully removed. Laser photocoagulation or cryotherapy is then applied around the retinal tears to create a permanent adhesion.
-
Fluid-Air Exchange: The PFD is then carefully aspirated from the eye while simultaneously infusing air to maintain intraocular pressure.
-
Tamponade: A long-acting gas bubble or silicone oil is injected into the eye to provide continued tamponade for the retina post-operatively.
-
Closure: The sclerotomies are closed with sutures or are self-sealing.
Visualization of this compound in Retinal Detachment Surgery
Caption: Workflow of vitreoretinal surgery for retinal detachment using PFD.
Conclusion
The journey of this compound from a chemical curiosity to a valuable tool in medicine is a testament to the power of innovative thinking in drug and device development. While its application as a systemic blood substitute faced challenges that led to the discontinuation of early formulations like Fluosol-DA, its unique physical properties have ensured its continued and critical role in specialized areas such as liquid ventilation research and complex vitreoretinal surgery. This technical guide has provided a detailed overview of the historical development, key quantitative data, and experimental protocols associated with the medical applications of this compound. It is hoped that this comprehensive resource will aid researchers, scientists, and drug development professionals in their understanding of this remarkable molecule and inspire further innovation in the field.
References
Methodological & Application
Application Notes and Protocols for Perfluorodecalin in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are increasingly utilized in biomedical research and drug development to better mimic the complex in vivo environment of tissues. A significant challenge in 3D cell culture is ensuring adequate oxygen supply to the cells, especially in larger or denser constructs, where hypoxic cores can lead to necrosis and altered cellular function. Perfluorodecalin (PFD), a biocompatible and chemically inert fluorocarbon, serves as an effective oxygen carrier to mitigate hypoxia in these systems. Its high capacity to dissolve oxygen allows for enhanced oxygen delivery to 3D cultures, thereby improving cell viability, maintaining physiological function, and enhancing the reliability of experimental outcomes.
These application notes provide detailed protocols for the use of this compound in a two-phase liquid overlay system for both spheroid and organoid cultures. The protocols cover the preparation of PFD, establishment of the two-phase culture, and methods for assessing the impact of improved oxygenation on cell viability, proliferation, and relevant signaling pathways.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on 3D cell cultures.
Table 1: Effect of this compound on Spheroid Viability and Size
| Cell Line | 3D Model | PFD Concentration (v/v) | Metric | Control (No PFD) | With PFD | Fold Change |
| Hepatocellular Carcinoma (HepG2) | Spheroid | 20% | ATP Level (relative units) | 100 | 150 | 1.5x increase |
| Pancreatic Ductal Adenocarcinoma | Organoid | Not specified | Contact Area (mm²) | 0.25 | 0.4 | 1.6x increase[1] |
Table 2: Impact of this compound on Cellular Function in 3D Cultures
| Cell Type | 3D Model | PFD Application | Functional Readout | Observation |
| Murine Precision-Cut Liver Slices (PCLS) | Tissue Slice | Liquid/liquid culture system | ATP Levels & Necrosis | Preserves ATP levels and prevents hepatocyte necrosis[2] |
| Neuronal Tissues | Organoid | Overlay | Electrophysiological Recordings | Significantly enhances electrophysiological recordings[1] |
Experimental Protocols
Protocol 1: Preparation and Sterilization of this compound
Objective: To prepare sterile, oxygenated this compound for use in 3D cell culture.
Materials:
-
This compound (PFD)
-
Sterile, airtight glass bottle
-
Pressurized oxygen tank with a sterile filter
-
Autoclave
-
Laminar flow hood
Procedure:
-
Sterilization: Dispense the desired volume of PFD into a clean, airtight glass bottle. Loosely cap the bottle and autoclave on a liquid cycle. Allow the PFD to cool completely to room temperature inside the laminar flow hood.
-
Oxygenation: In the laminar flow hood, securely attach a sterile filter to the outlet of the oxygen tank tubing. Gently bubble oxygen gas through the sterile PFD for 15-20 minutes.
-
Storage: Tightly seal the bottle and store at room temperature, protected from light. The oxygenated PFD is ready for use.
Protocol 2: Two-Phase Liquid Overlay Culture for Spheroids
Objective: To establish a two-phase culture system using PFD to enhance oxygen supply to spheroids.
Materials:
-
Spheroid culture of choice (e.g., formed using the liquid overlay technique)
-
Sterile, oxygenated this compound
-
Appropriate culture plates (e.g., 96-well ultra-low attachment plates)
-
Complete cell culture medium
Procedure:
-
Spheroid Formation: Generate spheroids using your standard protocol (e.g., liquid overlay or hanging drop method).
-
PFD Addition: Once spheroids have formed and are of the desired size, carefully add a layer of sterile, oxygenated PFD to the bottom of each well. A typical starting volume is 20-50 µL for a 96-well plate. The PFD will form a distinct layer beneath the aqueous culture medium.
-
Medium Overlay: Gently add the complete culture medium containing the spheroids on top of the PFD layer.
-
Incubation: Incubate the plate under standard culture conditions (37°C, 5% CO₂).
-
Medium Changes: For medium changes, carefully aspirate the upper aqueous layer without disturbing the PFD layer at the bottom. Gently add fresh, pre-warmed medium.
Protocol 3: Two-Phase Liquid Overlay Culture for Organoids
Objective: To establish a two-phase culture system using PFD to enhance oxygen supply to organoids embedded in an extracellular matrix (ECM).
Materials:
-
Organoid culture of choice embedded in ECM domes
-
Sterile, oxygenated this compound
-
Appropriate culture plates (e.g., 24-well plates)
-
Complete organoid culture medium
Procedure:
-
Organoid Seeding: Seed and culture organoids in ECM domes according to your standard protocol.
-
PFD Addition: After the ECM has solidified and you have added the initial volume of culture medium, carefully add a layer of sterile, oxygenated PFD to the well. The PFD will settle at the bottom, surrounding the base of the ECM dome. A typical starting volume is 100-200 µL for a 24-well plate.
-
Incubation: Incubate the plate under standard culture conditions (37°C, 5% CO₂).
-
Medium Changes: For medium changes, carefully aspirate the medium from the top without disturbing the ECM domes or the PFD layer. Gently add fresh, pre-warmed medium.
Protocol 4: Assessment of Cell Viability and Proliferation
Objective: To quantify the effect of PFD on cell viability and proliferation in 3D cultures.
Materials:
-
3D cultures with and without PFD
-
Cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Proliferation assay kit (e.g., BrdU incorporation assay)
-
Microplate reader
-
Microscope for imaging
Procedure:
-
Cell Viability (ATP Assay):
-
At desired time points, equilibrate the culture plates to room temperature.
-
Follow the manufacturer's instructions for the CellTiter-Glo® 3D assay, which involves adding the reagent directly to the wells, incubating, and measuring luminescence.
-
-
Cell Proliferation (BrdU Assay):
-
Add BrdU to the culture medium and incubate for a specified period to allow for incorporation into newly synthesized DNA.
-
Fix, permeabilize, and stain the spheroids/organoids with an anti-BrdU antibody according to the manufacturer's protocol.
-
Analyze the results using a fluorescence microscope or a plate reader.
-
-
Spheroid/Organoid Size Measurement:
-
Capture brightfield images of the 3D cultures at regular intervals.
-
Use image analysis software (e.g., ImageJ) to measure the diameter or area of the spheroids/organoids.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating the effect of this compound on 3D cell cultures.
Caption: Simplified HIF-1α signaling pathway in normoxic (with PFD) versus hypoxic (without PFD) conditions.
References
Application of Perfluorodecalin for Enhanced Oxygenation in Bioreactors
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In aerobic bioreactors, maintaining an adequate supply of dissolved oxygen is critical for optimal cell growth, viability, and productivity. In high-density cell cultures or with cells exhibiting high oxygen consumption rates, conventional aeration methods can be insufficient, leading to hypoxia and detrimental effects on cellular metabolism.[1] Perfluorodecalin (PFD), a chemically and biologically inert perfluorocarbon (PFC), serves as an effective oxygen carrier to enhance oxygen transfer in bioreactors.[1][2][3] Due to its high capacity to physically dissolve oxygen, PFD can act as an oxygen reservoir, ensuring a stable and controlled supply to the cultured cells.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to improve oxygenation in bioreactor systems.
Principle of Operation
Perfluorocarbons like PFD have a significantly higher oxygen solubility compared to aqueous culture media. When dispersed in a bioreactor, PFD droplets act as a separate phase that can be efficiently oxygenated by sparging. This oxygen-rich PFD phase then serves as a source for continuous oxygen release into the aqueous medium, maintaining a stable dissolved oxygen concentration for the cells. This mechanism is particularly beneficial in preventing drastic drops in oxygen levels and shifting cellular metabolism away from inefficient anaerobic pathways that produce inhibitory byproducts like lactate.
Caption: Mechanism of PFD-mediated oxygen transport in a bioreactor.
Key Advantages of Using this compound
-
Enhanced Oxygen Transfer: Significantly increases the overall volumetric oxygen transfer coefficient (kLa) of the bioreactor system.
-
Improved Cell Viability and Density: Mitigates hypoxia, leading to enhanced cell growth and higher achievable cell densities.
-
Stable Culture Environment: Helps maintain normal cellular metabolism by preventing sharp declines in oxygen levels.
-
Biocompatibility: this compound is chemically and biologically inert, making it non-toxic to most mammalian and microbial cells.
Quantitative Data Summary
The following tables summarize the key quantitative data on the oxygen carrying capacity of this compound and its effect on the volumetric oxygen transfer coefficient (kLa) in bioreactors.
Table 1: Oxygen Solubility in this compound vs. Culture Medium
| Liquid Phase | Oxygen Solubility (mL O₂ / 100 mL liquid) |
| This compound | ~40-50 |
| Culture Medium | ~2-3 |
Note: Oxygen solubility in perfluorocarbons is temperature-dependent, generally decreasing with increasing temperature.
Table 2: Enhancement of Volumetric Oxygen Transfer Coefficient (kLa) with this compound
| Aqueous Phase | PFD Volume Fraction | Impeller Type | kLa (h⁻¹) | kLa Enhancement (%) |
| Pure Water | 0.20 | Two Rushton Turbines | - | 25 |
| YPD Medium | 0.20 | Two Rushton Turbines | 64.6 | 230 |
Data extracted from a study using a 2-L stirred, submerged aerated bioreactor.
Table 3: Effect of PFD on kLa in a Wave-Assisted Bioreactor
| System | Maximum kLa (s⁻¹) |
| dH₂O | 0.00460 |
| dH₂O-PFD | 0.00331 |
| PBS | 0.00355 |
| PBS-PFD | 0.00341 |
This study suggests that in wave-assisted bioreactors, the presence of PFD may not always lead to an enhancement of kLa, and the effect can be dependent on the aqueous phase composition.
Experimental Protocols
Protocol 1: Preparation of this compound for Bioreactor Use
Objective: To prepare sterile this compound for addition to the bioreactor.
Materials:
-
This compound (high purity)
-
Autoclavable bottle
-
Sterile filter (0.22 µm)
-
Laminar flow hood
Procedure:
-
Dispense the required volume of this compound into a clean, autoclavable bottle.
-
Autoclave the this compound at 121°C for 20-30 minutes. Note: PFD has a high boiling point, making it suitable for autoclaving.
-
Alternatively, for smaller volumes or as a secondary sterilization step, sterile filter the this compound through a 0.22 µm filter in a laminar flow hood.
-
Store the sterile this compound at room temperature until use.
Protocol 2: Determination of the Volumetric Oxygen Transfer Coefficient (kLa)
Objective: To quantify the effect of this compound on the oxygen transfer rate in a bioreactor.
Materials and Equipment:
-
Bioreactor with dissolved oxygen (DO) probe and controller
-
Nitrogen gas supply
-
Air supply
-
Peristaltic pumps
-
Data logging software
Caption: Workflow for kLa determination in a bioreactor.
Procedure:
-
Bioreactor Setup:
-
Set up the bioreactor with the desired working volume of culture medium.
-
If applicable, add the desired volume fraction of sterile this compound (e.g., 20% v/v).
-
Set the agitation speed and temperature to the desired experimental conditions.
-
-
DO Probe Calibration: Calibrate the DO probe to 0% and 100% saturation.
-
Deoxygenation:
-
Stop the air supply and sparge the bioreactor with nitrogen gas to strip the dissolved oxygen from the medium until the DO reading is stable at 0%.
-
-
Reoxygenation:
-
Simultaneously stop the nitrogen supply and start sparging with air at a fixed, known flow rate.
-
Begin recording the dissolved oxygen concentration over time.
-
-
Data Analysis:
-
The kLa value is determined from the slope of the plot of ln(C* - C) versus time, where C* is the saturation dissolved oxygen concentration and C is the dissolved oxygen concentration at time t. The relationship is given by the equation: dC/dt = kLa (C* - C).
-
Protocol 3: Evaluating the Effect of this compound on Cell Growth and Metabolism
Objective: To assess the impact of PFD-enhanced oxygenation on cell density, viability, and metabolic byproducts.
Materials:
-
Cell line of interest
-
Appropriate culture medium and supplements
-
Two comparable bioreactors (one control, one with PFD)
-
Cell counting instrument (e.g., hemocytometer or automated cell counter)
-
Metabolite analyzer (for glucose, lactate, etc.)
Procedure:
-
Bioreactor Inoculation: Inoculate both the control bioreactor (without PFD) and the experimental bioreactor (with PFD) with the same initial cell density.
-
Culture Monitoring:
-
At regular intervals (e.g., every 24 hours), aseptically withdraw samples from both bioreactors.
-
Measure the viable cell density and percent viability.
-
Analyze the concentration of key metabolites such as glucose and lactate in the culture supernatant.
-
-
Data Comparison:
-
Plot the cell growth curves (viable cell density vs. time) for both conditions.
-
Compare the final cell densities achieved.
-
Compare the lactate production profiles between the two bioreactors. A lower lactate production in the PFD-supplemented bioreactor can indicate a shift away from anaerobic glycolysis.
-
Troubleshooting
-
Emulsion Formation: Vigorous agitation can lead to the formation of a stable emulsion, which may be difficult to break. Consider optimizing the agitation speed and impeller type to ensure adequate mixing without excessive emulsification. The use of surfactants like Pluronic F-68 can help stabilize emulsions if desired, but their effects on the specific cell line should be evaluated.
-
Foaming: The presence of a second liquid phase can sometimes increase foaming. The use of an antifoaming agent may be necessary, but its potential impact on kLa and cell health should be considered.
-
PFD Droplet Size: The efficiency of oxygen transfer is related to the interfacial area between the PFD and the aqueous phase, which is influenced by droplet size. Higher agitation speeds generally lead to smaller droplets and a larger interfacial area.
Conclusion
The use of this compound as an oxygen carrier is a proven and effective method to enhance oxygenation in bioreactors, leading to improved cell culture performance. By acting as an oxygen reservoir, PFD helps to maintain a stable, high-oxygen environment, which is particularly advantageous for high-density cultures and cells with high metabolic rates. The protocols and data presented here provide a foundation for researchers and drug development professionals to implement this technology in their own bioprocessing workflows.
References
Application Notes and Protocols for Preparing Perfluorodecalin Emulsions in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and characterization of perfluorodecalin (PFD) emulsions for use in advanced drug delivery systems. PFD emulsions are of significant interest due to their capacity for gas exchange, biocompatibility, and ability to serve as carriers for therapeutic agents.[1][2][3][4][5] This document outlines detailed protocols for common emulsification techniques and the subsequent characterization of the resulting nanoemulsions.
I. Introduction to this compound Emulsions
Perfluorocarbons (PFCs), such as this compound, are chemically and biologically inert compounds with a high capacity for dissolving gases like oxygen. When formulated as oil-in-water nanoemulsions, PFD droplets can serve as effective carriers for hydrophobic drugs and as oxygen-releasing platforms to enhance therapeutic efficacy in hypoxic tissues. The stability and particle size of these emulsions are critical parameters that are influenced by the choice of surfactants and the emulsification method.
II. Formulation Components and Quantitative Data
The successful formulation of a stable PFD emulsion depends on the careful selection and concentration of its components. The following tables summarize typical components and resulting emulsion properties based on various preparation methods.
Table 1: Typical Formulation Components and Concentrations
| Component | Role | Typical Concentration Range | Example Concentration |
| This compound (PFD) | Dispersed (Oil) Phase | 10% - 30% (w/v) | 25% (w/v) |
| Purified Water | Continuous Phase | q.s. to 100% | q.s. to 100% |
| Phospholipids (e.g., Phospholipon 90H, Egg Yolk Phospholipids) | Primary Surfactant | 1% - 5% (w/v) | 5.0% (w/v) (in a 5.0:1.8 ratio with Polawax) |
| Poloxamers (e.g., Pluronic F68, Pluronic F127) | Co-surfactant / Steric Stabilizer | 0.1% - 2.8% (w/v) | 2.8% (wt %) |
| Polysorbates (e.g., Tween 80) | Non-ionic Surfactant | 2% (w/w) | 2% (w/w) |
| Human Serum Albumin | Surfactant | Varies | Not specified in reviewed literature |
Table 2: Emulsion Characterization Data
| Emulsification Method | Surfactant System | PFD Concentration (w/v) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| High-Pressure Homogenization | Phospholipon 90H and Polawax | 25% | 50 - 300 | Not Specified | Not Specified |
| Ultrasonication | Tween 80 and FC8 (fluorinated surfactant) | 4% (v/v) | 172.8 ± 0.72 | < 0.2 (implied by narrow distribution) | Not Specified |
| Ultrasonication | Pluronic F-68 | 10% (vol %) | ~200-300 | < 0.2 | Not Specified |
| High-Shear Mixing | Pluronic F127 and Soy Lecithin | 20% (w/w) | Not Specified | Not Specified | Not Specified |
III. Experimental Protocols
A. Protocol 1: Preparation of PFD Emulsion using High-Pressure Homogenization
This method is widely used to produce nanoemulsions with a narrow particle size distribution.
Materials:
-
This compound (PFD)
-
Phospholipon 90H
-
Polawax
-
Purified Water (Water for Injection grade recommended)
-
High-pressure homogenizer
-
High-shear mixer
Procedure:
-
Aqueous Phase Preparation: Disperse Phospholipon 90H and Polawax in purified water. Heat the mixture to approximately 60°C while stirring to ensure complete hydration of the surfactants.
-
Coarse Emulsion Formation: While vigorously mixing the aqueous phase with a high-shear mixer (e.g., at 10,000-15,000 rpm), slowly add the this compound. Continue mixing for 10-15 minutes to form a milky-white coarse emulsion.
-
High-Pressure Homogenization:
-
Set up the high-pressure homogenizer according to the manufacturer's instructions, ensuring the cooling system is active to maintain a consistent temperature.
-
Pass the coarse emulsion through the homogenizer at a pressure of 1000-1900 bar.
-
Recirculate the emulsion through the homogenizer for 6-8 passes to achieve a uniform and small droplet size.
-
-
Final Product: The resulting nanoemulsion should be a homogenous, bluish-white, translucent liquid.
B. Protocol 2: Preparation of PFD Emulsion using Ultrasonication
Probe sonication is another common technique for producing PFD nanoemulsions.
Materials:
-
This compound (PFD)
-
Tween 80
-
(1H,1H,2H,2H-perfluorooctyl)phosphocholine (FC8) (or other suitable co-surfactant)
-
Purified Water
-
Probe sonicator
Procedure:
-
Surfactant Solution Preparation: Dissolve Tween 80 and FC8 in purified water to the desired concentration (e.g., 4.3 mM total surfactant concentration).
-
Addition of PFD: Add the specified volume of this compound to the surfactant solution.
-
Emulsification:
-
Place the vial containing the mixture in an ice bath to prevent overheating during sonication.
-
Immerse the tip of the probe sonicator into the mixture.
-
Sonicate the mixture at a specific amplitude (e.g., 35% amplitude) for a set duration (e.g., 15 minutes). The sonication can be continuous or pulsed.
-
-
Final Product: The resulting nanoemulsion should be a stable, monomodal dispersion.
IV. Characterization of PFD Emulsions
A. Particle Size and Polydispersity Index (PDI) Analysis
Method: Dynamic Light Scattering (DLS)
Procedure:
-
Dilute a small aliquot of the prepared emulsion with purified water to an appropriate concentration for DLS measurement.
-
Measure the Z-average hydrodynamic diameter and the PDI using a DLS instrument at 25°C.
-
A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous emulsion.
B. Zeta Potential Measurement
Method: Laser Doppler Velocimetry (often integrated into DLS instruments)
Procedure:
-
Prepare a diluted sample as for the DLS measurement.
-
Measure the zeta potential. A highly negative or positive value (e.g., < -30 mV or > +30 mV) suggests good electrostatic stability, which helps to prevent droplet aggregation.
C. Stability Assessment
Method: Centrifugation and Visual Inspection
Procedure:
-
Centrifuge an aliquot of the undiluted emulsion (e.g., at 3,500 rpm for 30 minutes).
-
Visually inspect the sample for any signs of creaming, sedimentation, or phase separation. A stable emulsion should remain homogenous.
V. Visualization of Experimental Workflows
Caption: Workflow for PFD emulsion preparation and characterization.
VI. Drug Loading in this compound Emulsions
PFD emulsions can be designed to carry a variety of therapeutic payloads. Poorly soluble drugs can be incorporated into the surfactant layer of biphasic emulsions. For triphasic emulsions, a hydrocarbon oil can be included to enhance the loading capacity of lipophilic drugs. Another strategy involves dispersing the therapeutic agent directly within the PFD core. The unique mechanism of "contact facilitated drug delivery" allows for the transfer of lipophilic drugs from the emulsion droplet to the target cell membrane upon close contact.
Caption: Strategies for loading drugs into PFD emulsions.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. This compound-based oxygenated emulsion as a topical treatment for chemical burn to the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of this compound emulsion, an approach to the red cells substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound nanocapsule as an oxygen carrier and contrast agent for ultrasound imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Perfluorodecalin as a Contrast Agent in ¹⁹F-MRI: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Magnetic Resonance Imaging (¹⁹F-MRI) is a powerful, non-invasive imaging modality that offers high specificity for tracking labeled cells or molecules in vivo. Due to the negligible endogenous fluorine in biological tissues, ¹⁹F-MRI provides background-free images, allowing for unambiguous detection and quantification of fluorinated contrast agents. Perfluorodecalin (PFD), a biologically inert perfluorocarbon, has emerged as a promising contrast agent for ¹⁹F-MRI due to its favorable properties, including high fluorine content and sensitivity to the local microenvironment, such as oxygen concentration.
These application notes provide detailed protocols for the preparation and use of this compound as a ¹⁹F-MRI contrast agent for phantom studies, ex vivo cell labeling, and in vivo imaging.
Quantitative Data
The following tables summarize key quantitative parameters of this compound relevant to ¹⁹F-MRI applications.
Table 1: T1 Relaxation Times of this compound (PFD) at 7.05 T [1]
| Oxygen Concentration | Temperature (°C) | T1 (ms) |
| 0% | 21 | 260 ± 10 |
| 21% | 21 | 180 ± 8 |
| 100% | 21 | 80 ± 4 |
| 0% | 37 | 320 ± 12 |
| 21% | 37 | 220 ± 9 |
| 100% | 37 | 100 ± 5 |
Table 2: Representative Signal-to-Noise Ratio (SNR) of this compound in Phantom Studies
| PFD Concentration (mM) | Magnetic Field Strength (T) | SNR |
| 10 | 7 | ~15 |
| 20 | 7 | ~30 |
| 50 | 7 | ~75 |
| 10 | 9.4 | ~20 |
| 20 | 9.4 | ~40 |
| 50 | 9.4 | ~100 |
Note: SNR values are approximate and can vary significantly based on coil design, pulse sequence, and acquisition parameters.
Experimental Protocols
Preparation of this compound Nanoemulsion
This compound is immiscible in aqueous solutions and must be formulated into a stable nanoemulsion for biological applications.
Materials:
-
This compound (PFD)
-
Surfactant (e.g., Pluronic F-68)
-
Phosphate-buffered saline (PBS), sterile
-
High-pressure homogenizer or sonicator
-
Sterile filtration unit (0.22 µm)
Protocol:
-
Prepare a 2% (w/v) solution of Pluronic F-68 in sterile PBS.
-
Add this compound to the surfactant solution to a final concentration of 20% (v/v).
-
Pre-emulsify the mixture by vigorous vortexing for 5 minutes.
-
Homogenize the pre-emulsion using a high-pressure homogenizer (e.g., 5 passes at 20,000 psi) or a high-power probe sonicator on ice until a stable, milky-white nanoemulsion is formed.
-
Sterilize the nanoemulsion by passing it through a 0.22 µm syringe filter.
-
Characterize the nanoemulsion for particle size and distribution using dynamic light scattering (DLS). A typical size for cellular uptake is in the range of 100-200 nm.
-
Store the sterile nanoemulsion at 4°C.
Nanoemulsion Preparation Workflow
¹⁹F-MRI Phantom Preparation
Phantoms are essential for quality control, calibration, and optimization of ¹⁹F-MRI protocols.
Materials:
-
This compound nanoemulsion
-
Agarose
-
Deionized water
-
MRI-compatible phantom container (e.g., 50 mL conical tubes)
Protocol:
-
Prepare a 1.5% (w/v) agarose solution in deionized water by heating and stirring until the agarose is completely dissolved.
-
Cool the agarose solution to approximately 50-60°C in a water bath.
-
Prepare a dilution series of the this compound nanoemulsion in deionized water to achieve the desired final concentrations (e.g., 5, 10, 20, 50 mM).
-
Mix the diluted nanoemulsion with the warm agarose solution in a 1:1 ratio. Ensure thorough but gentle mixing to avoid air bubbles.
-
Carefully pipette the agarose-nanoemulsion mixture into the phantom container.
-
Allow the phantoms to solidify at room temperature for at least 1 hour, then store at 4°C to ensure complete gelation.
-
Include a reference tube with a known concentration of a fluorine standard (e.g., trifluoroacetic acid) for quantification.
Phantom Preparation Workflow
Ex Vivo Cell Labeling
This protocol describes the labeling of cells in culture with the this compound nanoemulsion for subsequent in vivo tracking.
Materials:
-
Cells of interest (e.g., macrophages, stem cells, T cells)
-
Complete cell culture medium
-
This compound nanoemulsion
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Centrifuge
Protocol:
-
Plate cells at a density of 1 x 10⁶ cells/mL in a T-75 flask or 6-well plate and allow them to adhere overnight.
-
The following day, replace the culture medium with fresh medium containing the this compound nanoemulsion. The optimal concentration of the nanoemulsion should be determined empirically for each cell type but a starting concentration of 2 mg/mL is recommended.
-
Incubate the cells with the nanoemulsion for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, aspirate the labeling medium and wash the cells three times with sterile PBS to remove excess nanoemulsion.
-
Harvest the cells using standard cell detachment methods (e.g., trypsinization).
-
Determine cell viability using a trypan blue exclusion assay.
-
Quantification of PFD Uptake (Optional but Recommended): a. Lyse a known number of labeled cells. b. Perform ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy on the cell lysate, using a fluorine standard for concentration calibration. c. Calculate the average number of ¹⁹F atoms per cell.
-
Resuspend the labeled cells in a suitable medium for in vivo administration.
Ex Vivo Cell Labeling Workflow
In Vivo ¹⁹F-MRI Imaging
This protocol provides a general guideline for in vivo ¹⁹F-MRI of animals administered with PFD-labeled cells or PFD nanoemulsion directly.
Materials:
-
Anesthetized animal with labeled cells administered or PFD nanoemulsion injected.
-
MRI system equipped with a ¹⁹F/¹H dual-tuned coil.
-
Animal monitoring system (respiration, temperature).
-
Reference phantom with a known concentration of PFD.
Protocol:
-
Anesthetize the animal using an appropriate anesthetic protocol (e.g., isoflurane).
-
Position the animal in the MRI scanner, ensuring the region of interest is centered within the coil.
-
Place the reference phantom adjacent to the animal within the field of view for signal quantification.
-
¹H Anatomical Imaging:
-
Acquire high-resolution T1-weighted or T2-weighted anatomical images to provide anatomical context.
-
Typical Sequence: Turbo Spin Echo (TSE) or Gradient Echo (GRE).
-
-
¹⁹F Imaging:
-
Switch the scanner to the ¹⁹F frequency.
-
Acquire ¹⁹F images using a suitable pulse sequence. A Rapid Acquisition with Relaxation Enhancement (RARE) sequence is commonly used for ¹⁹F imaging due to its efficiency.[2][3]
-
Suggested RARE Parameters (to be optimized for your system):
-
Repetition Time (TR): 1500-3000 ms
-
Echo Time (TE): 10-20 ms
-
RARE Factor/Echo Train Length: 8-16
-
Flip Angle: 90° (excitation), 180° (refocusing)
-
Number of Averages (NEX): 64-256 (depending on the expected signal)
-
Matrix Size: 64x64 or 128x128
-
Slice Thickness: 1-2 mm
-
-
-
Image Processing and Analysis:
-
Co-register the ¹⁹F and ¹H images.
-
Overlay the ¹⁹F "hotspot" image onto the anatomical ¹H image to visualize the location of the PFD.
-
Quantify the ¹⁹F signal in the region of interest by comparing it to the signal from the reference phantom.
-
In Vivo ¹⁹F-MRI Workflow
Disclaimer
These protocols provide general guidelines. Researchers should optimize the specific parameters for their experimental setup, instrumentation, and cell types. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for Liquid Breathing with Oxygenated Perfluorodecalin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and experimental considerations for utilizing oxygenated perfluorodecalin in liquid breathing research. The information is intended to guide the design and execution of preclinical studies in respiratory distress models and for potential applications in drug delivery.
Introduction to Liquid Breathing with this compound
Liquid ventilation is a respiratory support technique where the lungs are filled with an oxygenated perfluorocarbon (PFC) liquid, such as this compound, instead of air.[1][2] PFCs are ideal for this purpose due to their high solubility of oxygen and carbon dioxide, low surface tension, and chemical inertness.[1][3][4] This method offers several theoretical advantages, particularly in the context of acute lung injury, including improved gas exchange, recruitment of collapsed alveoli, and a reduction in lung inflammation.
Two primary modes of liquid ventilation have been investigated:
-
Total Liquid Ventilation (TLV): The lungs are completely filled with oxygenated PFC, and a specialized liquid ventilator is used to deliver tidal volumes of the liquid.
-
Partial Liquid Ventilation (PLV): The lungs are partially filled with a volume of PFC approximately equal to the functional residual capacity (FRC), while a conventional gas ventilator provides tidal breaths.
This compound is a commonly studied PFC for liquid ventilation due to its favorable physical and chemical properties.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various preclinical and clinical studies on liquid ventilation with perfluorocarbons.
Table 1: Perfluorocarbon Dosing and Administration
| Parameter | Value | Species/Model | Reference |
| Partial Liquid Ventilation (PLV) Dose | |||
| Initial Dose (approximating FRC) | 30 ml/kg | Infants, Lambs | |
| Initial Dose | 18.6 +/- 1.5 ml/kg | Juvenile Rabbits | |
| Initial Dose | 20 to 25 ml/kg | Rabbits | |
| Low Dose | 10 ml/kg | Adult Humans (ARDS) | |
| High Dose | 20 ml/kg | Adult Humans (ARDS) | |
| Sequential Dosing (cumulative) | 10, 20, 40, 60 ml/kg | Adult Sheep | |
| Sequential Dosing (cumulative) | 10, 20, 30, 40, 50 ml/kg | Adult Sheep (Acute Respiratory Failure) | |
| Total Liquid Ventilation (TLV) Dose | |||
| FRC Volume | ~30 ml/kg | General | |
| Infusion Rate (PLV) | |||
| Slow Infusion | 1 ml/kg/min | General |
Table 2: Ventilator Parameters for Liquid Ventilation
| Parameter | Value | Ventilation Mode | Species/Model | Reference |
| Partial Liquid Ventilation (PLV) | ||||
| Tidal Volume | ≤ 10 ml/kg | Volume Control | Adult Humans (ARDS) | |
| Tidal Volume | 10 ml/kg | Pressure Control | Rabbits | |
| Respiratory Rate | ≤ 25 breaths/min | Volume Control | Adult Humans (ARDS) | |
| Respiratory Rate | 35 breaths/min | Pressure Control | Rabbits | |
| Positive End-Expiratory Pressure (PEEP) | ≥ 13 cm H₂O | Volume Control | Adult Humans (ARDS) | |
| PEEP | 6 cm H₂O | Pressure Control | Rabbits | |
| PEEP | 4 cm H₂O | General | General | |
| Inspiratory-to-Expiratory (I:E) Ratio | ≤ 1:1 | Volume Control | Adult Humans (ARDS) | |
| I:E Ratio | 1:1 | Pressure Control | Rabbits | |
| Total Liquid Ventilation (TLV) | ||||
| Tidal Volume | 15-20 ml/kg | Liquid Ventilator | General | |
| Respiratory Rate | 4-5 breaths/min | Liquid Ventilator | General |
Table 3: Physiological Outcomes of this compound Liquid Ventilation in a Rabbit Model of Lung Injury
| Parameter | CMV-Injury Group | PLV-Injury Group | Significance | Reference |
| PaO₂ Improvement | - | +60% | p < 0.05 | |
| Oxygenation Index (OI) Improvement | - | -33% | p < 0.05 | |
| Respiratory Compliance Improvement | - | +90% | p < 0.05 |
Experimental Protocols
Protocol for Oxygenation of this compound
Objective: To prepare oxygen-saturated this compound for use in liquid ventilation.
Materials:
-
This compound (sterile, medical grade)
-
Sterile glass container or reservoir
-
Oxygen source (100% O₂)
-
Sterile tubing
-
Gas diffuser (e.g., sparging stone)
-
Warming device (e.g., water bath) set to 37°C
Procedure:
-
Aseptically transfer the required volume of this compound into the sterile reservoir.
-
Warm the this compound to 37°C using the warming device.
-
Connect the oxygen source to the gas diffuser via sterile tubing.
-
Submerge the gas diffuser in the this compound.
-
Bubble 100% oxygen through the liquid for a minimum of 30 minutes to ensure full saturation.
-
Maintain the temperature and continuous oxygen bubbling until ready for administration.
Protocol for Partial Liquid Ventilation (PLV) in a Rabbit Model of Acute Lung Injury
Objective: To induce acute lung injury and subsequently apply PLV with oxygenated this compound to improve gas exchange and lung mechanics.
Materials:
-
Anesthetized and intubated juvenile rabbit
-
Mechanical ventilator
-
Warmed (37°C), sterile normal saline
-
Oxygenated this compound (prepared as in Protocol 3.1)
-
Syringes
-
Side-port adapter for the endotracheal tube
-
Physiological monitoring equipment (for arterial blood gases, respiratory mechanics, etc.)
Procedure:
Part A: Induction of Lung Injury
-
Anesthetize, intubate, and place the rabbit on conventional mechanical ventilation (CMV).
-
Obtain baseline physiological measurements, including arterial blood gases and respiratory compliance.
-
Induce lung injury via repeated lung lavage with warmed, sterile normal saline (e.g., 20 ml/kg instillations).
-
Continue lavages until a significant decrease in PaO₂ and lung compliance is observed, confirming acute lung injury.
Part B: Application of PLV
-
Once lung injury is established, calculate the required dose of oxygenated this compound (e.g., 18.6 ml/kg to approximate FRC).
-
Slowly instill the warmed, oxygenated this compound into the lungs via the side-port of the endotracheal tube. The instillation rate should be approximately 1 ml/kg/min to avoid hemodynamic instability.
-
Continue CMV with adjusted parameters (e.g., pressure control mode, PEEP of 6 cm H₂O, tidal volume of 10 ml/kg, respiratory rate of 35 breaths/min).
-
Monitor the meniscus of the this compound in the endotracheal tube and replace any evaporative losses as needed.
-
Continuously monitor physiological parameters (arterial blood gases, respiratory mechanics) to assess the efficacy of PLV.
Visualizations
Caption: Experimental workflow for partial liquid ventilation in a rabbit model.
Caption: Comparison of Total and Partial Liquid Ventilation techniques.
Caption: Physiological benefits of Partial Liquid Ventilation.
References
Application Notes and Protocols for Perfluorodecalin in High-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Perfluorodecalin (PFD) as an infiltrative imaging medium to enhance resolution and imaging depth in high-resolution microscopy. The protocols detailed below are primarily focused on the application of PFD in plant biology, where its unique properties are particularly advantageous for imaging air-filled tissues.
Introduction to this compound in Microscopy
This compound (PFD) is a perfluorocarbon that is optically transparent, non-toxic, and has a low refractive index.[1] Its key properties make it an excellent mounting medium for high-resolution microscopy of biological samples, particularly those with significant airspaces, such as plant leaves.[1] Light scattering at the interface between air and cellular tissue (which have different refractive indices) is a major limiting factor in achieving high-resolution images deep within such samples. PFD effectively infiltrates these airspaces, reducing light scattering and thereby significantly improving image quality and imaging depth.[1]
Key Advantages of this compound:
-
Reduces Light Scattering: By replacing air in tissues, PFD minimizes refractive index mismatches, leading to clearer images.
-
Increases Imaging Depth: Enables high-resolution imaging significantly deeper into tissues compared to traditional aqueous mounting media.
-
Biocompatible: PFD is non-toxic and has high gas solubility (O₂ and CO₂), allowing for the imaging of living tissues with minimal physiological impact.
-
Chemically Inert and Non-fluorescent: Does not interfere with fluorescent probes or cellular processes.
Data Presentation: Quantitative Analysis of this compound's Efficacy
The use of this compound as a mounting medium yields quantifiable improvements in imaging quality. The following tables summarize the key physical properties and the reported enhancements in microscopy performance.
Table 1: Physical Properties of this compound and Related Media
| Substance | Refractive Index (at 20°C) | Key Characteristics |
| This compound (PFD) | ~1.313 - 1.3145 | Non-toxic, non-fluorescent, high gas solubility |
| Water | ~1.333 | Standard aqueous mounting medium |
| Cytosol | ~1.37 | Internal environment of cells |
| Air | ~1.000 | Fills intercellular spaces in some tissues |
Table 2: Performance Enhancement in High-Resolution Microscopy with this compound
| Parameter | Improvement with PFD | Sample Type | Microscopy Technique |
| Imaging Depth | Over twofold increase compared to water | Arabidopsis thaliana leaves | Confocal Laser Scanning Microscopy |
| Image Clarity | Significant improvement in resolution deep within the mesophyll | Arabidopsis thaliana leaves | Confocal, Two-Photon, Second Harmonic Generation, and Stimulated Raman Scattering Microscopy |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the application of this compound for high-resolution microscopy of Arabidopsis thaliana leaves. While the primary application is in plant sciences, a brief note on its use in in-vivo animal imaging is also included.
Protocol 1: High-Resolution Microscopy of Arabidopsis thaliana Leaves with this compound
This protocol is adapted from established methods for preparing living plant leaves for high-resolution imaging.
Materials:
-
This compound (PFD)
-
Arabidopsis thaliana plants
-
Microscope slides
-
Coverslips
-
Petri dish
-
Forceps
-
Confocal or other high-resolution microscope
Procedure:
-
Sample Preparation:
-
Excise a healthy leaf from an Arabidopsis thaliana plant using a sharp razor blade or scalpel.
-
Handle the leaf gently with forceps to avoid mechanical damage.
-
-
This compound Infiltration:
-
Pour a small volume of PFD into a clean Petri dish.
-
Carefully place the excised leaf onto the surface of the PFD. The leaf should float on the surface.
-
Allow the leaf to incubate on the PFD for at least 5 minutes. During this time, the PFD will infiltrate the intercellular air spaces of the leaf, making it appear more transparent.
-
-
Mounting the Sample:
-
Place a drop of fresh PFD onto a clean microscope slide.
-
Using forceps, carefully transfer the infiltrated leaf from the Petri dish to the drop of PFD on the microscope slide.
-
Gently place a coverslip over the leaf, avoiding the introduction of air bubbles. The leaf should be fully immersed in PFD.
-
-
Microscopy:
-
Immediately proceed with imaging using a confocal, two-photon, or other high-resolution microscope.
-
Acquire images at various depths within the leaf to observe the improvement in resolution and signal strength in the mesophyll layers.
-
Note on Application in Animal Tissues:
The primary application of PFD in microscopy, as evidenced by the scientific literature, is for the infiltration of air-filled spaces in plant tissues. While PFD is used in medical applications as a blood substitute, its use as a clearing agent for fixed animal tissues in microscopy is not well-documented. One study has shown that replacing blood with a PFD emulsion in rats can improve in-vivo two-photon imaging of the cerebral cortex by reducing light scattering and absorption by red blood cells. However, this is a highly specialized in-vivo perfusion technique and not a standard clearing protocol for fixed tissues. For clearing of fixed animal tissues and 3D cell cultures, other established clearing agents are more commonly used.
Visualizations: Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the underlying principles of using this compound in high-resolution microscopy.
Caption: Experimental workflow for preparing plant leaves with this compound.
Caption: Principle of refractive index matching with this compound.
References
Application Notes and Protocols for Tissue and Organ Preservation Using Perfluorodecalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorodecalin (PFD), a fluorocarbon, is a synthetic, biologically inert liquid with a high capacity for dissolving and transporting gases, most notably oxygen.[1] This unique property makes it a valuable tool in the field of tissue and organ preservation, where oxygen deprivation (ischemia) is a major cause of cellular damage and organ failure. PFD is primarily utilized in a "Two-Layer Method" (TLM) for static cold storage, often in conjunction with standard preservation solutions like the University of Wisconsin (UW) solution.[1][2] This approach has shown significant promise in extending the viability of organs, particularly the pancreas, beyond the limits of conventional cold storage.[1][2]
These application notes provide an overview of the principles, methodologies, and supporting data for using this compound in tissue and organ preservation. The included protocols are intended as a guide for researchers to adapt to their specific experimental needs.
Principle of this compound-Mediated Preservation
The primary mechanism by which this compound enhances tissue and organ preservation is through the continuous supply of oxygen to the tissue, even at hypothermic temperatures. Standard cold storage in aqueous preservation solutions relies on the low solubility of oxygen in these solutions, which is often insufficient to meet the residual metabolic demands of the tissue, leading to a decline in cellular energy (ATP) levels and subsequent cell death.
PFD, being denser than aqueous solutions, forms a distinct lower layer in the preservation container. By oxygenating the PFD layer, a continuous supply of oxygen can diffuse into the overlying preservation solution and subsequently into the submerged tissue, thereby maintaining aerobic metabolism and preserving cellular integrity and function for extended periods.
Key Advantages of this compound-Based Preservation
-
Enhanced Oxygen Delivery: PFD's high oxygen solubility ensures a sustained oxygen supply to the tissue, mitigating hypoxic and ischemic injury.
-
Extended Preservation Times: The continuous oxygenation allows for longer safe storage times for organs compared to conventional static cold storage.
-
Improved Organ Viability: By maintaining cellular energy levels and reducing ischemic damage, PFD-based methods lead to better post-preservation tissue function and viability.
-
Potential for Organ Resuscitation: There is evidence to suggest that the TLM can help repair and resuscitate organs that have sustained warm ischemic injury.
Application: The Two-Layer Method (TLM) for Organ Preservation
The Two-Layer Method is the most common application of this compound in organ preservation. It involves the use of two immiscible liquids: an oxygenated PFD layer at the bottom and a standard organ preservation solution (e.g., UW solution) as the top layer. The organ is placed at the interface of these two layers.
Experimental Workflow for the Two-Layer Method
References
Application Notes and Protocols for the Formulation of Perfluorodecalin in Cosmetic and Skincare Products
For Researchers, Scientists, and Drug Development Professionals
Introduction to Perfluorodecalin in Skincare
This compound (PFD) is a fluorocarbon with a high capacity for dissolving and transporting gases, most notably oxygen.[1] This property has led to its investigation and use in cosmetic and skincare products for its potential to enhance skin oxygenation, thereby promoting skin health and rejuvenation.[2] When formulated into skincare products, PFD is purported to deliver oxygen to the skin, which may accelerate skin repair, reduce the appearance of wrinkles, and improve skin hydration.[1]
The primary mechanism of action of PFD in skincare is its ability to act as an oxygen carrier.[1] By increasing the partial pressure of oxygen in the skin, it is believed to support cellular metabolism and function. However, the instability of perfluorocarbon emulsions presents a significant formulation challenge. Nanotechnology, particularly the use of nanoemulsions and encapsulation, has been explored to create more stable and effective delivery systems for PFD.
Formulation Strategies and Protocols
The effective delivery of this compound to the skin relies on its formulation into a stable emulsion. Nanoemulsions, with droplet sizes in the nanometer range, are a common approach to enhance stability and skin penetration.
Protocol for Preparation of this compound-Loaded Silica Nanocapsules
This protocol is adapted from a method for encapsulating PFD in silica nanocapsules, which can improve the stability of the formulation.
Materials:
| Component | Concentration (% w/w) |
| This compound (PFD) | 20.0 |
| Pluronic F127 | 2.5 |
| Purified Soy Lecithin | 0.5 |
| Deionized Water | 77.0 |
| Sodium Hydroxide (NaOH) 0.5 M | As needed for pH adjustment |
| Urea solution 2.0 M | To a final concentration of 0.5 M |
| Sodium Silicate solution 0.5 M | To a final concentration of 0.02 M |
Equipment:
-
High-shear homogenizer (e.g., Ultra Turrax)
-
Magnetic stirrer with heating plate
-
pH meter
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Aqueous Phase: Dissolve Pluronic F127 in deionized water at 40-50°C with stirring until a clear solution is obtained.
-
Addition of Lecithin: Add the soy lecithin to the aqueous phase and continue stirring.
-
Formation of the Primary Emulsion:
-
Slowly add the this compound to the aqueous phase while increasing the temperature to 90°C.
-
During the addition, stir intensely with a high-shear homogenizer at 3500 rpm to form a nanoemulsion.
-
-
pH Adjustment: Adjust the pH of the emulsion to 12 with 0.5 M NaOH.
-
Silica Encapsulation:
-
While maintaining stirring at 80-90°C, add the 2.0 M urea solution to reach a final concentration of 0.5 M.
-
Slowly add the 0.5 M sodium silicate solution to reach a final concentration of 0.02 M.
-
Silica nanoparticles containing PFD will slowly precipitate, changing the appearance of the system from opalescent to milky-white. This process can take up to three days.
-
-
Purification: The resulting nanocapsules can be purified by centrifugation and washing with deionized water.
Experimental Workflow for this compound Nanocapsule Formulation
Caption: Workflow for the synthesis of this compound-loaded silica nanocapsules.
Characterization and Stability Testing
Physicochemical Characterization
Formulations containing this compound should be characterized for the following parameters:
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average droplet size and the uniformity of the droplet size distribution. |
| Zeta Potential | Electrophoretic Light Scattering | To assess the surface charge of the droplets, which is an indicator of emulsion stability. |
| Encapsulation Efficiency | Separation of encapsulated and free PFD followed by quantification (e.g., GC-MS) | To determine the percentage of PFD successfully encapsulated within the nanoparticles. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanocapsules or nanoemulsion droplets. |
Stability Testing Protocol
Stability testing is crucial to ensure the product maintains its quality and efficacy over its shelf life.
Protocol for Accelerated Stability Testing:
-
Sample Preparation: Prepare samples of the this compound formulation in its final packaging.
-
Storage Conditions: Store the samples under various conditions, including:
-
Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH
-
Room Temperature (Control): 25°C ± 2°C / 60% RH ± 5% RH
-
Freeze-Thaw Cycles: Alternate between -10°C and 25°C for 24-hour cycles for a total of 3-5 cycles.
-
-
Testing Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 2, and 3 months for accelerated testing).
-
Parameters to Evaluate:
| Parameter | Method | Acceptance Criteria (Example) |
| Appearance | Visual inspection | No change in color, odor, or phase separation. |
| pH | pH meter | Within ± 0.5 of the initial value. |
| Viscosity | Viscometer | Within ± 10% of the initial value. |
| Particle Size and PDI | Dynamic Light Scattering (DLS) | No significant change in particle size or PDI. |
Efficacy and Safety Assessment
In Vitro Efficacy Assessment
Protocol for Assessing Oxygen Consumption in Skin Explants:
This protocol can be adapted to evaluate the effect of a this compound formulation on the oxygen consumption rate of skin tissue.
Materials and Equipment:
-
Human skin explants
-
Seahorse XF Analyzer or similar instrument for measuring oxygen consumption rate (OCR)
-
Culture medium
-
This compound formulation and control vehicle
Procedure:
-
Prepare Skin Biopsies: Obtain fresh human skin biopsies and prepare small explants.
-
Culture: Place the skin explants in a Seahorse XF Islet Capture microplate.
-
Treatment: Apply the this compound formulation or a control vehicle to the surface of the skin explants.
-
Measure OCR: Use the Seahorse XF Analyzer to measure the oxygen consumption rate of the skin explants over time.
-
Data Analysis: Compare the OCR of the this compound-treated group to the control group to determine if the formulation enhances oxygen consumption by the skin tissue.
In Vivo Efficacy Assessment
Clinical Protocol for Assessing Anti-Wrinkle and Hydration Effects:
Study Design: A randomized, double-blind, placebo-controlled study.
Subjects: Healthy volunteers with mild to moderate facial wrinkles and signs of skin aging.
Procedure:
-
Baseline Measurements (Week 0):
-
Skin Wrinkles: Assess wrinkle depth, volume, and area using 3D skin imaging (e.g., PRIMOS).
-
Skin Hydration: Measure skin surface hydration using a Corneometer.
-
Skin Elasticity: Evaluate skin firmness and elasticity using a Cutometer.
-
-
Product Application: Subjects apply the this compound formulation or a placebo to the face twice daily for a specified period (e.g., 8-12 weeks).
-
Follow-up Measurements: Repeat the baseline measurements at specified intervals (e.g., Week 4, Week 8, and Week 12).
-
Data Analysis: Statistically compare the changes in wrinkle parameters, skin hydration, and elasticity between the this compound-treated group and the placebo group.
Quantitative Data from a Clinical Study on an Oxygen-Carrying Formulation:
A clinical study on cosmetic preparations with and without this compound as an oxygen carrier demonstrated a dose-dependent effect of molecular oxygen on skin parameters.
| Oxygen Content (ml/100ml) | Change in Skin Oxygen Partial Pressure | Reduction in Fine Lines and Wrinkles |
| 1.44 | Increase | Reduction |
| 4.5 | Greater Increase | Greater Reduction |
Note: Specific quantitative values were not provided in the source material, but a linear dose-dependent relationship was reported.
Putative Signaling Pathways of this compound in Skin Aging
The delivery of oxygen to the skin by this compound may influence several signaling pathways involved in skin aging. A hypoxic (low oxygen) environment is known to affect dermal fibroblasts, the cells responsible for producing collagen. By counteracting hypoxia, this compound may promote a more youthful cellular environment.
Hypoxia-Inducible Factor 1-alpha (HIF-1α) and TGF-β/Smad Pathway:
Under hypoxic conditions, HIF-1α is stabilized and can activate the Transforming Growth Factor-beta (TGF-β) signaling pathway. While this pathway is involved in wound healing, chronic activation can contribute to fibrosis. The increased oxygenation from this compound may help to regulate HIF-1α levels, potentially modulating the TGF-β/Smad pathway to promote healthy collagen production rather than fibrotic processes.
Putative Signaling Pathway for this compound in Dermal Fibroblasts
Caption: A putative signaling pathway illustrating the potential effects of this compound-delivered oxygen in dermal fibroblasts.
Safety Considerations
This compound is generally considered to be chemically and biologically inert. However, as a per- and polyfluoroalkyl substance (PFAS), it is subject to regulatory scrutiny. It is important for researchers and developers to stay informed about the latest safety assessments and regulations concerning the use of PFAS in cosmetic products.
Conclusion
This compound offers a promising approach to enhancing skin oxygenation for cosmetic and skincare applications. Successful formulation, particularly through nano-encapsulation, is key to overcoming stability challenges. The provided protocols and application notes offer a framework for the development, characterization, and efficacy testing of this compound-based skincare products. Further research is needed to fully elucidate the specific signaling pathways involved and to establish comprehensive long-term safety and efficacy data.
References
Application Notes and Protocols: Perfluorodecalin as a Medium for Studying Cellular Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorodecalin (PFD) is a synthetic, biologically inert perfluorocarbon with a high capacity for dissolving gases, including oxygen.[1][2] This property makes it an invaluable tool in cell culture and cellular respiration studies, particularly for mitigating hypoxia and maintaining a controlled oxygen environment.[1] PFD's non-toxic nature allows for direct contact with cell cultures, providing a sustained oxygen supply that is crucial for maintaining normal cellular metabolism and function, especially in high-density cultures or with cells that have high oxygen demands.[1] These application notes provide detailed protocols for utilizing PFD to study cellular respiration, along with expected outcomes and data presentation guidelines.
Key Applications
-
Hypoxia Mitigation: PFD acts as an oxygen reservoir, preventing the sharp drops in pericellular oxygen levels that can trigger a switch to anaerobic glycolysis.[1]
-
Enhanced Cell Viability and Growth: By ensuring a stable oxygen supply, PFD can significantly enhance cell proliferation and viability, particularly under conditions that would otherwise become hypoxic. For instance, the presence of oxygenated PFD has been shown to increase the density of BHK-21 cells by approximately 250%.
-
Studying Mitochondrial Function: PFD facilitates the study of mitochondrial respiration by ensuring that oxygen is not a limiting factor, allowing for a more accurate assessment of mitochondrial health and function. The use of oxygenated PFD has been demonstrated to stimulate cellular oxygen consumption and mitochondrial function.
-
Modulation of Cellular Metabolism: By maintaining aerobic respiration, PFD helps to prevent the accumulation of lactate and the associated decrease in pH, which can be detrimental to cell health.
Data Presentation
The following tables summarize the expected quantitative outcomes when using this compound to supplement cell cultures, particularly under hypoxic conditions.
| Parameter | Condition | Expected Outcome with this compound | Reference |
| Cell Viability | Hypoxia (1-5% O₂) | Increased cell viability and proliferation. | |
| Cell Density | High-density culture | Significant increase in cell density (e.g., ~250% increase for BHK-21 cells). | |
| Lactate Production | Hypoxia (1-5% O₂) | Decreased lactate accumulation in the culture medium. | |
| Oxygen Consumption Rate (OCR) | Normoxia & Hypoxia | Maintained or increased OCR, reflecting sustained aerobic respiration. | |
| Mitochondrial Membrane Potential (ΔΨm) | Hypoxia (1-5% O₂) | Maintenance of a higher, more stable mitochondrial membrane potential. | |
| Superoxide Dismutase (SOD) Activity | Oxidative Stress | Increased activity of antioxidant enzymes like SOD. | |
| HIF-1α Protein Levels | Hypoxia (1-5% O₂) | Reduced accumulation of HIF-1α protein due to increased oxygen availability for prolyl hydroxylase activity. |
Experimental Protocols
Protocol 1: Preparation of this compound Emulsion
This protocol describes the preparation of a sterile PFD emulsion for addition to cell culture medium.
Materials:
-
This compound (PFD), sterile
-
Pluronic F-68 or other suitable surfactant
-
Cell culture medium, pre-warmed to 37°C
-
Sterile, high-pressure homogenizer or sonicator
-
Sterile conical tubes
Procedure:
-
In a sterile environment, prepare a 10-20% (v/v) solution of PFD in the desired cell culture medium.
-
Add a suitable surfactant, such as Pluronic F-68, to a final concentration of 0.1% (w/v) to aid in emulsification and prevent phase separation.
-
Emulsify the mixture using a sterile high-pressure homogenizer or a sonicator.
-
Homogenization: Process the mixture at high pressure (e.g., 15,000-20,000 psi) for several passes until a stable, milky-white emulsion is formed.
-
Sonication: Use a sterile sonicator probe and apply pulses on ice to prevent overheating until a stable emulsion is achieved.
-
-
Visually inspect the emulsion for stability; a stable emulsion will not separate into distinct layers upon standing.
-
The PFD emulsion is now ready to be added to the cell culture.
Protocol 2: Assessment of Cell Viability Under Hypoxia
This protocol details the use of an MTT assay to measure cell viability in response to PFD supplementation under hypoxic conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound emulsion (prepared as in Protocol 1)
-
Standard cell culture medium
-
Hypoxia chamber (1-5% O₂)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare the following experimental groups in triplicate:
-
Normoxia Control: Standard medium, incubated in a normoxic incubator (21% O₂).
-
Hypoxia Control: Standard medium, incubated in a hypoxia chamber.
-
PFD Treatment: Medium supplemented with 10-20% PFD emulsion, incubated in a hypoxia chamber.
-
-
Incubate the plates for 24, 48, or 72 hours.
-
At each time point, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability relative to the normoxia control.
Protocol 3: Measurement of Oxygen Consumption Rate (OCR)
This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure OCR in cells treated with PFD.
Materials:
-
Cells of interest
-
XF cell culture microplate
-
This compound emulsion (prepared as in Protocol 1)
-
XF assay medium
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Extracellular flux analyzer
Procedure:
-
Seed cells into an XF cell culture microplate and allow them to adhere.
-
The following day, replace the culture medium with XF assay medium supplemented with or without PFD emulsion.
-
Equilibrate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the mitochondrial stress test compounds.
-
Calibrate the sensor cartridge and run the OCR measurement protocol on the extracellular flux analyzer.
-
Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Protocol 4: Lactate Production Assay
This protocol describes a colorimetric assay to measure lactate concentration in the cell culture supernatant.
Materials:
-
Cell culture supernatant from experimental groups
-
Lactate assay kit (containing lactate dehydrogenase, NAD⁺, and a colorimetric probe)
-
96-well plate
-
Microplate reader
Procedure:
-
Collect cell culture supernatant from the different experimental groups (Normoxia Control, Hypoxia Control, PFD Treatment) at desired time points.
-
If necessary, deproteinize the samples using a 10 kDa molecular weight cut-off spin filter.
-
Prepare a standard curve using the provided lactate standard.
-
Add the supernatant samples and standards to a 96-well plate.
-
Prepare the master reaction mix according to the kit's instructions and add it to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 570 nm).
-
Calculate the lactate concentration in the samples based on the standard curve.
Visualization of PFD's Effect on Hypoxic Signaling
The following diagrams illustrate the mechanism by which PFD counteracts the hypoxic response and the general workflow for assessing its impact on cellular respiration.
Caption: PFD's role in the HIF-1α signaling pathway.
Caption: Workflow for assessing PFD's effects.
References
Application of Perfluorodecalin in Ophthalmic Surgery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorodecalin (PFD) is a synthetic, biologically inert, and optically clear perfluorocarbon liquid (PFCL) that has become an indispensable tool in vitreoretinal surgery.[1] Its unique physical and chemical properties, particularly its high specific gravity, low viscosity, and chemical inertness, make it an ideal intraoperative instrument for the management of complex retinal detachments and other vitreoretinal pathologies.[1][2] This document provides detailed application notes and protocols for the use of PFD in ophthalmic surgery, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
This compound's utility in ophthalmic surgery is directly related to its distinct physicochemical properties. These properties allow surgeons to manipulate retinal tissue with greater precision and control.
| Property | Value | Significance in Ophthalmic Surgery |
| Specific Gravity | 1.76 to 2.03 g/cm³ | Heavier than water, enabling it to flatten the detached retina, displace subretinal fluid, and stabilize the retina during surgical maneuvers.[1] |
| Viscosity | Low | Allows for easy injection and removal from the eye through small-gauge instrumentation.[1] |
| Surface Tension | Moderate | Helps to maintain a single, cohesive bubble, preventing dispersion and facilitating complete removal. |
| Optical Clarity | Transparent | Provides a clear view of the retina and underlying structures during surgery. |
| Chemical Inertness | High | Minimizes the risk of chemical reactions with ocular tissues, reducing inflammation and toxicity. |
| Oxygen Solubility | High (49 mL O₂/100 mL PFD) | While not its primary function in this context, this property is being explored for therapeutic applications such as treating ocular chemical burns. |
Applications in Ophthalmic Surgery
The primary application of this compound is as a temporary endotamponade during vitrectomy for the repair of complex retinal detachments. Its functions include:
-
Retinal Reattachment: PFD is used to flatten and reattach the retina, particularly in cases of giant retinal tears, proliferative vitreoretinopathy (PVR), and traumatic detachments.
-
Displacement of Subretinal Fluid: Its high density allows it to displace subretinal fluid anteriorly, where it can be more easily removed.
-
Protection of the Macula: PFD can be used to shield the macula from potentially toxic substances used during surgery.
-
Manipulation of Intraocular Tissues: It serves as a "third hand" for the surgeon, stabilizing the retina to allow for the peeling of membranes associated with PVR.
-
Removal of Dislocated Lenses: PFD can be used to float and safely remove dislocated crystalline lenses or intraocular lens implants from the posterior segment of the eye.
Clinical Efficacy
Clinical studies have demonstrated the high efficacy of this compound in achieving anatomical success and improving visual outcomes in patients with complex retinal detachments.
| Study Type | Patient Population | Key Outcomes |
| Retrospective Case Series | 85 patients with complex retinal detachments | Anatomical success (retinal reattachment at 12 months): 98.8%. Significant mean improvement in Best Corrected Visual Acuity (BCVA) of 0.64 ± 0.20 logMAR. |
| Retrospective Review | 22 patients with acute-onset, macula-off, rhegmatogenous retinal detachment | Mean improvement in logMAR VA of 1.90 in the PFD group versus 1.04 in the conventional group. No recurrence of retinal detachment in either group. |
| Prospective Randomized Controlled Trial | 58 eyes with rhegmatogenous retinal detachment | Retinal reattachment rates were comparable between the PFD group (76%) and the posterior retinotomy group (66%). Incidence of epiretinal membrane formation was significantly lower in the PFD group (11% vs. 27%). |
| Retrospective Case Series | 22 eyes with retinal detachments associated with retinoschisis | Intraoperative retinal reattachment was achieved in 95.4% of eyes. Visual acuity increased in 81.8% of the eyes. |
Experimental Protocols
Protocol 1: Intraoperative Use of this compound for Retinal Detachment Repair
This protocol outlines the standard procedure for using PFD as an intraoperative tool during pars plana vitrectomy for the repair of a rhegmatogenous retinal detachment.
Workflow for Intraoperative PFD Application
Caption: Workflow of this compound use in vitrectomy.
Methodology:
-
Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous gel.
-
Membrane Peeling: If proliferative vitreoretinopathy is present, membranes are carefully peeled from the retinal surface to relieve traction.
-
PFD Injection: this compound is slowly injected over the optic nerve head, gradually filling the posterior segment of the eye. The surgeon should maintain slight negative pressure on the syringe to prevent inadvertent dripping.
-
Retinal Flattening: As the PFD bubble enlarges, it displaces the subretinal fluid anteriorly through the retinal breaks and flattens the retina. The eye may be tilted to facilitate this process.
-
Endolaser Retinopexy: Once the retina is flat, endolaser is applied around the retinal breaks to create a chorioretinal adhesion.
-
PFD Removal: A fluid-air exchange is performed. A soft-tip cannula is used to aspirate the PFD completely from the vitreous cavity. It is crucial to maintain passive or very mild active aspiration to prevent residual PFD bubbles.
-
Tamponade: A long-acting gas (such as C3F8) or silicone oil is injected to provide a long-term tamponade and support the retina while the laser adhesions mature.
Protocol 2: Removal of Retained Subfoveal this compound
Retention of PFD in the subretinal space is a potential complication that can lead to retinal toxicity. This protocol describes a technique for the removal of subfoveal PFD.
Logical Flow for Subfoveal PFD Removal
Caption: Decision and action flow for removing subfoveal PFD.
Methodology:
-
Identification: Retained subfoveal PFD is identified postoperatively using optical coherence tomography (OCT).
-
Surgical Intervention: The patient undergoes a subsequent vitrectomy.
-
Retinotomy: A small-gauge cannula is used to create a small retinotomy adjacent to the subfoveal PFD bubble.
-
BSS Injection: A balanced salt solution (BSS) is injected into the subretinal space to gently dislodge and mobilize the PFD bubble.
-
Aspiration: The mobilized PFD droplet is then aspirated through the retinotomy using a small-gauge cannula with active or passive suction.
-
Fluid-Air Exchange: A fluid-air exchange is performed to flatten the retina.
-
Laser: Laser photocoagulation is applied around the retinotomy site to seal it.
Potential Complications and Management
While generally safe for intraoperative use, the use of this compound is associated with potential complications.
-
Retinal Toxicity: Prolonged retention of PFD, particularly in the subretinal space, can lead to retinal pigment epithelium (RPE) atrophy and photoreceptor damage. It is recommended to remove all traces of PFCL if possible. Impurities in PFD can also contribute to toxicity.
-
Emulsification: High-flow infusion or turbulence during fluid-air exchange can cause the PFD to emulsify into small droplets, which are difficult to remove completely. These retained droplets can cause chronic inflammation.
-
Intraocular Pressure (IOP) Elevation: Postoperative inflammation or retained PFD can lead to an increase in IOP.
Signaling Pathway Implicated in PFD-Induced Inflammation (Hypothesized)
Caption: Potential inflammatory pathway due to retained PFD.
Conclusion
This compound is a valuable tool in modern vitreoretinal surgery, significantly improving the outcomes of complex retinal detachment repairs. Its unique properties allow for precise and controlled manipulation of the retina. However, surgeons must be proficient in its application and removal techniques to minimize the risk of complications such as retinal toxicity and emulsification. Further research into the long-term effects of retained PFD and the development of even safer and more effective vitreous substitutes is ongoing.
References
Troubleshooting & Optimization
Technical Support Center: Perfluorodecalin Emulsion Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the preparation and handling of Perfluorodecalin (PFD) emulsions.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: My PFD emulsion appears cloudy and separates into layers quickly after preparation. What is causing this instability?
A1: Rapid phase separation, indicated by creaming (an opaque layer at the top) or sedimentation (a dense layer at the bottom), is a sign of significant emulsion instability. This is often due to one or more of the following factors:
-
Inadequate Homogenization: The energy input during emulsification might be insufficient to break down the PFD droplets to a small and uniform size.
-
Incorrect Surfactant Concentration: The concentration of your surfactant may be too low to adequately cover the surface of the newly formed PFD droplets, leading to their rapid coalescence.
-
Inappropriate Surfactant Choice: The surfactant you are using may not be optimal for stabilizing a highly hydrophobic and dense fluorocarbon like PFD.
Troubleshooting Steps:
-
Optimize Homogenization: If using ultrasonication, increase the sonication time or amplitude. For high-pressure homogenization (HPH), increase the homogenization pressure or the number of passes.
-
Increase Surfactant Concentration: Gradually increase the concentration of your surfactant. However, be aware that excessively high concentrations can sometimes lead to destabilization through micellar formation.
-
Evaluate Different Surfactants: Consider using a combination of surfactants, such as a non-ionic surfactant (e.g., Poloxamer 188, Tween 80) with a phospholipid (e.g., egg yolk lecithin), which can provide both steric and electrostatic stabilization. Some studies have shown that fluorinated surfactants can also significantly improve stability.[1]
Q2: The average particle size of my PFD emulsion increases significantly over a few days. What is the underlying mechanism?
A2: A gradual increase in the average particle size over time is a classic indicator of emulsion aging. Two primary mechanisms are responsible for this phenomenon:
-
Ostwald Ripening: This process involves the diffusion of smaller PFD molecules through the continuous phase to larger droplets. This occurs because smaller droplets have a higher Laplace pressure, leading to higher solubility of the dispersed phase. This is a common issue in PFD emulsions.
-
Coalescence: This is the process where two or more droplets merge to form a single, larger droplet. This can be caused by insufficient repulsive forces between droplets, which can be influenced by factors like temperature and the effectiveness of the surfactant layer. Increased temperature can accelerate coalescence by increasing the kinetic energy of the droplets.
Troubleshooting Steps:
-
Refine Surfactant System: The use of mixed surfactants can create a more robust interfacial layer that hinders both Ostwald ripening and coalescence. For instance, combining Pluronic F-68 with a perfluoroalkylated polyhydroxylated surfactant has been shown to have a strong synergistic stabilizing effect.[1]
-
Control Polydispersity: A narrow particle size distribution (low Polydispersity Index - PDI) can slow down Ostwald ripening. Optimize your emulsification process to achieve a more uniform droplet size.
-
Storage Conditions: Store your emulsions at a consistent, cool temperature (e.g., 4°C) to reduce the rate of molecular diffusion and droplet collision.
Q3: I'm observing aggregation or flocculation in my emulsion, but the individual droplets don't seem to be merging. What's happening?
A3: Flocculation is the process where droplets cluster together without losing their individual identities. This is often a precursor to coalescence and can be caused by:
-
Insufficient Zeta Potential: Zeta potential is a measure of the electrostatic repulsion between droplets. A low absolute zeta potential (close to zero) indicates weak repulsive forces, making it easier for droplets to aggregate.
-
Bridging Flocculation: This can occur when using polymeric surfactants that can adsorb to multiple droplets simultaneously, creating "bridges" between them.
Troubleshooting Steps:
-
Measure Zeta Potential: Characterize the zeta potential of your emulsion. A value more negative than -30 mV or more positive than +30 mV generally indicates good electrostatic stability.
-
Adjust pH or Ionic Strength: The surface charge of droplets can be influenced by the pH and ionic strength of the continuous phase. Modifying these parameters can sometimes increase the zeta potential.
-
Optimize Surfactant Concentration: Ensure you are using an optimal concentration of your polymeric surfactant to avoid bridging flocculation.
Frequently Asked Questions (FAQs)
Q: What is a typical starting formulation for a stable PFD nanoemulsion?
A: A common starting point for a 10% (v/v) PFD-in-water nanoemulsion prepared by high-pressure homogenization would be:
-
This compound: 10% (v/v)
-
Egg Yolk Phospholipids (Primary Surfactant): 2.5% (w/v)
-
Poloxamer 188 (Pluronic F-68) (Co-surfactant): 0.5% (w/v)
-
Glycerol (Tonicity Agent): 2.25% (w/v)
-
Water for Injection: q.s. to 100%
Q: What is the ideal particle size for a PFD emulsion for biomedical applications?
A: For intravenous applications, the particle size should generally be below 200-300 nm to avoid potential embolism. A narrow size distribution (PDI < 0.2) is also highly desirable.
Q: How can I assess the long-term stability of my PFD emulsion?
A: Long-term stability can be evaluated through accelerated stability testing. This involves storing the emulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) and monitoring the particle size, PDI, and zeta potential at regular intervals (e.g., 1, 3, and 6 months). Additionally, subjecting the emulsion to freeze-thaw cycles can reveal its robustness.
Q: Can I use Tween 80 alone to stabilize a PFD emulsion?
A: While Tween 80 is a common non-ionic surfactant, studies have shown that for PFD emulsions, it may result in larger droplet sizes compared to other or mixed surfactant systems. For instance, a study comparing Tween 80 with a novel fluorinated surfactant (FC8) at a concentration of 4.3 mM found that Tween 80 alone produced emulsions with an average particle size of 255.4 nm, whereas the fluorinated surfactant produced smaller, more stable droplets of 172.8 nm.[1] Combining Tween 80 with other surfactants like lecithin or Pluronic F-68 is often a more effective strategy.
Data Presentation
Table 1: Effect of Surfactant Type and Concentration on PFD Emulsion Properties
| Surfactant System | Concentration | PFD Concentration (w/v) | Particle Size (nm) | PDI | Zeta Potential (mV) | Stability Notes |
| Pluronic F-68 | 1 g/L (0.1%) | Not Specified | Varies | Varies | Not Specified | Often used in combination with other surfactants for improved stability.[1] |
| Egg Yolk Lecithin | 4% | Not Specified | Not Specified | Not Specified | Not Specified | Forms stable emulsions, especially when combined with additives like cholesterol.[2] |
| Tween 80 | 4.3 mM | Not Specified | 255.4 ± 3.9 | Not Specified | Not Specified | Results in larger droplets compared to specialized fluorinated surfactants. |
| FC8 (Fluorinated) | 4.3 mM | Not Specified | 172.8 ± 0.72 | Not Specified | Not Specified | Produces smaller and more stable droplets compared to Tween 80 alone. |
| Tween 80 + FC8 (Equimolar) | Not Specified | Not Specified | 175.8 ± 1.1 | Not Specified | Not Specified | Achieves small droplet size with reduced sonication time. |
| Pluronic F-68 + PPFS | 20-30% PPFS | 20% | Significantly Reduced | Not Specified | Not Specified | Up to 10 times smaller increase in particle size after one year compared to Pluronic F-68 alone. |
Table 2: Impact of Homogenization Parameters on Emulsion Characteristics
| Homogenization Method | Key Parameter | Effect on Particle Size | Effect on PDI |
| Ultrasonication | Sonication Time/Amplitude | Increasing time/amplitude generally decreases particle size. | Longer sonication can lead to a narrower size distribution (lower PDI). |
| High-Pressure Homogenization | Homogenization Pressure | Higher pressure leads to smaller droplet sizes. | Generally produces emulsions with low PDI. |
| High-Pressure Homogenization | Number of Passes | Increasing the number of passes typically results in smaller and more uniform droplets. | Multiple passes are crucial for achieving a narrow size distribution. |
Experimental Protocols
Protocol 1: Preparation of PFD Nanoemulsion using Ultrasonication
-
Preparation of Aqueous Phase: Dissolve the chosen surfactant(s) (e.g., 2% w/v Pluronic F-68) in high-purity water.
-
Pre-emulsion Formation: Coarsely mix the PFD (e.g., 10% v/v) with the aqueous phase using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes.
-
Ultrasonication: Place the pre-emulsion in an ice bath to prevent overheating. Immerse the tip of a probe sonicator into the mixture. Sonicate at a specific amplitude (e.g., 40-60%) for a defined period (e.g., 10-20 minutes) in pulsed mode (e.g., 30 seconds on, 30 seconds off) to create the nanoemulsion.
-
Characterization: Immediately after preparation, measure the particle size and PDI using Dynamic Light Scattering (DLS).
Protocol 2: Preparation of PFD Nanoemulsion using High-Pressure Homogenization (HPH)
-
Aqueous Phase Preparation: Dissolve the co-surfactant (e.g., 0.5% w/v Poloxamer 188) and any tonicity agents (e.g., 2.25% w/v glycerol) in water. Disperse the primary surfactant (e.g., 2.5% w/v egg yolk phospholipids) in this solution, gently heating to ~60°C if necessary to ensure complete hydration.
-
Oil Phase Preparation: Measure the required volume of this compound.
-
Pre-emulsification: Add the PFD to the aqueous phase and homogenize using a high-shear mixer for 5-10 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer (e.g., Microfluidizer) at a set pressure (e.g., 15,000-20,000 PSI) for a specific number of discrete passes (e.g., 6-8 passes). Ensure the system is cooled to maintain a consistent temperature.
-
Final Product: The resulting nanoemulsion should be a homogenous, bluish-white, translucent liquid.
-
Characterization: Measure the particle size, PDI, and zeta potential of the final emulsion.
Protocol 3: Assessment of Emulsion Stability
-
Initial Characterization: Immediately after preparation (Day 0), measure and record the particle size, PDI, and zeta potential of the emulsion.
-
Accelerated Stability Study:
-
Divide the emulsion into aliquots and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At predetermined time points (e.g., 7, 14, 30, 60, and 90 days), remove an aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature and gently invert to ensure homogeneity.
-
Measure and record the particle size, PDI, and zeta potential.
-
-
Freeze-Thaw Cycling:
-
Subject an aliquot of the emulsion to at least three cycles of freezing (-20°C for 24 hours) and thawing at room temperature.
-
After the final cycle, visually inspect for any signs of phase separation and re-measure the particle size and PDI.
-
-
Centrifugation Test:
-
Centrifuge an aliquot of the emulsion (e.g., at 3,000 x g for 15 minutes).
-
Visually inspect for any signs of creaming or sedimentation. A stable emulsion should remain homogeneous.
-
Mandatory Visualizations
Caption: Key destabilization pathways in this compound emulsions.
Caption: General experimental workflow for PFD emulsion preparation and stability assessment.
References
Technical Support Center: Optimizing Perfluorodecalin (PFD) Concentration for Maximal Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Perfluorodecalin (PFD) to enhance cell viability in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your cell culture systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFD) and how does it improve cell viability?
A1: this compound (C₁₀F₁₈) is a fluorocarbon that is chemically and biologically inert.[1] Its primary benefit in cell culture is its remarkable capacity to dissolve and transport large volumes of gases, particularly oxygen.[1] By acting as an oxygen carrier, PFD can mitigate hypoxia (low oxygen levels) in dense cell cultures, thereby enhancing cell growth and viability.[2]
Q2: Is this compound toxic to cells?
A2: Pure this compound is generally considered biocompatible and non-toxic to mammalian cells.[2] However, the cytotoxicity of PFD preparations can be influenced by impurities. Therefore, using high-purity PFD is crucial for experimental success.
Q3: What is a typical starting concentration for PFD in cell culture?
A3: A common starting concentration for PFD emulsions in cell culture medium typically ranges from 10% to 20% (v/v).[2] However, the optimal concentration is highly dependent on the specific cell type, cell density, and culture system. A dose-response experiment is always recommended to determine the ideal concentration for your specific setup.
Q4: How do I prepare a PFD emulsion for my cell culture experiments?
A4: PFD is immiscible with aqueous culture media and must be prepared as a sterile emulsion. A common method involves sonication or high-pressure homogenization to create stable micro- or nano-emulsions. The emulsion is then sterilized, typically by filtration, before being added to the cell culture medium.
Q5: Can PFD interfere with my cell viability assays?
A5: Yes, PFD can potentially interfere with certain assays. For colorimetric assays like the MTT assay, the dense PFD layer can settle at the bottom of the well and may interfere with the plate reader's light path. For dye exclusion assays like Trypan Blue, ensuring a homogenous mixture of the cell suspension and the PFD emulsion is crucial for accurate counting.
Data Presentation: Optimizing PFD Concentration
The optimal concentration of this compound can vary significantly between cell lines and experimental conditions. Below are illustrative tables demonstrating how to present quantitative data from optimization experiments.
Disclaimer: The following data are hypothetical examples for illustrative purposes. Researchers should perform their own dose-response experiments to determine the optimal PFD concentration for their specific cell line and conditions.
Table 1: Optimal this compound (PFD) Concentration for Maximal Viability in Various Cell Lines after 48-hour Incubation
| Cell Line | Optimal PFD Concentration (% v/v) | Maximum Cell Viability (%) |
| CHO-K1 | 15 | 98 ± 2.5 |
| HEK293 | 12.5 | 97 ± 3.1 |
| HepG2 | 17.5 | 95 ± 4.2 |
Table 2: Effect of this compound (PFD) Concentration on CHO-K1 Cell Viability Over Time
| PFD Concentration (% v/v) | Cell Viability at 24h (%) | Cell Viability at 48h (%) | Cell Viability at 72h (%) |
| 0 (Control) | 92 ± 3.8 | 85 ± 4.5 | 78 ± 5.1 |
| 10 | 95 ± 2.9 | 94 ± 3.3 | 90 ± 4.0 |
| 15 | 97 ± 2.1 | 98 ± 2.5 | 96 ± 2.8 |
| 20 | 96 ± 2.5 | 95 ± 3.0 | 92 ± 3.5 |
| 25 | 90 ± 4.2 | 88 ± 4.9 | 83 ± 5.6 |
Experimental Protocols
Protocol 1: Preparation of a Sterile 20% (v/v) this compound Emulsion
Materials:
-
High-purity this compound (PFD)
-
Pluronic F-68 or other suitable surfactant
-
Cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile filtration unit (0.22 µm pore size)
-
Sonicator or high-pressure homogenizer
-
Sterile glass beaker and magnetic stirrer
Methodology:
-
In a sterile glass beaker, prepare a 1% (w/v) solution of Pluronic F-68 in cell culture grade water.
-
While stirring the Pluronic F-68 solution, slowly add the this compound to a final concentration of 20% (v/v).
-
Continue stirring for 10 minutes to create a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a sonicator on ice or a high-pressure homogenizer until the emulsion appears milky white and homogenous.
-
Sterilize the final emulsion by passing it through a 0.22 µm sterile filter.
-
Store the sterile PFD emulsion at 4°C, protected from light. Before use, gently swirl to ensure homogeneity.
Protocol 2: Determining Optimal PFD Concentration using the MTT Assay
Materials:
-
Cells of interest (e.g., CHO, HEK293, HepG2)
-
Complete cell culture medium
-
Sterile 20% (v/v) PFD emulsion
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the 20% PFD emulsion in complete culture medium to achieve final concentrations ranging from 0% to 25% (v/v).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different PFD concentrations. Include a "no-cell" control for background absorbance.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Following incubation, carefully aspirate the medium containing the PFD emulsion without disturbing the cell monolayer.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 3: Assessing Cell Viability with the Trypan Blue Exclusion Assay
Materials:
-
Cell suspension treated with PFD
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Methodology:
-
After treating cells with the desired PFD concentration for the chosen duration, collect the cell suspension.
-
Thoroughly mix the cell suspension to ensure a uniform distribution of cells within the PFD emulsion.
-
In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells using the formula:
-
Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent cell viability results | - Inhomogeneous PFD emulsion.- Uneven cell seeding.- Pipetting errors. | - Ensure the PFD emulsion is well-mixed before each use.- Use proper cell seeding techniques to ensure a uniform monolayer.- Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Low cell viability in all PFD-treated wells | - PFD emulsion is not sterile.- Impurities in the PFD.- Surfactant used for emulsification is cytotoxic at the concentration used. | - Ensure the PFD emulsion is sterile-filtered.- Use high-purity, cell culture-tested PFD.- Test the cytotoxicity of the surfactant alone at the working concentration. |
| PFD emulsion separates from the culture medium | - Unstable emulsion. | - Optimize the emulsification process (e.g., increase sonication time, use a different surfactant).- Prepare fresh emulsions for each experiment. |
| High background in MTT assay | - PFD droplets scattering light in the plate reader. | - After incubation with PFD, carefully remove the medium and wash the cells gently with PBS before adding the MTT reagent.- Ensure the PFD layer has not been aspirated along with the cells if working with suspension cultures. |
| Difficulty counting cells with Trypan Blue | - PFD droplets obscuring the view of cells in the hemocytometer. | - Allow the hemocytometer to sit for a minute to let the cells settle before counting.- Adjust the focus of the microscope to differentiate between cells and PFD droplets. |
Visualizing Key Processes and Pathways
The following diagrams illustrate important concepts and workflows related to the use of this compound in cell culture.
Caption: Workflow for optimizing PFD concentration using an MTT assay.
References
Troubleshooting gas exchange limitations in Perfluorodecalin-based systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluorodecalin (PFD)-based systems. The information is presented in a question-and-answer format to directly address common challenges related to gas exchange limitations.
Troubleshooting Guides
Issue: Inefficient Oxygen Delivery to Cells in Culture
Question: My cell culture is showing signs of hypoxia (e.g., high lactate, low viability) despite using a PFD overlay or emulsion. What could be the cause and how can I troubleshoot it?
Answer: Inefficient oxygen delivery in PFD-based cell culture systems can stem from several factors. Perfluorocarbons like PFD are excellent at dissolving oxygen, but the transfer of that oxygen to the cells is a critical step.[1] Here’s a systematic approach to troubleshooting:
-
Inadequate Oxygenation of PFD:
-
Problem: The PFD itself may not be adequately saturated with oxygen before or during the experiment.
-
Solution: Ensure your PFD is pre-oxygenated by bubbling with your desired gas mixture (e.g., 95% O₂, 5% CO₂) for a sufficient period. The time required depends on the volume of PFD and the flow rate of the gas. For emulsions, the oxygenation step should occur after emulsification.
-
-
Formation of an Oxygen Diffusion Barrier:
-
Problem: A distinct interface between the PFD and the aqueous culture medium can create a barrier to oxygen diffusion. This is particularly relevant in biphasic (layered) systems.
-
Solution: Gentle agitation or rocking of the culture vessel can help reduce the thickness of the boundary layer and improve mass transfer. For emulsion-based systems, ensure the emulsion is stable and well-dispersed.
-
-
Incorrect PFD Volume or Emulsion Concentration:
-
Problem: An insufficient volume of PFD in a layered system or too low a concentration of PFD in an emulsion may not provide a large enough reservoir of dissolved oxygen for high-density cultures.
-
Solution: Optimize the volume-to-surface area ratio for layered systems. For emulsions, consider increasing the volumetric concentration, typically in the range of 10-20% v/v.[1]
-
-
Temperature Effects:
-
Problem: The solubility of oxygen in PFD is temperature-dependent, decreasing as the temperature rises.[1]
-
Solution: While cell cultures require a specific temperature (e.g., 37°C), be aware of this limitation. Ensure your oxygenation protocol is performed at the experimental temperature.
-
Issue: Poor Carbon Dioxide Removal Leading to Acidification
Question: My cell culture medium is becoming acidic rapidly, and I suspect it's due to poor CO₂ removal by the PFD. How can I address this?
Answer: this compound can dissolve significantly more carbon dioxide than oxygen.[2][3] However, inefficient removal of CO₂ from the PFD to the gas phase can lead to its accumulation in the culture medium, causing a drop in pH.
-
Inadequate Gas Exchange with the Headspace:
-
Problem: The CO₂ that partitions into the PFD must be able to efficiently exit into the headspace of the culture vessel. A sealed or poorly ventilated vessel will trap CO₂.
-
Solution: Use vented culture flasks or bioreactors that allow for continuous gas exchange with the incubator environment. Ensure the gas mixture in the incubator is appropriate for your cell type (e.g., 5% CO₂).
-
-
Diffusion Limitation in a Static System:
-
Problem: In a static, layered system, a steep CO₂ gradient can form within the PFD layer, hindering its removal from the aqueous phase.
-
Solution: As with oxygen delivery, gentle agitation can enhance the mass transfer of CO₂ from the medium, through the PFD, and into the gas phase.
-
-
High Metabolic Activity of the Culture:
-
Problem: Very high-density cultures will produce large amounts of CO₂. The PFD system's removal capacity may be overwhelmed.
-
Solution: In addition to optimizing gas exchange, consider perfusion or medium exchange to remove metabolic byproducts, including excess dissolved CO₂.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using PFD for gas exchange?
A1: Perfluorocarbons are chemically and biologically inert synthetic compounds with a high capacity for dissolving respiratory gases like oxygen and carbon dioxide. Unlike hemoglobin in red blood cells, which chemically binds oxygen, PFD dissolves gases based on Henry's Law, meaning the amount of dissolved gas is directly proportional to its partial pressure. This allows PFD to act as a passive carrier, absorbing gases in high-pressure environments and releasing them in low-pressure environments.
Q2: How does the oxygen carrying capacity of PFD compare to water or blood?
A2: this compound can dissolve significantly more oxygen than water or blood plasma. For instance, at standard temperature and pressure, PFD can dissolve approximately 49 mL of oxygen per 100 mL, which is about 20 times more than water.
Q3: Can PFD be toxic to my cells?
A3: this compound is generally considered biocompatible and non-toxic to mammalian cells. Its chemical inertness prevents it from interfering with cellular processes. However, the purity of the PFD and the stability of PFD emulsions are critical. Impurities or unstable emulsions could potentially lead to adverse effects.
Q4: What is the difference between using a PFD overlay (biphasic system) and a PFD emulsion?
A4:
-
PFD Overlay (Biphasic System): In this setup, a layer of PFD is added on top of or below the cell culture medium. Gas exchange occurs at the interface between the PFD, the medium, and the cells. This method is simpler to implement but may have greater limitations related to diffusion distances.
-
PFD Emulsion: PFD is dispersed as microscopic droplets within the culture medium, often stabilized by a surfactant. This creates a much larger interfacial area for gas exchange, potentially leading to more efficient delivery and removal of gases throughout the culture volume.
Q5: Are there limitations to CO₂ removal when using PFD in liquid ventilation?
A5: Yes, while PFD has a high solubility for CO₂, its removal can be a limiting factor in total liquid ventilation. The diffusion of CO₂ through the liquid-filled airways can be slower than in gas ventilation, potentially leading to hypercapnia (an increase in arterial CO₂ levels). This is a critical consideration in clinical and experimental liquid ventilation protocols.
Data Presentation
Table 1: Gas Solubility in this compound (PFD) vs. Water
| Gas | Solubility in PFD (mL gas / 100 mL liquid) | Solubility in Water (mL gas / 100 mL liquid) | Reference |
| Oxygen (O₂) | ~49 | ~2.2 | |
| Carbon Dioxide (CO₂) | ~200-300 | ~57 |
Note: Solubility is dependent on temperature and partial pressure.
Table 2: Comparison of this compound-Based Systems
| System Type | Advantages | Disadvantages | Key Experimental Considerations |
| Layered (Biphasic) | - Simple to prepare- Easy separation of cells from PFD | - Potential for diffusion limitations at the interface- Inefficient for very high-density cultures | - Optimize PFD volume- Gentle agitation to reduce boundary layer |
| Emulsion | - High surface area for gas exchange- Homogeneous gas availability | - Requires specialized preparation (e.g., sonication, homogenization)- Emulsion stability is critical | - Optimize PFD concentration (e.g., 10-20% v/v)- Characterize droplet size and stability |
Experimental Protocols
Methodology for Evaluating Gas Exchange in a PFD-Enhanced Cell Culture System
-
Preparation of PFD Emulsion:
-
Combine sterile this compound with a sterile aqueous phase (e.g., cell culture medium) containing a biocompatible surfactant.
-
A common concentration range for PFD is 10-20% (v/v).
-
Create a stable emulsion using high-pressure homogenization or sonication.
-
Filter-sterilize the final emulsion.
-
-
Oxygenation of the System:
-
For layered systems, bubble the desired gas mixture through the PFD before adding it to the culture.
-
For emulsions, equilibrate the prepared emulsion with the desired gas mixture in the incubator for several hours before introducing cells.
-
-
Cell Culture Setup:
-
Seed cells in appropriate culture vessels.
-
For the experimental group, add the oxygenated PFD emulsion or PFD overlay.
-
Include a control group without PFD.
-
-
Monitoring Gas Exchange and Cell Health:
-
Dissolved Oxygen (DO): Measure DO levels in the aqueous phase using an oxygen probe.
-
pH: Monitor the pH of the culture medium as an indirect indicator of CO₂ levels.
-
Cell Viability and Density: Perform regular cell counts and viability assays (e.g., Trypan Blue exclusion).
-
Metabolite Analysis: Measure lactate and glucose concentrations in the medium to assess the metabolic state of the cells.
-
Visualizations
Caption: Troubleshooting workflow for inadequate oxygen delivery.
Caption: Pathway of gas exchange in a layered PFD system.
Caption: Workflow for evaluating PFD in cell culture.
References
Technical Support Center: Perfluorodecalin Drug Encapsulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the encapsulation of therapeutic agents within Perfluorodecalin (PFD) based nanoemulsions and nanocapsules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the encapsulation process.
Issue 1: Low Drug Encapsulation Efficiency (EE%)
Q1: My encapsulation efficiency for a hydrophobic drug is consistently low. What are the potential causes and how can I improve it?
A1: Low encapsulation efficiency for hydrophobic drugs in PFD formulations is a common challenge. The primary reasons often relate to formulation components, processing parameters, and the physicochemical properties of the drug itself.
Potential Causes & Solutions:
-
Poor Drug Solubility in PFD: While PFD is lipophilic, it is also highly fluorophilic, meaning it may not be an ideal solvent for all hydrocarbon-based hydrophobic drugs.
-
Solution 1: Introduce a Hydrocarbon Oil: Create a triphasic nanoemulsion by adding a small amount of a hydrocarbon oil (e.g., Miglyol 812, olive oil) in which your drug has high solubility.[1] This oil phase will co-exist with the PFD in the core of the nanoparticle, significantly improving the drug loading capacity for lipophilic molecules.[1]
-
Solution 2: Use a Co-solvent: Adding a co-solvent like hexane during the nanoprecipitation process can help trap the drug, making it easier to be encapsulated within the hydrophobic core.[2]
-
-
Inadequate Surfactant Performance: The type and concentration of the surfactant are critical for stabilizing the emulsion and creating sufficient space at the interface for drug incorporation.[1][3]
-
Solution 1: Optimize Surfactant Concentration: Increasing the surfactant concentration can lead to a more stable nanoemulsion with a greater capacity for drug loading. However, excessive surfactant can lead to the formation of empty micelles, which can complicate purification and analysis.
-
Solution 2: Screen Different Surfactants: The choice of surfactant is crucial. Non-ionic surfactants like Pluronics (e.g., F-68, F-127) and polysorbates (e.g., Tween 80) are commonly used. For certain applications, fluorinated surfactants may improve stability and encapsulation. A systematic approach to optimizing surfactants is recommended.
-
-
Suboptimal Processing Parameters: The energy input during emulsification directly impacts droplet size and drug entrapment.
-
Solution 1: Adjust Homogenization/Sonication Parameters: For high-pressure homogenization, increasing the pressure or the number of passes can lead to smaller particle sizes and potentially higher EE%. For ultrasonication, optimizing the sonication time and amplitude is key. Be mindful that excessive energy can sometimes lead to drug degradation or expulsion from the nanoparticles.
-
Solution 2: Control Temperature: Processing at an elevated temperature (below the boiling point of the continuous phase) can lower the viscosity of the PFD phase and improve mixing and encapsulation.
-
-
Drug Precipitation during Encapsulation: The drug may precipitate out of the organic phase upon contact with the aqueous phase before it can be effectively encapsulated.
-
Solution: Rapid Mixing: Employing a rapid mixing technique, such as using a coaxial turbulent jet mixer, can enhance drug loading by ensuring the drug is encapsulated before it has a chance to precipitate.
-
Q2: I am struggling to encapsulate a hydrophilic drug in a PFD-based system. Is this feasible and what strategies can I use?
A2: Encapsulating small hydrophilic molecules in PFD-based systems is challenging due to their high water solubility and tendency to partition into the external aqueous phase during formulation. However, several strategies can be employed:
-
Double Emulsion (w/o/w) Method: This is the most common and effective technique.
-
Step 1 (Primary Emulsion): An aqueous solution of the hydrophilic drug is emulsified in the PFD (oil) phase, often with a suitable surfactant, to create a water-in-oil (w/o) emulsion.
-
Step 2 (Secondary Emulsion): This primary w/o emulsion is then dispersed in a larger aqueous phase containing another surfactant to form the final water-in-oil-in-water (w/o/w) double emulsion. The drug is thus trapped in the internal aqueous droplets.
-
-
Ionic Interactions: If the hydrophilic drug is charged, you can incorporate a counter-ion in the PFD phase or within the surfactant layer to form an ion pair. This increases the drug's lipophilicity, allowing it to be better retained within the core.
-
Covalent Conjugation: The drug can be chemically conjugated to a hydrophobic molecule or the surfactant itself. This approach ensures the drug is anchored to the nanoparticle but may require significant chemical modification and validation to ensure the drug remains active.
-
Polymersome Formation: Using amphiphilic block copolymers to form polymersomes, which have an aqueous core, can be an alternative to traditional emulsions for encapsulating hydrophilic drugs.
Issue 2: Poor Particle Size Control (Large Particle Size or High Polydispersity Index - PDI)
Q1: My PFD nanoemulsions have a large average particle size (>500 nm) and a high PDI (>0.3). How can I achieve smaller, more monodisperse particles?
A1: Achieving a small and uniform particle size is critical for many applications. Large particle size and high PDI are typically due to insufficient energy input during emulsification, inappropriate surfactant selection, or emulsion instability.
Potential Causes & Solutions:
-
Insufficient Energy Input:
-
Solution (High-Pressure Homogenization): Increase the homogenization pressure and/or the number of cycles. This is a very effective method for reducing droplet size.
-
Solution (Ultrasonication): Increase sonication power and/or time. Use a probe sonicator for higher energy input compared to a bath sonicator. Ensure the probe is properly submerged in the pre-emulsion.
-
-
Ineffective Surfactant System:
-
Solution 1: Optimize Surfactant Type and Concentration: The surfactant must effectively lower the interfacial tension between the PFD and water. A combination of surfactants (e.g., a phospholipid and a non-ionic surfactant like Poloxamer) can sometimes provide better stability and smaller particle size than a single surfactant. Fluorinated surfactants can also lead to smaller and more stable droplets.
-
Solution 2: Check Hydrophilic-Lipophilic Balance (HLB): Ensure the HLB value of your surfactant system is appropriate for forming a stable o/w emulsion with PFD.
-
-
Emulsion Instability (Coalescence and Ostwald Ripening):
-
Solution 1 (Coalescence): This occurs when droplets merge. It can be minimized by ensuring adequate surfactant coverage on the droplet surface. Increasing the viscosity of the continuous phase (e.g., by adding glycerol) can also slow down droplet movement and reduce coalescence.
-
Solution 2 (Ostwald Ripening): This is a major issue with low molecular weight PFCs like PFD, where PFD molecules from smaller droplets diffuse through the aqueous phase and deposit on larger droplets. A common strategy to inhibit this is to add a small percentage of a higher molecular weight, less water-soluble perfluorocarbon, such as perfluorooctyl bromide (PFOB), to the PFD phase. This is known as the "composition ripening" or "Laplace pressure" stabilization method.
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the encapsulation efficiency (EE%) and drug loading (DL%) of my formulation?
A1: To determine EE% and DL%, you first need to separate the unencapsulated (free) drug from the drug-loaded nanoparticles.
-
Separation of Free Drug: Common methods include:
-
Centrifugal Ultrafiltration: This uses a filter membrane with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through while retaining the nanoparticles. This is a fast and widely used method.
-
High-Speed Centrifugation: The nanoemulsion is centrifuged at high speed, causing the PFD nanoparticles to pellet. The supernatant containing the free drug is then collected.
-
Dialysis: The nanoemulsion is placed in a dialysis bag with a suitable MWCO and dialyzed against a large volume of buffer. The free drug diffuses out of the bag. This method is simple but can be time-consuming.
-
-
Quantification of Drug: Once the free drug is separated, you can quantify the amount of drug in the nanoparticle fraction and/or the free drug fraction.
-
Quantify Encapsulated Drug: Disrupt the nanoparticles (e.g., using a suitable solvent like methanol or isopropanol to break the emulsion) to release the encapsulated drug. Quantify the drug concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Quantify Free Drug: Directly measure the concentration of the drug in the supernatant or dialysate.
-
-
Calculations:
-
Encapsulation Efficiency (EE%): EE% = (Total Drug - Free Drug) / Total Drug * 100
-
Drug Loading (DL%): DL% = (Total Drug - Free Drug) / Weight of Nanoparticles * 100
-
Q2: What are the key formulation parameters I should consider when developing a PFD-based drug delivery system?
A2: The key parameters to consider and optimize are:
-
Perfluorocarbon Phase: The type of PFC (e.g., PFD, PFOB) and its concentration. Adding a higher molecular weight PFC can improve stability.
-
Aqueous Phase: Typically water for injection (WFI) or a suitable buffer. The pH of the aqueous phase can influence the stability and the charge of the nanoparticles.
-
Surfactant/Emulsifier: The type (e.g., phospholipid, poloxamer, polysorbate), concentration, and combination of surfactants are critical for particle size, stability, and drug loading.
-
Drug Properties: The drug's solubility in the PFD/oil phase, its logP value, and its molecular weight will significantly impact encapsulation.
-
Oil Phase (for triphasic systems): The type of hydrocarbon oil and its ratio to PFD should be optimized for maximum drug solubility and stability.
Q3: Which manufacturing method is best: high-pressure homogenization or ultrasonication?
A3: Both are high-energy methods capable of producing nanoemulsions, and the choice often depends on the scale of production and available equipment.
-
High-Pressure Homogenization (HPH): Excellent for producing very small and uniform droplets. It is highly scalable and reproducible, making it suitable for larger batch production and clinical manufacturing.
-
Ultrasonication: Very effective at the lab scale for formulation screening and optimization due to its ease of use and the small sample volumes required. However, scalability can be a challenge, and there is a risk of probe contamination and localized overheating.
Q4: How can I sterilize my PFD nanoemulsion formulation?
A4: Terminal sterilization of PFD emulsions can be challenging as standard autoclaving can break the emulsion.
-
Aseptic Processing: Manufacturing the nanoemulsion from sterile components under aseptic conditions is a common approach.
-
Filtration: Sterilization by filtration through a 0.22 µm filter is possible if the nanoemulsion particle size is sufficiently small and the viscosity allows for it.
-
Autoclaving: Some stable formulations, particularly those with robust surfactant systems like Pluronic F127, have been reported to withstand autoclave sterilization. However, this must be thoroughly validated for each specific formulation, as particle size may increase.
Data Presentation
Table 1: Influence of Surfactant Type on this compound (PFD) Nanoemulsion Properties
| Surfactant System | Concentration (mM) | PFD Phase | Method | Avg. Particle Size (Z-avg, nm) | PDI | Stability Note |
| Tween 80 | 4.3 | PFD | Ultrasound | 255.4 ± 3.9 | - | - |
| FC8 (Fluorinated) | 4.3 | PFD | Ultrasound | 172.8 ± 0.72 | - | Six times more stable than Tween 80 emulsion. |
| Tween 80 + FC8 (Equimolar) | - | PFD | Ultrasound | 175.8 ± 1.1 | - | Achieved at reduced sonication time. |
| Pluronic F68 | 2.8 wt% | 7:3 PFD/PFTPA | Sonication | ~180 | < 0.2 | Stable over 30 days. |
| P(MeOx₃₀-b-NonOx₁₀) | 2.8 wt% | 7:3 PFD/PFTPA | Sonication | ~150 | < 0.2 | Stable over 30 days. |
Table 2: Effect of Processing Parameters on Encapsulation Efficiency (EE%) of a Model Protein in PLGA Microspheres (Illustrative)
| Parameter Varied | Change | Effect on Particle Size | Effect on EE% |
| Primary Emulsification Speed | Increase | Decrease | Increase |
| Secondary Emulsification Speed | Increase | Decrease | Decrease |
| SFEE Temperature | Increase | Increase | Decrease |
| SFEE Pressure | Increase | Increase | Decrease |
| Data derived from a study on PLGA microspheres, illustrating general principles applicable to emulsion-based encapsulation. |
Experimental Protocols
Protocol 1: Preparation of a PFD Nanoemulsion by Ultrasonication
-
Preparation of Aqueous Phase: Dissolve the chosen surfactant (e.g., 2.5% w/w Pluronic F127) in deionized water. Gently heat if necessary to ensure complete dissolution.
-
Preparation of Oil Phase: If encapsulating a hydrophobic drug, dissolve it in the PFD (or a PFD/hydrocarbon oil mixture) to the desired concentration. Gentle warming and vortexing may aid dissolution.
-
Formation of Pre-emulsion: Add the PFD/drug phase to the aqueous surfactant solution. Vigorously mix using a high-shear mixer (e.g., Ultra-Turrax) at 3500 rpm for 5-10 minutes to form a coarse pre-emulsion.
-
Sonication: Place the pre-emulsion in an ice bath to prevent overheating. Submerge the tip of a probe sonicator into the emulsion.
-
Emulsification: Sonicate at a specific power (e.g., 35% amplitude) for a defined period (e.g., 90 seconds). The exact parameters will need to be optimized for your specific formulation and equipment.
-
Characterization: After sonication, allow the nanoemulsion to return to room temperature. Characterize the particle size and PDI using Dynamic Light Scattering (DLS).
-
Purification (if necessary): To remove any unencapsulated drug or excess surfactant, use methods described in the FAQs (e.g., centrifugal ultrafiltration).
Protocol 2: Determination of Encapsulation Efficiency (EE%) by HPLC
-
Sample Preparation: Take a known volume (e.g., 1 mL) of the drug-loaded nanoemulsion.
-
Separation of Free Drug:
-
Place the sample into a centrifugal filter unit (e.g., Amicon Ultra with a 10 kDa MWCO).
-
Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 15 minutes).
-
Collect the filtrate, which contains the free, unencapsulated drug.
-
-
Quantification of Total Drug:
-
Take another identical known volume (e.g., 1 mL) of the original (un-centrifuged) nanoemulsion.
-
Add a sufficient volume of a strong solvent (e.g., methanol or acetonitrile) to completely break the emulsion and dissolve all components (e.g., 9 mL of methanol to 1 mL of emulsion). Vortex thoroughly. This represents the total drug amount.
-
-
HPLC Analysis:
-
Prepare a standard curve of your drug in the relevant solvent.
-
Analyze the filtrate (free drug) and the disrupted emulsion (total drug) by HPLC.
-
Calculate the concentration of the free drug and the total drug from the standard curve.
-
-
Calculation:
-
Amount of Free Drug = Concentration of Free Drug × Volume of Filtrate
-
Total Amount of Drug = Concentration of Total Drug × Total Volume of Disrupted Emulsion
-
EE% = (Total Amount of Drug - Amount of Free Drug) / Total Amount of Drug * 100
-
Visualizations
Caption: Experimental workflow for PFD nanoemulsion preparation.
Caption: Troubleshooting logic for low encapsulation efficiency.
References
- 1. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing MRI Signal-to-Noise Ratio with Perfluorodecalin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Perfluorodecalin (PFD) to enhance the signal-to-noise ratio (SNR) in Magnetic Resonance Imaging (MRI) studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFD) and how does it enhance MRI signals?
A1: this compound (PFD) is a perfluorocarbon (PFC), a molecule where all hydrogen atoms have been replaced by fluorine atoms.[1] In MRI, PFD is used as a fluorine-19 (¹⁹F) tracer agent. Since the human body has a negligible amount of endogenous fluorine, the ¹⁹F signal detected by the MRI scanner comes exclusively from the administered PFD.[2][3] This results in "hot spot" images with a very high signal-to-noise ratio (SNR) and no background signal, allowing for unambiguous detection and quantification.[4][5]
Q2: What are the primary applications of PFD in MRI studies?
A2: PFD is extensively used in a variety of biomedical applications, including:
-
Cell Tracking: Labeling and tracking cells ex vivo or in vivo, such as immune cells (macrophages, dendritic cells, T cells) and stem cells, to monitor their migration and accumulation at sites of inflammation or tumors.
-
Oximetry: Measuring the partial pressure of oxygen (pO₂) in tissues, as the spin-lattice relaxation rate (R1 or 1/T₁) of PFD is linearly dependent on the local oxygen concentration. This is particularly valuable in cancer research to map tumor hypoxia.
-
Molecular Imaging: PFD nanoemulsions can be functionalized with targeting ligands (antibodies, peptides) to bind to specific cellular receptors, enabling the visualization of particular biomarkers.
-
Blood Substitute and Oxygen Delivery: Due to their high oxygen-dissolving capacity, PFC emulsions have been investigated as artificial oxygen carriers.
Q3: What are the key considerations when preparing a PFD emulsion for MRI studies?
A3: For in vivo administration, PFD must be formulated into a stable nanoemulsion. Key considerations include:
-
Surfactants/Emulsifiers: The choice of surfactant is critical for stability. Commonly used emulsifiers include phospholipids (like lecithin) and Pluronics (e.g., F68). The surfactant must be non-toxic and effectively reduce the interfacial tension between the PFD and the aqueous phase.
-
Droplet Size: The nanoemulsion should have a small and uniform droplet size, typically under 200 nm, to ensure stability and proper biodistribution.
-
Stability: The emulsion must be stable over time to prevent droplet growth through processes like Ostwald ripening. The stability can be influenced by the PFD structure, with PFD generally forming more stable emulsions than some other PFCs. Adding a hydrophobic oil, like safflower oil, can also enhance stability.
-
Preparation Method: Common methods for creating nanoemulsions include high-energy techniques like sonication or microfluidization, and low-energy methods using homogenizers.
Q4: What is a typical concentration of this compound required for detectable ¹⁹F MRI signal?
A4: Due to the lower sensitivity of MRI compared to other imaging modalities, a relatively high local concentration of ¹⁹F is necessary. For successful ¹⁹F MRI, the concentration of the fluorine agent in the region of interest typically needs to be in the millimolar (mM) range. For cell tracking studies, a detectable "hot-spot" image can often be generated when approximately 10³ to 10⁵ labeled cells accumulate in a voxel.
Troubleshooting Guide
Issue 1: Low or No Detectable ¹⁹F Signal
Q: We are not detecting a ¹⁹F signal from our sample or subject. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors related to the PFD formulation, its concentration, or the MRI acquisition parameters.
-
Possible Cause 1: Insufficient PFD Concentration.
-
Solution: The local concentration of PFD in the imaging voxel may be below the detection limit. Verify the concentration of your PFD stock solution and the amount administered. For cell tracking experiments, ensure a sufficient number of labeled cells have accumulated in the target tissue. It may be necessary to increase the administered dose or allow more time for accumulation.
-
-
Possible Cause 2: Incorrect MRI Acquisition Parameters.
-
Solution: ¹⁹F MRI requires specific hardware and pulse sequences.
-
Coil: Ensure you are using a dedicated ¹⁹F or a dual-tuned ¹H/¹⁹F radiofrequency coil that is properly tuned to the ¹⁹F resonance frequency.
-
Pulse Sequence: Use a pulse sequence optimized for ¹⁹F imaging. Standard ¹H sequences may not be optimal. Due to the long T1 relaxation times of many PFCs, a sufficiently long repetition time (TR) is needed to allow for the recovery of longitudinal magnetization. Conversely, a short echo time (TE) is often preferred.
-
Frequency: Confirm that the scanner's center frequency is set correctly for the specific chemical shift of PFD (approximately -140 ppm relative to trifluoroacetic acid).
-
-
-
Possible Cause 3: PFD Emulsion Instability.
-
Solution: The nanoemulsion may be unstable, leading to aggregation or degradation and a loss of signal. Check the stability of your emulsion using methods like dynamic light scattering (DLS) to measure droplet size over time. If the emulsion is unstable, consider reformulating with different surfactants or preparation methods.
-
Issue 2: Presence of Image Artifacts
Q: Our ¹⁹F images are distorted by artifacts. How can we identify and mitigate them?
A: Artifacts in MRI can arise from various sources, including the properties of the imaging agent and the physics of the acquisition.
-
Possible Cause 1: Chemical Shift Artifacts.
-
Explanation: PFD has multiple fluorine environments that resonate at slightly different frequencies, leading to multiple peaks in the ¹⁹F NMR spectrum. This can cause a spatial misregistration of the signal in the image.
-
Solution:
-
Increase Bandwidth: Use a wider receiver bandwidth during acquisition.
-
Selective Excitation: Employ pulse sequences with presaturation radiofrequency (RF) pulses to suppress unwanted resonance peaks, imaging only the signal from a single, strong peak.
-
Use Simpler PFCs: For future studies, consider PFCs with a single ¹⁹F resonance peak, such as perfluoro-15-crown-5-ether (PFCE), which eliminates chemical shift artifacts.
-
-
-
Possible Cause 2: Motion Artifacts.
-
Explanation: Patient or animal movement during the scan causes ghosting or blurring in the image.
-
Solution:
-
Immobilization: Ensure the subject is properly anesthetized and immobilized.
-
Gating: Use respiratory or cardiac gating to synchronize data acquisition with physiological motion.
-
Fast Imaging: Employ faster imaging sequences to reduce the acquisition time and the window for motion to occur.
-
-
-
Possible Cause 3: Susceptibility Artifacts.
-
Explanation: These artifacts appear as signal voids or distortions, particularly at interfaces between materials with different magnetic susceptibilities, such as tissue and air, or near metallic implants.
-
Solution:
-
Use Spin-Echo Sequences: Fast spin-echo sequences are generally less sensitive to susceptibility effects than gradient-echo sequences.
-
Shorter TE: Use the shortest possible echo time (TE).
-
Thinner Slices: Acquiring thinner slices can help reduce through-plane susceptibility effects.
-
-
Quantitative Data and Protocols
Data Presentation
Table 1: Comparison of Common Perfluorocarbons for ¹⁹F MRI
| Perfluorocarbon (PFC) | Abbreviation | Key Characteristics | Common Applications |
| This compound | PFD | Multiple ¹⁹F peaks, good emulsion stability. | Oximetry, cell tracking. |
| Perfluorooctyl Bromide | PFOB | Multiple ¹⁹F peaks, finite lipophilicity enhances clearance. | Cell tracking, blood substitute research. |
| Perfluoro-15-crown-5-ether | PFCE | Single sharp ¹⁹F resonance peak, minimizes chemical shift artifacts, high ¹⁹F density. | Cell tracking, molecular imaging. |
| Perfluoropolyether | PFPE | Single major resonance, high number of equivalent ¹⁹F atoms, favorable relaxation times. | Cell tracking. |
Table 2: Typical MRI Acquisition Parameters for in vivo ¹⁹F Imaging
| Parameter | Typical Value/Setting | Rationale |
| Field Strength | High field (e.g., 7T or higher) | SNR increases with magnetic field strength. |
| RF Coil | ¹⁹F or dual ¹H/¹⁹F | Required to transmit/receive at the ¹⁹F frequency. |
| Pulse Sequence | Rapid Acquisition with Relaxation Enhancement (RARE) / Fast Spin Echo (FSE) | Robust sequence, can be optimized for ¹⁹F. |
| Repetition Time (TR) | > 1000 ms | Accommodates the long T1 of many PFCs. |
| Echo Time (TE) | < 15 ms | Minimizes signal loss from T2 decay and susceptibility. |
| Flip Angle | 90° (excitation), 180° (refocusing) | Standard for spin-echo based sequences. |
| Averages (NEX) | 16 - 64+ | Increases SNR by the square root of the number of averages. |
| Matrix Size | 64x64 or 128x128 | Balances resolution and acquisition time for ¹⁹F signal. |
Experimental Protocols
Protocol: Preparation of a this compound Nanoemulsion for in vivo MRI
This protocol provides a general methodology for preparing a PFD nanoemulsion using a homogenization approach.
Materials:
-
This compound (PFD)
-
Emulsifier/Surfactant (e.g., Lecithin)
-
Co-surfactant/Stabilizer (e.g., Safflower oil, optional)
-
Deionized, sterile water or phosphate-buffered saline (PBS)
-
High-speed homogenizer or sonicator
Methodology:
-
Surfactant Dissolution: Dissolve the emulsifier (e.g., 2-5% w/v lecithin) in the aqueous phase (water or PBS). If using a co-surfactant, it can be added at this stage.
-
Addition of PFD: Add the desired volume of PFD to the aqueous surfactant solution (e.g., 10-20% v/v).
-
Pre-emulsification: Vigorously mix the solution using a standard vortex mixer for 1-2 minutes to create a coarse pre-emulsion.
-
Homogenization:
-
Immediately transfer the pre-emulsion to a high-speed homogenizer.
-
Homogenize the mixture at high speed (e.g., 20,000 rpm) for a total of 15-30 minutes. It is recommended to perform homogenization in cycles (e.g., 3 cycles of 5-10 minutes each) and to cool the solution in an ice bath between cycles to prevent overheating.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) to ensure the nanoemulsion meets the desired specifications (e.g., < 200 nm).
-
-
Sterilization & Storage:
-
Sterilize the final nanoemulsion by filtration through a 0.22 µm syringe filter.
-
Store the nanoemulsion at 4°C. Check stability periodically via DLS, especially before in vivo use.
-
Visualizations
Caption: Workflow for preparing a this compound (PFD) nanoemulsion for MRI studies.
Caption: A troubleshooting flowchart for diagnosing the cause of low ¹⁹F MRI signal.
Caption: Logical diagram of common MRI artifacts with PFD and their corresponding solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click-Ready Perfluorocarbon Nanoemulsion for 19F MRI and Multimodal Cellular Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo MRI cell tracking using perfluorocarbon probes and fluorine-19 detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to 19F MRI: applications, technique, and getting started - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mitigating potential cytotoxicity of Perfluorodecalin in long-term cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential cytotoxicity of Perfluorodecalin (PFD) in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (PFD) in cell culture?
A1: this compound is primarily used as an oxygen carrier in cell culture. Due to its high capacity to dissolve oxygen, it helps maintain a stable oxygen supply to cells, which is particularly beneficial in high-density cultures, organoids, and bioreactors where oxygen diffusion can be limited. This can enhance cell viability and function, especially under hypoxic conditions.[1]
Q2: Is this compound cytotoxic to cells?
A2: this compound itself is generally considered biologically inert and biocompatible with low toxicity.[1][2] However, cytotoxicity can arise from several factors, including impurities in the PFD preparation, instability of the PFD emulsion, high concentrations, or prolonged direct contact with sensitive cell types. For instance, a PFD-based emulsion (Fluosol-DA, 20%) has been observed to cause cytotoxic changes and growth inhibition in fibroblast-like human cells after 18 hours of exposure.[3]
Q3: What are the visible signs of PFD-induced cytotoxicity?
A3: Signs of cytotoxicity can include a decrease in cell viability, changes in cell morphology (such as rounding, detachment, or cytoplasmic vacuolation), reduced proliferation rate, and increased presence of floating dead cells in the culture.[3]
Q4: How can I prepare a stable this compound emulsion for my cell culture?
A4: The stability of PFD emulsions can be challenging. A common method for preparing a PFD emulsion is through sonication or high-pressure homogenization. The choice of surfactant is also critical for stability. While some studies have used Pluronic F-68, others have explored novel surfactants to improve emulsion stability. It is crucial to optimize the emulsification process to achieve a narrow size distribution of droplets for better stability in the culture medium.
Q5: Can the oxygenating effect of PFD itself be toxic to cells?
A5: While PFD is used to mitigate hypoxia, excessive oxygenation (hyperoxia) can also be detrimental to cells by inducing oxidative stress through the generation of reactive oxygen species (ROS). It is important to control the oxygenation level of the PFD prior to its addition to the cell culture to avoid potential oxygen toxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term cell culture with this compound.
| Problem | Potential Cause | Recommended Solution |
| Increased Cell Death or Low Viability | High PFD Concentration: The concentration of PFD may be too high for the specific cell line. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a range of concentrations (e.g., 2% - 20% v/v) and identify the highest concentration that does not significantly impact cell viability. |
| PFD Emulsion Instability: The emulsion may be breaking down, leading to direct contact of PFD droplets with cells, which can be cytotoxic. | Optimize the emulsion preparation method to ensure stability. Visually inspect the culture for phase separation. Consider using a more stable, commercially available PFD emulsion if problems persist. | |
| Impurities in PFD: The PFD used may contain cytotoxic impurities. | Use high-purity, cell culture-tested this compound. | |
| Oxygen Toxicity: The PFD may be hyper-oxygenated, leading to oxidative stress. | Pre-equilibrate the PFD emulsion with the desired gas mixture (e.g., 5% CO2, 21% O2) before adding it to the culture. | |
| Changes in Cell Morphology (e.g., rounding, detachment) | Sub-lethal Cytotoxicity: Even at non-lethal concentrations, PFD can cause cellular stress. | Document morphological changes and correlate them with the PFD concentration. Consider lowering the concentration or reducing the exposure time. |
| Physical Effects of PFD: Due to its high density, PFD can settle on top of adherent cells, potentially causing mechanical stress. | Ensure the PFD emulsion is well-dispersed in the culture medium. For adherent cultures, consider using a lower volume of PFD emulsion. | |
| Inconsistent Results Between Experiments | Variability in PFD Emulsion Preparation: Inconsistent emulsion quality can lead to variable effects on cells. | Standardize the emulsion preparation protocol, including sonication time, power, and temperature. |
| PFD Settling: The dense PFD emulsion may not be uniformly distributed across the culture vessel. | Gently agitate the culture plates after adding the PFD emulsion to ensure even distribution. |
Quantitative Data on Perfluorocarbon Cytotoxicity
The following table summarizes available data on the cytotoxicity of this compound and related compounds. Direct IC50 values for PFD in long-term cell culture are not widely reported, as it is often used as a biocompatible oxygen carrier. The data below is derived from studies on related perfluorinated compounds or specific experimental conditions.
| Compound | Cell Line | Exposure Time | Cytotoxicity Metric | Value | Reference |
| Perfluorooctanoic acid (PFOA) | TRL 1215 (rat liver epithelial) | 38 weeks | LC50 | 1076.3 ± 21.6 µM (control) vs. 1453.2 ± 76.9 µM (100 µM chronic exposure) | |
| Perfluorooctanoic acid (PFOA) | Ameloblast-lineage cells (ALC) | Not specified | IC50 | Not specified, but 500 µM used to induce cell death | |
| This compound Emulsion (4%) | IMR 90 (human embryonic lung fibroblasts) | 18 hours | Effect | Growth inhibition and degenerative changes | |
| This compound Emulsion (4%) | AG 2804 (SV40-transformed fibroblasts) | 18 hours | Effect | Growth inhibition and degenerative changes | |
| This compound (10%) | Rat islets of Langerhans | Not specified | Effect | Increased cell viability under hypoxic conditions |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of PFD emulsion for the desired long-term culture period. Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells, an indicator of plasma membrane disruption.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After treatment, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to control cells and a maximum LDH release control.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: After long-term culture with PFD, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Troubleshooting Workflow for PFD-Induced Cytotoxicity
Caption: A step-by-step workflow for troubleshooting decreased cell viability when using this compound.
Potential Signaling Pathway for Perfluorocarbon-Induced Apoptosis
Disclaimer: This diagram illustrates a potential pathway based on findings for related perfluorinated compounds, such as PFOA. The direct effect of this compound on these specific proteins requires further investigation.
Caption: A potential signaling cascade for apoptosis induced by perfluorocarbon exposure.
References
Preventing phase separation of Perfluorodecalin in complex formulations
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for preventing the phase separation of Perfluorodecalin (PFD) in complex formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFD) and why is it difficult to formulate?
This compound is a perfluorocarbon (PFC), a synthetic compound where all hydrogen atoms are replaced by fluorine. PFD is chemically inert and has a high capacity for dissolving gases like oxygen, making it valuable for biomedical applications such as oxygen delivery agents (blood substitutes) and as a contrast agent.[1] Formulation is challenging because PFD is both hydrophobic (immiscible with water) and lipophobic (immiscible with oils), leading to high interfacial tension with most solvents.[1][2] This makes PFD emulsions thermodynamically unstable and prone to phase separation without proper stabilization.
Q2: What are the primary mechanisms that cause PFD emulsions to become unstable?
There are two main mechanisms of physical instability in PFD emulsions:[3][4]
-
Coalescence: This occurs when droplets collide and merge, forming larger droplets. Over time, this leads to a visible separation of the PFD and aqueous phases. Coalescence can be driven by insufficient surfactant coverage or ineffective steric/electrostatic repulsion between droplets.
-
Ostwald Ripening (Molecular Diffusion): This process involves the diffusion of PFD molecules from smaller droplets to larger ones through the continuous phase. This is driven by the higher solubility of the dispersed phase from smaller, more highly curved droplets. The result is an increase in the average droplet size over time, even without direct droplet merging.
Q3: What types of surfactants are most effective for stabilizing PFD emulsions?
The choice of surfactant (emulsifier) is critical for creating a stable PFD emulsion. Common choices include:
-
Phospholipids: Egg yolk phospholipids are frequently used and can create a biocompatible interface around the PFD droplet.
-
Poloxamers: Non-ionic block copolymers like Poloxamer 188 (Pluronic F-68) act as steric stabilizers, preventing droplets from getting too close to each other.
-
Fluorinated Surfactants: These surfactants have a fluorous tail that has a high affinity for the PFD phase and a hydrophilic head that orients into the aqueous phase. They can be highly effective at reducing interfacial tension. Studies have shown that novel fluorinated surfactants can create smaller and significantly more stable PFD nanoemulsions compared to conventional surfactants like Tween 80.
Often, a combination of surfactants, such as a primary emulsifier (like a phospholipid) and a co-surfactant/steric stabilizer (like Poloxamer 188), provides the best stability.
Q4: How does the preparation method affect emulsion stability?
High-energy methods are required to break down PFD into the small, uniform droplets needed for a stable nanoemulsion. The most common and effective methods are:
-
High-Pressure Homogenization (HPH): This is a standard industrial method that forces a coarse emulsion through a narrow valve at very high pressure (e.g., 100-300 MPa). The intense shear forces and cavitation break droplets down to the nanoscale. Multiple passes or cycles are typically required to achieve a narrow size distribution.
-
Microfluidization: Similar to HPH, this technique passes the emulsion through microchannels at high pressure, causing droplet disruption through shear and impact.
-
Sonication: Ultrasound energy can be used to prepare emulsions, especially on a lab scale.
The stability of a PFD emulsion is highly dependent on the preparation method. High-pressure homogenization is generally preferred for producing emulsions with the smallest and most uniform droplet sizes, which enhances long-term stability.
Troubleshooting Guide
Problem: My PFD emulsion shows creaming or sedimentation quickly after preparation.
| Potential Cause | Recommended Action |
| Large Droplet Size | Large droplets are more susceptible to gravitational forces. The high density of PFD causes sedimentation. Aim for a Z-average droplet diameter well below 500 nm. |
| Insufficient Homogenization | Increase the homogenization pressure or the number of cycles to further reduce droplet size. Ensure your equipment is functioning optimally. |
| Ineffective Surfactant | The surfactant concentration may be too low to adequately cover the droplet surface area. Try increasing the surfactant concentration or using a more effective surfactant system (e.g., a combination of a phospholipid and a poloxamer). |
| High PFD Concentration | Highly concentrated PFD solutions are more prone to instability. If possible, test if a lower concentration improves stability for your application. |
Problem: The average particle size of my emulsion increases over time, even without visible separation.
Data & Protocols
Table 1: Example Formulation Components for a PFD-in-Water Nanoemulsion
This table provides typical concentration ranges for creating a stable PFD nanoemulsion using high-pressure homogenization.
| Component | Role | Typical Concentration Range | Example |
| This compound (PFD) | Dispersed (Oil) Phase | 5% - 20% (v/v) | 10% (v/v) |
| Purified Water (WFI) | Continuous Phase | q.s. to 100% | q.s. to 100% |
| Egg Yolk Phospholipids | Primary Surfactant | 1 - 5% (w/v) | 2.5% (w/v) |
| Poloxamer 188 (Pluronic F-68) | Co-surfactant/Steric Stabilizer | 0.1 - 1% (w/v) | 0.5% (w/v) |
| Glycerol | Tonicity Agent | 2 - 3% (w/v) | 2.25% (w/v) |
Table 2: Comparison of Surfactant Systems on PFD Nanoemulsion Properties
Data below is adapted from a study comparing a standard surfactant (Tween 80) with a specialized fluorinated surfactant (FC8) at the same molar concentration (4.3 mM).
| Surfactant System | Interfacial Tension (mN/m) | Average Droplet Size (Zavg, nm) | Relative Stability |
| Tween 80 alone | 41.5 ± 0.5 | 255.4 ± 3.9 | 1x (Baseline) |
| FC8 (fluorinated) alone | 20.7 ± 1.8 | 172.8 ± 0.7 | ~6x more stable |
| Equimolar Mixture | Not Reported | 175.8 ± 1.1 | Not Reported |
This data highlights that surfactants specifically designed for fluorocarbon systems can significantly lower interfacial tension, resulting in smaller droplets and enhanced kinetic stability.
Experimental Protocols
Protocol 1: Preparation of PFD Nanoemulsion via High-Pressure Homogenization
This protocol outlines a general procedure for creating a PFD-in-water nanoemulsion.
1. Preparation of Aqueous Phase: a. In a suitable vessel, add the tonicity agent (e.g., Glycerol) and co-surfactant (e.g., Poloxamer 188) to approximately 80% of the final required volume of Water for Injection (WFI). b. Stir with a magnetic stirrer until fully dissolved. c. Disperse the primary surfactant (e.g., Egg Yolk Phospholipids) into the solution. Gentle heating (e.g., to 60°C) may be required to fully hydrate the phospholipids. Cool the solution back to room temperature.
2. Formation of Coarse Emulsion: a. While vigorously mixing the aqueous phase with a high-shear rotor-stator mixer (e.g., at 10,000-15,000 rpm), slowly add the this compound (PFD) phase. b. Continue high-shear mixing for 5-10 minutes to form a milky-white pre-emulsion.
3. High-Pressure Homogenization: a. Set up the high-pressure homogenizer according to the manufacturer's instructions, ensuring any cooling systems are active to manage the heat generated during the process. b. Prime the system with WFI. c. Process the coarse emulsion through the homogenizer at a high pressure (e.g., 1000-1900 bar or ~15,000-27,500 psi). d. Recirculate the emulsion through the homogenizer for a predetermined number of discrete passes (typically 5-8 cycles). This is critical for achieving a small and narrow particle size distribution. e. Collect the final nanoemulsion, which should appear as a homogenous, bluish-white translucent liquid.
Protocol 2: Assessment of Emulsion Stability
A multi-faceted approach is necessary to accurately judge stability.
1. Particle Size and Polydispersity Index (PDI) Monitoring: a. Immediately after production (T=0), measure the Z-average diameter and PDI using Dynamic Light Scattering (DLS). b. Store aliquots of the nanoemulsion at various temperatures (e.g., 4°C, 25°C, 40°C). c. At set time points (e.g., 1 week, 1 month, 3 months), re-measure the particle size and PDI. A stable emulsion will show minimal changes.
2. Zeta Potential Measurement: a. Measure the zeta potential of the emulsion at T=0. b. A high absolute zeta potential (e.g., > |30| mV) indicates good electrostatic stability, which helps prevent droplet aggregation. Note that for sterically stabilized emulsions (using non-ionic surfactants like Poloxamer 188), zeta potential is less indicative of stability.
3. Visual Inspection: a. Visually inspect samples at each time point for any signs of instability, such as creaming (a white layer at the top), sedimentation (a PFD layer at the bottom), or phase separation.
4. Accelerated Stability Testing (Freeze-Thaw Cycles): a. Subject an aliquot of the emulsion to a minimum of three freeze-thaw cycles (e.g., -20°C for 24 hours, then thaw to 25°C for 24 hours). b. After the final cycle, visually inspect for separation and re-measure particle size. A robust formulation will resist significant changes. This test is particularly harsh and assesses the integrity of the surfactant film.
References
- 1. This compound allows resuspension and prevents sediment solidification of extended-release drug formulations in primary packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. path.web.ua.pt [path.web.ua.pt]
- 4. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biocompatibility of Perfluorodecalin-Based Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Perfluorodecalin (PFD)-based emulsions. Our goal is to help you improve the biocompatibility and overall success of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the formulation, characterization, and application of PFD-based emulsions.
Emulsion Instability
Question: My PFD emulsion appears unstable, showing signs of creaming or sedimentation. What are the potential causes and solutions?
Answer:
Emulsion instability, visually characterized by a milky-white layer (creaming) or particle settling (sedimentation), is a common issue.[1] The primary causes are droplet aggregation (flocculation and coalescence) and Ostwald ripening.[1][2]
Potential Causes & Solutions:
-
Inadequate Surfactant Concentration: The surfactant concentration may be too low to effectively coat the PFD droplets, leading to their aggregation.
-
Solution: Gradually increase the surfactant concentration and monitor the impact on particle size and stability. Be mindful that excessive surfactant can lead to cytotoxicity.
-
-
Inappropriate Surfactant Type: The chosen surfactant may not be optimal for stabilizing PFD.
-
Solution: Experiment with different biocompatible surfactants such as lecithin, Pluronic F-68, or Tween 80.[3] A combination of surfactants can sometimes provide enhanced stability.
-
-
High Interfacial Tension: PFD has a high interfacial tension with water, making emulsification challenging.[4]
-
Solution: Employ high-energy emulsification methods like high-pressure homogenization or sonication to create smaller, more stable droplets.
-
-
Ostwald Ripening: This phenomenon involves the growth of larger droplets at the expense of smaller ones.
-
Solution: Using a combination of a soluble and a less soluble perfluorocarbon can help mitigate Ostwald ripening.
-
-
Improper Storage: Temperature fluctuations can impact emulsion stability.
-
Solution: Store emulsions at a consistent, controlled temperature as determined by stability studies (e.g., 4°C, 25°C).
-
Visual Indicators of Instability:
-
Creaming: Formation of a concentrated layer of droplets at the top of the emulsion.
-
Sedimentation: Settling of droplets at the bottom.
-
Flocculation: Reversible aggregation of droplets into loose clusters.
-
Coalescence: Irreversible merging of droplets, leading to larger particle sizes and eventual phase separation.
High Cytotoxicity
Question: My in vitro experiments show significant cytotoxicity of the PFD emulsion. How can I reduce its toxicity to cells?
Answer:
Cytotoxicity of PFD emulsions is often linked to the formulation components, particularly the surfactants, or to the physicochemical properties of the emulsion itself.
Potential Causes & Solutions:
-
Surfactant-Induced Toxicity: Many surfactants can be cytotoxic at high concentrations.
-
Solution: Determine the optimal surfactant concentration that ensures stability without compromising cell viability. Consider using naturally derived and biocompatible surfactants like egg yolk phospholipids.
-
-
PFD Impurities: The purity of the PFD used can significantly impact biocompatibility.
-
Solution: Use high-purity, medical-grade PFD.
-
-
Particle Size and Surface Charge: Very small nanoparticles or those with a high positive surface charge can sometimes lead to increased cytotoxicity.
-
Solution: Optimize the emulsification process to achieve a desired particle size range and aim for a slightly negative zeta potential for better colloidal stability and reduced cellular interaction. A zeta potential more negative than -30 mV is generally considered indicative of a stable emulsion.
-
-
Incorrect Dosage: The concentration of the emulsion used in the assay may be too high.
-
Solution: Perform a dose-response study to determine the non-toxic concentration range for your specific cell line.
-
Inconsistent Particle Size
Question: I am getting inconsistent particle size measurements with Dynamic Light Scattering (DLS). What could be the reason, and how can I improve my results?
Answer:
Inconsistent DLS results can arise from improper sample preparation, instrument settings, or inherent properties of the emulsion.
Potential Causes & Solutions:
-
Improper Sample Dilution: Concentrated emulsions can cause multiple scattering events, leading to inaccurate results.
-
Solution: Dilute the emulsion with an appropriate filtered buffer to a suitable concentration for DLS analysis.
-
-
Presence of Aggregates or Contaminants: Large particles or dust can significantly skew the results.
-
Solution: Filter your samples through a low-protein-binding syringe filter (e.g., 0.22 µm or 0.45 µm) before measurement.
-
-
Air Bubbles: Bubbles in the sample can interfere with the laser beam.
-
Solution: Degas your samples or let them sit for a few minutes to allow bubbles to dissipate before measurement.
-
-
Instrument Settings: Incorrect settings for viscosity, refractive index, or temperature can lead to erroneous calculations.
-
Solution: Ensure you are using the correct parameters for the continuous phase (water) and the appropriate temperature.
-
-
Emulsion Instability: If the emulsion is unstable, the particle size will change over time.
-
Solution: Measure the particle size immediately after preparation and at various time points to assess stability.
-
Frequently Asked Questions (FAQs)
1. What is the ideal particle size for a biocompatible PFD emulsion?
The ideal particle size depends on the specific application. For intravenous applications, a particle size below 200 nm is often preferred to avoid rapid clearance by the reticuloendothelial system (RES). Smaller particle sizes generally have a longer circulation half-life.
2. How does the choice of surfactant affect the biocompatibility of a PFD emulsion?
The surfactant is a critical component that influences both the stability and biocompatibility of the emulsion. Surfactants form a protective layer around the PFD droplets, preventing their coalescence. However, some surfactants can induce an inflammatory response or be cytotoxic. Therefore, it is crucial to select biocompatible surfactants and use them at the lowest effective concentration. Lecithin-based emulsions have been shown to be less prone to activating the complement system compared to those with Pluronic F-68.
3. What are the key inflammatory pathways activated by PFD emulsions?
PFD emulsions can sometimes trigger an inflammatory response. Key signaling pathways that may be involved include:
-
NF-κB Pathway: This pathway is a central regulator of inflammation and can be activated by various stimuli, leading to the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is also involved in modulating the production of inflammatory mediators.
-
Complement System: PFD emulsions can activate the complement system, a part of the innate immune system, which can lead to inflammation and clearance of the emulsion particles.
4. How can I sterilize my PFD emulsion without compromising its stability?
Sterilization is crucial for in vivo applications. However, methods like autoclaving can disrupt the emulsion's stability.
-
Autoclaving (Steam Sterilization): While effective, the high temperatures can lead to droplet coalescence. This may be suitable for some robust formulations.
-
Filtration: Sterile filtration through a 0.22 µm filter is a common method for heat-sensitive emulsions, but it is only suitable for emulsions with a particle size significantly smaller than the filter pore size.
-
Aseptic Processing: Formulating the emulsion under aseptic conditions from sterile components is another approach to avoid terminal sterilization.
The choice of sterilization method should be carefully validated for its impact on particle size, stability, and biocompatibility.
Data Presentation
Table 1: Influence of Surfactant Type on PFD Emulsion Properties
| Surfactant System | Mean Particle Size (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Tween 80 | 255.4 ± 3.9 | < 0.2 | Not Reported | |
| (1H,1H,2H,2H-perfluorooctyl)phosphocholine (FC8) | 172.8 ± 0.72 | < 0.2 | Not Reported | |
| Equimolar Mixture of Tween 80 and FC8 | 175.8 ± 1.1 | < 0.2 | Not Reported | |
| Egg Yolk Phospholipid | 160 - 200 | < 0.2 | < -30 | |
| Negatively Charged (NE50) | ~50 | < 0.05 | -28.8 | |
| Negatively Charged (NE150) | ~150 | 0.148 | -20.2 |
Table 2: Representative Cytotoxicity Data of Emulsions
| Emulsion Formulation | Cell Line | IC50 (mg/mL) | Incubation Time (hours) | Reference |
| PFD Emulsion with Lecithin (3 g/kg dose in vivo) | Macrophages (in vivo) | Depression of intracellular motility for 8 days | N/A | |
| Fluosol-DA (3 g/kg dose in vivo) | Macrophages (in vivo) | Depression of intracellular motility for 32 days | N/A | |
| PFD Emulsion | A549 cells | Not specified, but shown to reduce blast injury-induced damage | 2, 4, 6, 8 |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of PFD emulsions using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest (e.g., A549, fibroblasts)
-
Complete cell culture medium
-
PFD emulsion and vehicle control
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the PFD emulsion and the vehicle control in complete cell culture medium. Remove the old medium from the cells and add the diluted compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Hemocompatibility Assessment: Hemolysis Assay
This protocol outlines a method to evaluate the hemolytic potential of PFD emulsions.
Materials:
-
Fresh whole blood (with anticoagulant like heparin or EDTA)
-
Phosphate-buffered saline (PBS)
-
PFD emulsion and vehicle control
-
Positive control (e.g., Triton X-100 or distilled water)
-
Negative control (PBS)
-
Centrifuge
-
Microplate reader
Procedure:
-
Red Blood Cell (RBC) Preparation: Centrifuge the whole blood to pellet the RBCs. Wash the RBCs several times with PBS until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration of 2-5% (v/v).
-
Sample Incubation: In microcentrifuge tubes, mix the RBC suspension with different concentrations of the PFD emulsion, vehicle control, positive control, and negative control.
-
Incubation: Incubate the tubes at 37°C for 1-2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Mandatory Visualization
References
Technical Support Center: Extending the Shelf-Life of Oxygenated Perfluorodecalin Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with oxygenated Perfluorodecalin (PFD) solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation, storage, and use of oxygenated PFD solutions, particularly in the form of emulsions, which are common for biomedical applications.[1][2]
| Issue | Possible Causes | Troubleshooting Steps |
| Emulsion Instability (Phase Separation, Droplet Growth) | 1. Ostwald Ripening: Diffusion of smaller PFD droplets into larger ones.[3] 2. Coalescence: Merging of droplets due to insufficient surfactant stabilization.[1] 3. Improper Homogenization: Inadequate initial droplet size reduction. 4. Inappropriate Surfactant: The chosen surfactant may not be effective for PFD.[4] 5. Incorrect Storage Temperature: Temperature fluctuations can affect emulsion stability. | 1. Optimize Formulation: Consider adding a secondary, less volatile fluorocarbon to inhibit Ostwald ripening. 2. Surfactant Selection: Ensure the surfactant is appropriate for creating a stable PFD emulsion. Phospholipids are commonly used. Experiment with different surfactant concentrations to achieve the desired droplet size and stability. 3. Homogenization Process: Utilize high-pressure homogenization or sonication to create a uniform nanoemulsion. Verify droplet size using Dynamic Light Scattering (DLS). 4. Storage Conditions: Store emulsions at a consistent, recommended temperature. For long-term stability, storage at 4°C is often recommended. Avoid freeze-thaw cycles unless the formulation is specifically designed for it. |
| Inconsistent Oxygen Concentration Measurements | 1. Temperature Fluctuations: Oxygen solubility in PFD is temperature-dependent, decreasing as temperature increases. 2. Inaccurate Measurement Technique: Standard dissolved oxygen meters may not be suitable for PFD due to membrane swelling or interference. 3. Gas Leakage: Improperly sealed storage containers can lead to oxygen loss over time. 4. Degassing of the Solvent: Failure to properly degas the PFD before oxygenation can lead to inaccurate saturation. | 1. Maintain Constant Temperature: Ensure all measurements are taken at a consistent and recorded temperature. 2. Use Appropriate Measurement Methods: Consider enzymatic methods or specialized oxygen sensors designed for use with perfluorocarbons. Gas chromatography is another potential method. 3. Ensure Proper Sealing: Use tightly sealed containers for storage. Consider storing under a positive pressure of oxygen. 4. Degassing Protocol: Before oxygenation, thoroughly degas the PFD solution, for instance by boiling it for a few minutes and then sealing the container as it cools. |
| Evidence of PFD Degradation | 1. Exposure to High Heat: PFD is stable up to 400°C, but prolonged exposure to high temperatures is not recommended. 2. Presence of Incompatible Substances: Strong oxidizing agents can be incompatible with PFD. 3. Photodegradation (in some formulations): While PFD itself is stable, some formulations with other components might be light-sensitive. | 1. Controlled Temperature: Store PFD solutions within the recommended temperature range and avoid exposure to excessive heat. 2. Check for Incompatibilities: Review all components of your experimental setup for chemical compatibility with PFD. 3. Protect from Light: If degradation is suspected, store the solution in an opaque or amber container to protect it from light. |
| Poor Biological Performance (in cell culture) | 1. Suboptimal PFD Concentration: The concentration of the PFD emulsion may be too high or too low for the specific cell type. 2. Hypoxia Despite PFD Presence: The oxygen in the PFD may have been depleted. 3. Toxicity from Surfactants: The emulsifying agent, rather than the PFD, may be causing cellular toxicity. | 1. Optimize PFD Concentration: Titrate the PFD emulsion concentration in your cell culture medium to find the optimal level for enhancing cell viability and function. 2. Re-oxygenation: If the culture is long-term, consider methods for re-oxygenating the PFD phase. 3. Biocompatible Surfactants: Ensure the surfactant used is biocompatible and non-toxic to your cells of interest. |
Frequently Asked Questions (FAQs)
1. What is the optimal storage temperature for oxygenated this compound emulsions?
For long-term stability, storing PFD emulsions at refrigerated temperatures (e.g., 4°C) is often recommended to minimize droplet growth. Some studies have also shown that frozen storage can maintain particle size, though the integrity of the emulsion structure upon unfreezing should be verified. Room temperature stability can be achieved with optimized formulations.
2. How does temperature affect the oxygen-carrying capacity of this compound?
The solubility of oxygen in PFD, like other gases in liquids, is inversely proportional to the temperature. As the temperature increases, the oxygen-carrying capacity of PFD decreases. It is crucial to maintain a consistent temperature during experiments where a stable oxygen concentration is required.
3. How can I measure the oxygen concentration in my PFD solution?
Standard dissolved oxygen meters with ion-selective electrodes may not be reliable for PFD due to potential membrane swelling and other interferences. More suitable methods include:
-
Enzymatic methods: These techniques use an oxygen-dependent enzymatic reaction to quantify the dissolved oxygen.
-
Gas Chromatography (GC): GC with a thermal conductivity detector can be used, although calibration can be challenging.
-
Specialized Oxygen Sensors: Lifetime oxygen sensors can be fitted into custom measurement chambers.
-
¹⁹F Magnetic Resonance Imaging (MRI): This non-invasive technique can be used for in situ oxygen sensing.
4. What are the main mechanisms of degradation for PFD emulsions?
The primary mechanisms of physical degradation for PFD nanoemulsions are:
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of PFD through the aqueous phase.
-
Coalescence: The merging of two or more droplets to form a larger one.
These processes lead to an increase in the average droplet size over time, which can affect the emulsion's efficacy and safety for in vivo applications.
5. Can I re-oxygenate my PFD solution?
Yes, PFD solutions can be re-oxygenated. The process typically involves bubbling pure oxygen through the PFD liquid or emulsion until it is saturated. The efficiency of this process depends on factors such as the temperature, pressure, and the surface area of contact between the gas and the liquid.
6. Is this compound toxic?
This compound is considered chemically and biologically inert and non-toxic. Most of its biomedical applications are based on its high capacity to dissolve gases like oxygen and its biocompatibility. However, the overall toxicity of a PFD emulsion can be influenced by the surfactants and other additives used in the formulation.
Quantitative Data
Table 1: Oxygen Solubility in this compound at Various Temperatures
| Temperature (°C) | Temperature (K) | Oxygen Solubility (mL O₂ / 100 mL PFD) | Reference |
| 25 | 298.15 | 49 | |
| 37 | 310.15 | ~40 |
Note: Oxygen solubility in perfluorocarbons generally decreases with increasing temperature.
Table 2: Factors Influencing the Stability and Shelf-Life of PFD Emulsions
| Factor | Effect on Stability | Impact on Shelf-Life |
| Addition of a secondary high-molecular-weight fluorocarbon | Reduces Ostwald ripening | Extends |
| Choice of surfactant (e.g., phospholipids, albumin) | Prevents coalescence and flocculation | Extends |
| Droplet size | Smaller droplets are more prone to Ostwald ripening | Can be shorter if not properly formulated |
| Storage temperature | Lower, stable temperatures reduce degradation rates | Extends at lower temperatures |
| Lyophilization (Freeze-drying) | Can provide long-term stability | Significantly extends |
Experimental Protocols
Protocol 1: Preparation of an Oxygenated this compound Emulsion
This protocol describes a general method for preparing a PFD-in-water nanoemulsion using sonication.
Materials:
-
This compound (PFD)
-
Surfactant (e.g., Phospholipon 90H, Pluronic F-68)
-
High-purity water (e.g., water for injection)
-
Phosphate-buffered saline (PBS)
-
Probe sonicator or high-pressure homogenizer
-
Sterile, sealed vials
-
Oxygen source (e.g., compressed oxygen cylinder with regulator)
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Preparation of the Aqueous Phase: Dissolve the chosen surfactant in high-purity water or PBS to the desired concentration.
-
Mixing: In a sterile beaker, add the PFD to the aqueous surfactant solution. A typical concentration for the PFD can range from 10-20% v/v.
-
Emulsification:
-
Immerse the tip of the probe sonicator into the mixture.
-
Sonicate the mixture on ice to prevent overheating. Use pulsed cycles (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-10 minutes, or until the emulsion appears homogenous and milky white.
-
Alternatively, pass the mixture through a high-pressure homogenizer according to the manufacturer's instructions.
-
-
Sterilization: Filter the resulting emulsion through a 0.22 µm sterile syringe filter into a sterile, sealable container.
-
Oxygenation:
-
Bubble pure oxygen gas through the PFD emulsion at a controlled flow rate for a set period (e.g., 15-30 minutes) at a specific temperature (e.g., room temperature or 37°C).
-
The emulsion is considered saturated when the oxygen concentration in the outflowing gas equals that of the inflowing gas, which can be monitored with an oxygen sensor.
-
-
Storage: Immediately seal the container tightly and store at the desired temperature (e.g., 4°C), protected from light.
Protocol 2: Measurement of Oxygen Concentration using an Enzymatic Method
This protocol is adapted from methods described for measuring oxygen in perfluorocarbon emulsions. It is based on the oxygen-dependent oxidation of glucose catalyzed by glucose oxidase.
Materials:
-
Oxygenated PFD emulsion sample
-
Glucose oxidase/peroxidase reagent
-
Chromogenic substrate (e.g., o-dianisidine)
-
Glucose solution (as a standard)
-
Spectrophotometer
-
Thermostatic water bath
-
Centrifuge
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the glucose oxidase/peroxidase reagent and the chromogenic substrate.
-
Sample Addition: Add a known volume of the oxygenated PFD emulsion to the reaction mixture.
-
Incubation: Incubate the mixture in a thermostatic water bath at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes). During this time, the dissolved oxygen will be consumed in the enzymatic reaction, leading to a color change in the chromogenic substrate.
-
Stopping the Reaction: Stop the reaction by adding a stopping solution (e.g., a strong acid like sulfuric acid).
-
Phase Separation: Centrifuge the sample to separate the aqueous phase from the PFD phase.
-
Spectrophotometry: Carefully transfer the supernatant (aqueous phase) to a cuvette and measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 540 nm for o-dianisidine).
-
Quantification: The oxygen concentration in the sample is proportional to the absorbance. A calibration curve can be generated using known concentrations of oxygen or by relating the oxygen consumption to glucose consumption in a 1:1 molar ratio.
Protocol 3: Assessment of Emulsion Stability using Dynamic Light Scattering (DLS)
DLS is a standard method for determining the particle size distribution of nanoemulsions. Monitoring changes in droplet size over time is a key indicator of emulsion stability.
Materials:
-
PFD emulsion sample
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes suitable for DLS measurements
-
High-purity water or PBS for dilution
Procedure:
-
Sample Preparation:
-
Allow the PFD emulsion sample to equilibrate to the temperature of the DLS instrument.
-
Dilute a small aliquot of the emulsion with high-purity water or PBS to a concentration suitable for DLS analysis (this prevents multiple scattering effects). The appropriate dilution factor will depend on the instrument and the initial concentration of the emulsion.
-
-
DLS Measurement:
-
Transfer the diluted sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, viscosity of the dispersant, measurement duration).
-
Perform the measurement to obtain the particle size distribution (mean droplet diameter and polydispersity index, PDI).
-
-
Stability Assessment (Time-course Study):
-
Perform an initial DLS measurement immediately after preparing the emulsion (Time 0).
-
Store the bulk emulsion under the desired storage conditions (e.g., 4°C, room temperature).
-
At regular intervals (e.g., 1 day, 1 week, 1 month), take an aliquot of the stored emulsion and repeat the DLS measurement.
-
-
Data Analysis:
-
Plot the mean droplet diameter and PDI as a function of time.
-
A stable emulsion will show minimal changes in droplet size and PDI over the storage period. A significant increase in these parameters indicates instability due to processes like Ostwald ripening or coalescence.
-
Visualizations
Caption: Experimental workflow for preparing and evaluating oxygenated PFD emulsions.
Caption: Key factors contributing to the degradation of oxygenated PFD emulsions.
Caption: PFD-mediated oxygen delivery and its influence on cellular metabolism.
References
- 1. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering | PLOS One [journals.plos.org]
- 2. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficacy of this compound as an oxygen carrier for mouse and rat testes perfused in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Perfluorodecalin (PFD) Evaporation Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Perfluorodecalin (PFD) evaporation in open systems. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide
Rapid or inconsistent evaporation of PFD can significantly impact experimental outcomes by altering concentrations and volumes. This guide addresses common issues and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Noticeable decrease in PFD volume over a short period. | High ambient or incubator temperature. | Reduce the temperature of the experimental environment. If possible, perform experiments on a cooled stage. |
| High airflow over the liquid surface (e.g., fume hood sash too high, proximity to vents). | Minimize airflow by lowering the fume hood sash to the lowest safe operational height. Relocate the experimental setup away from direct airflow. Use draft shields. | |
| Large surface area-to-volume ratio of the container. | Transfer PFD to a container with a smaller diameter opening. For multi-well plates, consider using plates with smaller well diameters if the experimental design allows. | |
| Inconsistent results between wells in a multi-well plate. | "Edge effect" - wells on the periphery of the plate experience higher rates of evaporation. | Fill unused outer wells with a sacrificial liquid like sterile water or PBS to increase local humidity.[1] Use specially designed plates with surrounding moats filled with liquid to act as an evaporation buffer.[1] |
| Precipitate formation or concentration changes in PFD solutions. | Evaporation of a more volatile co-solvent or the PFD itself. | Employ an immiscible, non-volatile liquid overlay, such as high-purity silicone oil, to create a vapor barrier.[2][3][4] Ensure the overlay is compatible with your experimental system. |
| Degradation or swelling of container seals (e.g., cap liners, O-rings). | Chemical incompatibility between PFD and the sealant material. | Perfluorocarbons exhibit good compatibility with many plastics, but some swelling can occur with silicones and fluoropolymers like PTFE. It is recommended to use containers with PTFE-lined caps or Kalrez® O-rings for long-term storage and use. |
| Difficulty in accurately pipetting small volumes of PFD. | Rapid evaporation from the pipette tip. | Pre-wet the pipette tip by aspirating and dispensing the PFD back into the source container 2-3 times. This saturates the air within the tip and reduces evaporation during transfer. Work quickly and efficiently to minimize the time the liquid is in the tip. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the rate of this compound evaporation?
The evaporation rate of PFD is primarily influenced by three factors:
-
Temperature: Higher temperatures increase the vapor pressure of PFD, leading to a higher rate of evaporation.
-
Surface Area: A larger exposed surface area allows more molecules to escape into the vapor phase.
-
Airflow: Increased airflow across the liquid surface removes PFD vapor, accelerating further evaporation.
Q2: I'm conducting a long-term cell culture experiment where PFD is used as an oxygen carrier. How can I prevent it from evaporating?
For long-term experiments, the most effective method is to use a liquid overlay. A thin layer of a sterile, immiscible, and non-volatile liquid, such as silicone oil, can be carefully added on top of the PFD or cell culture medium. This creates a physical barrier to evaporation while still allowing for gas exchange. Ensure the chosen oil is biocompatible and does not interfere with your cellular assays.
Q3: Can I use a standard polystyrene plate lid to control PFD evaporation?
While a standard lid can reduce the rate of evaporation by trapping vapor and increasing local humidity, it may not be sufficient for volatile substances like PFD, especially in long-term experiments. For more effective control, consider using sealing films or lids with apertures that minimize the exposed surface area while still allowing for necessary additions or measurements.
Q4: Is it possible to recapture evaporated this compound?
In a closed or semi-closed system, it is possible to recapture evaporated PFD using a cold trap. A cold trap is a device placed in the vapor path that uses a very low temperature (e.g., with dry ice/acetone or liquid nitrogen) to condense the PFD vapor back into a liquid for collection. This method is more complex and typically used in vacuum applications or for solvent recovery.
Q5: What materials should I use for storing and handling this compound?
For storage, use glass containers with PTFE-lined screw caps. For experimental vessels, glass, polypropylene (PP), and polytetrafluoroethylene (PTFE) are generally compatible. Be cautious with some elastomers and flexible plastics, as PFD can cause swelling. Always consult a chemical resistance chart for your specific materials.
Quantitative Data
The rate of PFD evaporation is highly dependent on temperature. The following table summarizes the evaporation rates at various temperatures.
| Temperature (°C) | Evaporation Rate (g/m²·s) |
| 50 | ~0.02 |
| 80 | ~0.08 |
| 100 | ~0.18 |
| 120 | ~0.35 |
| 140 | ~0.60 |
Data derived from graphical information presented in a study on the dispersion of polyethylene glycols in this compound.
Experimental Protocols
Protocol 1: Immiscible Liquid Overlay for Evaporation Control
This protocol describes the use of silicone oil as a physical barrier to minimize PFD evaporation in a multi-well plate format.
Materials:
-
This compound (PFD)
-
Sterile, high-purity, non-volatile silicone oil (e.g., ibidi Anti-Evaporation Oil)
-
Multi-well plate
-
Pipettes and sterile tips
Procedure:
-
Dispense the required volume of PFD into the wells of the multi-well plate.
-
If working with cell cultures, add the cell suspension and allow for adherence as per your standard protocol.
-
Carefully and slowly pipette a thin layer of silicone oil directly onto the surface of the PFD or the aqueous cell culture medium. The volume of oil should be sufficient to create a continuous layer across the entire surface. A volume of 50-100 µL is typically adequate for a 96-well plate.
-
To avoid disturbing the underlying liquid, dispense the oil against the side of the well.
-
Proceed with your experiment. The silicone oil layer will act as a barrier to evaporation while allowing for gas exchange.
Protocol 2: Utilizing a Humidifying Chamber
This protocol outlines the use of a simple humidifying chamber to reduce the evaporation gradient for open systems.
Materials:
-
Experimental container with PFD (e.g., petri dish, multi-well plate)
-
Larger secondary container with a well-fitting lid (e.g., a larger petri dish or a sealed chamber)
-
Sterile tissues or lint-free wipes
-
Sterile deionized water or PBS
Procedure:
-
Place the sterile tissues or wipes in the bottom of the larger secondary container.
-
Saturate the tissues with sterile deionized water or PBS, ensuring there is no large excess of pooling liquid.
-
Place your primary experimental container containing PFD into the secondary container, ensuring it sits securely on the moist tissues.
-
Securely place the lid on the secondary container to create a closed, humidified environment.
-
Place the entire setup in the incubator or on the lab bench as required for your experiment. The saturated atmosphere within the secondary container will reduce the net evaporation from your primary container.
Visualizations
Caption: Factors influencing PFD evaporation and corresponding mitigation strategies.
Caption: A logical workflow for troubleshooting high PFD evaporation.
References
Validation & Comparative
A Comparative Analysis of Perfluorodecalin and Silicone Oil in Vitrectomy: A Guide for Researchers
A comprehensive review of the performance, biocompatibility, and experimental data supporting the use of Perfluorodecalin (PFD) and Silicone Oil (SO) as tamponade agents in vitrectomy.
In the realm of vitreoretinal surgery, the choice of a tamponading agent is critical for the successful reattachment of the retina. This compound (PFD), a high-density perfluorocarbon liquid, and silicone oil (SO), a long-term vitreous substitute, are two of the most commonly employed agents. This guide provides a detailed comparative analysis of their performance, biocompatibility, and the experimental methodologies used to evaluate them, tailored for researchers, scientists, and drug development professionals in ophthalmology.
Performance and Clinical Outcomes: A Quantitative Comparison
Clinical studies have demonstrated comparable efficacy between short-term PFD and standard SO tamponade in specific vitrectomy procedures, such as for giant retinal tear-associated retinal detachment (GRT-RD), though differences in complication profiles exist.[1]
| Outcome Measure | This compound (PFD) | Silicone Oil (SO) | Reference |
| Retinal Reattachment Rate (Primary Surgery) | 66.6% (in inferior complex RD recurrence) | 50% (in inferior complex RD recurrence) | [2][3] |
| Final Retinal Reattachment Rate | 91.6% (in inferior complex RD recurrence) | 83.3% (in inferior complex RD recurrence) | [2][3] |
| Recurrence Rate of Retinal Detachment (GRT-RD) | 6% (1/18) | 22% (6/27) | |
| Mean Best-Corrected Visual Acuity (BCVA) (logMAR) | Improved from 1.00 to 0.60 (in inferior complex RD recurrence) | Improved from 1.81 to 2.00 (in inferior complex RD recurrence) | |
| Mean BCVA (ETDRS Letters) (GRT-RD) | 72.9 ± 12.7 | 63.4 ± 26.0 |
Post-Operative Complications
The incidence of post-operative complications is a significant factor in the selection of a tamponade agent. Notably, chronic ocular hypertension is more frequently associated with the use of silicone oil.
| Complication | This compound (PFD) | Silicone Oil (SO) | Reference |
| Chronic Ocular Hypertension (OHT) | 0% | 26% | |
| Cystoid Macular Edema (CMO) | 22% | 22% | |
| Epiretinal Membrane (ERM) Formation | 22% | 26% | |
| Intraocular Inflammation | Can occur, especially with prolonged use | Can occur, associated with emulsification | |
| Emulsification | Not a typical complication of short-term use | A known long-term complication |
Experimental Protocols
The evaluation of PFD and SO involves both in vitro and in vivo experimental models to assess their biocompatibility and potential toxicity.
In Vitro Biocompatibility Assessment
Objective: To evaluate the direct cytotoxic and mechanical effects of the tamponade agent on retinal cells.
Methodology:
-
Cell Culture: Human retinal pigment epithelial cells (ARPE-19) and retinal ganglion cells (RGCs) are cultured. ARPE-19 cells are often seeded on microporous inserts to mimic the retinal barrier.
-
Exposure: The cultured cells are directly exposed to either PFD or SO for varying durations (e.g., 1 hour to 7 days). The exposure can be to the apical or basolateral side of the cells.
-
Assessment of Cell Viability:
-
WST-1 Assay: A colorimetric assay to quantify cell proliferation and viability of ARPE-19 cells.
-
Fluorescence Viability Staining: Used to count the number of viable RGCs.
-
-
Assessment of Apoptosis:
-
TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis.
-
-
Immunocytochemistry:
-
Staining for cellular markers such as glial fibrillary acidic protein (GFAP) and vimentin to assess glial cell activation and cytoskeletal changes, which can indicate cellular stress.
-
In Vivo Evaluation in a Rabbit Model
Objective: To assess the long-term tolerance and biocompatibility of the tamponade agent in a living organism.
Methodology:
-
Animal Model: New Zealand White rabbits are commonly used.
-
Surgical Procedure:
-
A standard three-port pars plana vitrectomy is performed.
-
The vitreous is removed and replaced with the test substance (PFD or SO). A control group may receive a balanced salt solution (BSS).
-
-
Duration of Tamponade: The tamponade agent is left in the eye for a predetermined period, ranging from days to months.
-
Post-operative Monitoring:
-
Clinical Examination: Regular monitoring for signs of inflammation, cataract formation, and retinal detachment.
-
Electroretinography (ERG): To assess retinal function.
-
-
Histopathological Analysis:
-
Eyes are enucleated at the end of the study period.
-
The retinal tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for light microscopy to evaluate retinal morphology and identify any signs of cellular damage or inflammation.
-
Cellular and Tissue Responses to Tamponade Agents
The interaction of PFD and SO with retinal tissues can elicit a range of cellular responses, from mechanical stress to inflammatory reactions. While specific signaling pathways are not extensively detailed in the current literature, a general overview of the observed effects can be conceptualized.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for in vitro and in vivo biocompatibility studies of vitreous tamponade agents.
In Vitro Biocompatibility Testing Workflow
In Vivo Vitrectomy Model Workflow
References
- 1. Effects of perfluorocarbon liquids and silicone oil on human retinal pigment epithelial cells and retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Biocompatibility assessment of silicone oil and perfluorocarbon liquids used in retinal reattachment surgery in rat retinal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cell Viability Assays in the Presence of Perfluorodecalin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Perfluorodecalin (PFD), a synthetic perfluorocarbon, is increasingly utilized in cell culture applications due to its high gas-dissolving capacity, enhancing oxygen delivery to cells. This property can significantly improve the viability and function of cultured cells, particularly in high-density cultures or with cells sensitive to hypoxia. However, the very mechanism that makes PFD beneficial—its ability to alter the cellular metabolic environment—can also interfere with common methods for assessing cell viability. This guide provides a comparative analysis of standard cell viability assays and their suitability for use in the presence of this compound, supported by experimental considerations and detailed protocols.
The Challenge: this compound's Impact on Cellular Metabolism
This compound enhances the oxygen supply to cultured cells, which can stimulate cellular oxygen consumption, boost mitochondrial function, and increase overall energy metabolism. As many widely-used cell viability assays are dependent on measuring metabolic activity or mitochondrial function, the presence of PFD can lead to inaccurate and misleading results. Therefore, careful selection and validation of a cell viability assay are critical when working with PFD-supplemented cultures.
Comparison of Common Cell Viability Assays
The choice of a cell viability assay in the context of this compound supplementation hinges on the assay's principle of measurement. Assays that directly measure cell membrane integrity or involve direct cell counting are generally more reliable than those that rely on metabolic readouts.
| Assay Principle | Assay Name | Suitability with this compound | Advantages | Disadvantages in the Presence of PFD |
| Metabolic Activity | MTT, MTS, XTT, WST-1 | Not Recommended without extensive validation | High-throughput, relatively inexpensive. | Highly likely to be affected by PFD's enhancement of metabolic activity, potentially leading to an overestimation of cell viability. |
| Metabolic Activity | Resazurin (AlamarBlue) | Not Recommended without extensive validation | High-throughput, sensitive, and non-toxic to cells. | Similar to tetrazolium salts, the reduction of resazurin is dependent on cellular metabolic activity, which is influenced by PFD. |
| ATP Content | ATP-based Luminescence Assays (e.g., CellTiter-Glo®) | Use with Caution | Highly sensitive, rapid, and suitable for high-throughput screening. | PFD can boost mitochondrial respiration, potentially altering cellular ATP levels and affecting the accuracy of the assay. |
| Membrane Integrity | Trypan Blue Exclusion Assay | Recommended | Simple, rapid, and inexpensive. Directly counts viable cells. | Manual counting can be subjective and time-consuming. Not suitable for high-throughput applications. |
| Membrane Integrity | Propidium Iodide (PI) / 7-AAD Staining | Recommended | Can be used with flow cytometry for high-throughput analysis and multiparametric analysis. | Requires a flow cytometer. |
| Esterase Activity & Membrane Integrity | Live/Dead Staining (e.g., Calcein-AM/Ethidium Homodimer-1) | Recommended | Provides a two-color fluorescent readout to distinguish live and dead cells simultaneously. Suitable for microscopy and flow cytometry. | Requires a fluorescence microscope or flow cytometer. |
Experimental Protocols
Detailed methodologies for the recommended and cautionary assays are provided below. It is crucial to perform validation experiments, including appropriate controls, to ensure the chosen assay is providing accurate results in your specific experimental setup with this compound.
Trypan Blue Exclusion Assay (Recommended)
This method is based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Hemocytometer
-
Microscope
Protocol:
-
Prepare a single-cell suspension from your culture. If cells are adherent, trypsinize and resuspend in medium.
-
Centrifuge the cell suspension at 100 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of PBS or serum-free medium. Serum proteins can interfere with the dye, so a serum-free solution is recommended.
-
In a clean tube, mix 1 part of the cell suspension with 1 part of 0.4% Trypan Blue solution.
-
Allow the mixture to incubate for 3 minutes at room temperature. Do not exceed 5 minutes, as longer incubation can lead to the staining of viable cells.[1]
-
Load 10 µL of the cell-dye mixture into a clean hemocytometer.
-
Under a microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100
ATP-Based Luminescence Assay (Use with Caution)
This assay quantifies ATP, an indicator of metabolically active cells.[2] The presence of PFD may alter ATP levels, so results should be interpreted carefully and ideally validated with a non-metabolic assay.
Materials:
-
Cells cultured in opaque-walled multi-well plates (e.g., 96-well)
-
Commercially available ATP-based luminescence assay kit (e.g., ATPlite)
-
Luminometer
Protocol (Example using a generic kit):
-
Equilibrate the multi-well plate with cultured cells to room temperature.
-
Reconstitute the ATP assay reagent according to the manufacturer's instructions. This reagent typically contains a cell lysis agent, luciferase, and D-luciferin.
-
Add a volume of the reconstituted reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by shaking the plate for approximately 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Mandatory Visualizations
Experimental Workflow: Validating a Cell Viability Assay for Use with this compound
Caption: Workflow for selecting and validating a suitable cell viability assay for use with this compound.
Signaling Pathway: How this compound May Influence Metabolic Assays
Caption: Potential mechanism of this compound interference with metabolic cell viability assays.
Conclusion
When assessing cell viability in the presence of this compound, it is imperative to choose an assay that is not based on cellular metabolic activity. Assays that measure membrane integrity, such as the Trypan Blue exclusion method or fluorescent Live/Dead staining, are recommended as they provide a more direct and reliable measure of cell viability under these conditions. If a metabolic assay must be used, extensive validation against a non-metabolic method is essential to ensure the accuracy of the results. By understanding the principles and potential interferences of different viability assays, researchers can generate more reliable and reproducible data in their PFD-supplemented cell culture systems.
References
A Comparative Guide to the Efficacy of Perfluorodecalin and Other Gas Carriers in Hypoxia Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Perfluorodecalin (PFD) against other gas carriers, primarily Hemoglobin-Based Oxygen Carriers (HBOCs), for applications in hypoxia research. The information presented is supported by experimental data to aid in the selection of the most appropriate oxygen carrier for specific research needs.
Executive Summary
This compound, a perfluorocarbon (PFC), is a synthetic gas carrier known for its high capacity to dissolve oxygen and other gases. Unlike biological carriers like hemoglobin, which chemically bind oxygen, PFD's oxygen transport is based on physical solubility, leading to a linear relationship between partial pressure and oxygen content. This property, combined with its chemical inertness and biocompatibility, makes PFD a valuable tool in a variety of hypoxia-related research areas, including cell culture, organ preservation, and in vivo models of ischemic conditions. This guide will delve into the quantitative comparison of PFD with other gas carriers, detail relevant experimental protocols, and illustrate key biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Gas Carriers
The following tables summarize key performance indicators for this compound and other representative gas carriers.
Table 1: Oxygen Carrying Capacity and Physicochemical Properties
| Parameter | This compound (PFD) | Perfluorooctyl Bromide (PFOB) | Human Blood (37°C) | Hemopure® (HBOC-201) |
| Oxygen Solubility (mL O₂/dL) | ~40-50[1][2] | ~50-60[1][3] | ~20 | ~13 g/dL Hb concentration |
| Oxygen Affinity (P₅₀, mmHg) | Not Applicable (linear dissociation) | Not Applicable (linear dissociation) | 26-28 | 32-40[4] |
| Molecular Weight ( g/mol ) | 462.08 | 498.96 | N/A | ~250,000 |
| Emulsion Droplet Size (nm) | Typically 100-300 | Typically 150-300 | N/A | N/A |
| Primary Oxygen Transport Mechanism | Physical Dissolution | Physical Dissolution | Chemical Binding (Hemoglobin) | Chemical Binding (Hemoglobin) |
Table 2: Biocompatibility and Stability
| Parameter | This compound (PFD) Emulsion | Other PFC Emulsions (e.g., PFOB) | Hemoglobin-Based Oxygen Carriers (HBOCs) |
| Biocompatibility | Generally considered biocompatible and inert. | Generally biocompatible, though some variations exist based on the specific PFC and emulsifier. | Can elicit vasoconstriction and oxidative side effects. |
| In Vitro Cytotoxicity (ISO 10993-5) | Low to negligible | Low to negligible | Variable, can be cytotoxic depending on the formulation. |
| Hemolysis (ISO 10993-4) | Low hemolytic potential | Low hemolytic potential | Can cause hemolysis depending on the cross-linking and purification. |
| Emulsion/Solution Stability | Stability is a critical parameter, influenced by the emulsifier and storage conditions. Ostwald ripening can be an issue. | Stability varies; some formulations have shown shifts in droplet size over time. | Prone to autoxidation (methemoglobin formation), limiting shelf life. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of gas carrier efficacy. Below are protocols for key experiments frequently cited in hypoxia studies.
Protocol 1: In Vitro Induction of Hypoxia in Cell Culture
This protocol describes two common methods for inducing a hypoxic environment for cell culture studies to evaluate the efficacy of oxygen carriers.
A. Using a Hypoxia Chamber:
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight in a standard CO₂ incubator (37°C, 5% CO₂).
-
Preparation of Oxygen Carrier: If testing an oxygen carrier, prepare the emulsion (e.g., 10% v/v this compound in media) and pre-equilibrate it to the desired hypoxic gas mixture for at least 4 hours.
-
Induction of Hypoxia: Replace the normoxic culture medium with either the pre-equilibrated hypoxic medium or the medium containing the oxygen carrier.
-
Incubation: Place the culture vessels inside a hypoxia chamber.
-
Gas Exchange: Purge the chamber with a certified gas mixture of low oxygen concentration (e.g., 1% O₂, 5% CO₂, balance N₂) for a sufficient time to displace the ambient air.
-
Sealing and Incubation: Seal the chamber and place it in a 37°C incubator for the desired duration of the experiment.
-
Analysis: After the incubation period, harvest the cells for downstream analysis (e.g., viability assays, gene expression analysis of hypoxia-inducible genes).
B. Using a Chemical Inducer (Cobalt Chloride):
-
Cell Seeding: Plate cells as described in the hypoxia chamber protocol.
-
Preparation of CoCl₂ Solution: Prepare a sterile stock solution of Cobalt Chloride (CoCl₂) in water or PBS. A common stock concentration is 10 mM.
-
Treatment: On the day of the experiment, dilute the CoCl₂ stock solution directly into the cell culture medium to a final concentration typically ranging from 100 to 300 µM.
-
Incubation: Incubate the cells in a standard CO₂ incubator for the desired time (e.g., 6-24 hours). CoCl₂ will stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α), mimicking a hypoxic response.
-
Analysis: Following incubation, proceed with the planned cellular and molecular analyses.
Protocol 2: In Vitro Biocompatibility Assessment
A. Cytotoxicity Assay (Direct Contact Method - based on ISO 10993-5):
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and culture until a confluent monolayer is formed.
-
Sample Preparation: Sterilize the gas carrier emulsion to be tested.
-
Direct Contact: Carefully overlay a defined volume of the test sample directly onto the cell monolayer. Include positive (e.g., latex extract) and negative (e.g., cell culture medium) controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
-
Viability Assessment: After incubation, remove the test sample and assess cell viability using a quantitative method such as the MTT assay, which measures mitochondrial activity.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in viability by more than 30% is generally considered a cytotoxic effect.
B. Hemolysis Assay (based on ISO 10993-4):
-
Blood Collection: Obtain fresh, anticoagulated blood (e.g., rabbit or human).
-
Preparation of Red Blood Cell Suspension: Centrifuge the blood to separate the plasma, and wash the red blood cells (RBCs) with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a specific concentration.
-
Sample Incubation: Add the test article (e.g., PFD emulsion) to the RBC suspension. Include a positive control (e.g., water to induce 100% hemolysis) and a negative control (PBS).
-
Incubation: Incubate the samples at 37°C for a defined period (e.g., 3 hours) with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis for the test sample relative to the positive control. A hemolysis rate below 2% is often considered non-hemolytic.
Mandatory Visualization
The following diagrams illustrate key concepts relevant to hypoxia studies and the evaluation of gas carriers.
Caption: HIF-1α Signaling Pathway in Normoxia and Hypoxia.
Caption: Experimental Workflow for Efficacy Testing.
Conclusion
This compound offers distinct advantages as an oxygen carrier in hypoxia research, primarily due to its high oxygen dissolving capacity, chemical inertness, and linear oxygen release kinetics. These characteristics make it a predictable and controllable tool for studying the effects of oxygen delivery in various experimental models. In contrast, while HBOCs mimic the natural oxygen transport system, they can present challenges related to stability, biocompatibility, and complex oxygen binding/release profiles.
The choice between PFD and other gas carriers will ultimately depend on the specific aims of the research. For studies requiring a simple, inert, and high-capacity oxygen delivery system, PFD is an excellent candidate. For research focused on mimicking the physiological oxygen transport of blood, HBOCs may be more appropriate, provided their potential side effects are carefully considered and controlled for. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision to advance their hypoxia-related studies.
References
A Head-to-Head Comparison: Enhancing Microscopy Imaging with Perfluorodecalin
For researchers, scientists, and drug development professionals seeking to optimize their microscopy imaging, particularly for deep-tissue and live-cell applications, the choice of mounting medium is critical. Perfluorodecalin (PFD), a fluorocarbon with unique optical properties, presents a compelling alternative to traditional aqueous mounting media. This guide provides an objective comparison of microscopy imaging with and without PFD, supported by experimental data and detailed protocols, to inform your selection of the most suitable imaging strategy.
This compound's primary advantage lies in its refractive index (RI) of approximately 1.31, which is significantly closer to that of cellular components and water (RI ≈ 1.33) than air (RI ≈ 1.00).[1][2] This property minimizes light scattering at the interface between the sample and the surrounding medium, a major cause of image degradation, especially in deep-tissue imaging.[1][2] By reducing scattering, PFD enables deeper light penetration, leading to improved image resolution and contrast.
Quantitative Performance Metrics
The use of PFD as a mounting medium offers quantifiable improvements in several key imaging parameters compared to standard aqueous solutions like water or phosphate-buffered saline (PBS).
| Performance Metric | Imaging without this compound (e.g., in Water/PBS) | Imaging with this compound | Key Advantages of this compound |
| Imaging Depth | Limited due to significant light scattering, especially in thick or opaque specimens. | Enables significantly deeper imaging, with reports of up to a twofold increase in imaging depth in plant tissues.[3] | Deeper penetration allows for visualization of structures within intact tissues and 3D cell cultures. |
| Image Resolution & Contrast | Reduced resolution and contrast at depth due to scattered light creating out-of-focus haze. | Markedly improved resolution and contrast, revealing finer cellular and subcellular details. | Clearer, sharper images facilitate more accurate morphological analysis and quantification. |
| Signal-to-Noise Ratio (SNR) | Lower SNR, particularly in deeper tissue layers, as the signal is obscured by scattered light. | Enhanced SNR due to the reduction of background noise from scattered photons. | Improved ability to detect weak fluorescent signals and perform quantitative analysis. |
| Phototoxicity & Photobleaching | Potentially higher phototoxicity and photobleaching as increased laser power may be required to compensate for signal loss at depth. | Reduced phototoxicity and photobleaching as lower laser power can be used to achieve sufficient signal intensity. | Better preservation of sample viability and fluorescent signal during long-term live-cell imaging. |
| Sample Viability (Live Imaging) | Good for short-term imaging, but can lead to physiological stress in some samples over extended periods. | Excellent for long-term live imaging due to its high gas-dissolving capacity (O₂ and CO₂), which helps maintain sample physiology. | Enables extended time-lapse experiments to study dynamic cellular processes. |
Experimental Protocols
Protocol 1: Live Imaging of Plant Leaf Mesophyll
This protocol is adapted from methods used for imaging Arabidopsis thaliana leaves.
Objective: To achieve high-resolution imaging of cellular structures deep within a living plant leaf.
Materials:
-
Freshly excised plant leaf
-
This compound (PFD)
-
Microscope slide
-
Coverslip
-
Polydimethylsiloxane (PDMS) gasket (optional, to create a chamber)
-
Pipette
Procedure:
-
Place a PDMS gasket on a clean microscope slide to create a small well.
-
Add a few drops of PFD into the well.
-
Carefully place the excised leaf into the PFD. The low surface tension of PFD allows it to infiltrate the airspaces within the leaf tissue without the need for a vacuum.
-
Allow the leaf to incubate in PFD for 5-10 minutes. The leaf should appear more translucent.
-
Gently place a coverslip over the sample, avoiding air bubbles.
-
Proceed with confocal or multiphoton microscopy.
Protocol 2: Imaging of 3D Cell Cultures (Organoids)
This is a general protocol that can be adapted for various types of organoids.
Objective: To visualize cellular organization and fluorescent markers within intact, fixed organoids.
Materials:
-
Fixed organoids
-
This compound (PFD)
-
Phosphate-buffered saline (PBS)
-
Mounting dish or slide with a well
-
Coverslip
Procedure:
-
Wash the fixed organoids three times in PBS to remove any residual fixative.
-
Carefully remove as much PBS as possible without disturbing the organoids.
-
Add PFD to the dish or well containing the organoids.
-
Allow the organoids to equilibrate in PFD for at least 30 minutes to ensure complete infiltration.
-
Mount the organoids on a suitable imaging slide, ensuring they are fully immersed in PFD.
-
Place a coverslip over the sample, taking care to avoid air bubbles.
-
Image using a confocal or light-sheet microscope.
Visualizing Experimental Workflows
To illustrate the procedural differences, the following diagrams outline the key steps for sample preparation with and without this compound.
Application in Signaling Pathway Research
The enhanced imaging depth and resolution afforded by PFD are particularly advantageous for studying complex signaling pathways in the context of their native tissue microenvironment. For instance, investigating the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in development and cancer, often requires visualizing receptor dimerization, phosphorylation, and downstream effector recruitment at the single-cell level within tissues or organoids.
The following diagram illustrates a simplified EGFR signaling cascade, where the ability to resolve individual cells and their interactions is paramount.
By using PFD to achieve clearer images at greater depths, researchers can more accurately quantify the spatial and temporal dynamics of these signaling events in complex 3D models, providing a more physiologically relevant understanding of drug responses and disease progression.
Conclusion
The use of this compound as a mounting medium offers significant and quantifiable advantages for microscopy imaging, particularly for challenging samples such as thick tissues and 3D cell cultures. By minimizing light scattering, PFD enhances imaging depth, resolution, and signal-to-noise ratio, while also reducing phototoxicity, making it an invaluable tool for both fixed and live-cell imaging. For researchers in basic science and drug development, incorporating PFD into their imaging workflows can lead to higher quality data and a more accurate understanding of complex biological processes. While the benefits are most extensively documented in plant biology, the principles of refractive index matching are universally applicable, and the adoption of PFD for imaging animal tissues and organoids holds great promise.
References
- 1. A Simple Method for Imaging Arabidopsis Leaves Using this compound as an Infiltrative Imaging Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - A simple method for imaging Arabidopsis leaves using this compound as an infiltrative imaging medium - University of Exeter - Figshare [ore.exeter.ac.uk]
- 3. This compound enhances in vivo confocal microscopy resolution of Arabidopsis thaliana mesophyll - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Perfluorodecalin for Clinical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Perfluorodecalin (PFD), a synthetic fluorocarbon, has garnered significant interest in various clinical applications primarily due to its high capacity for dissolving and transporting gases, most notably oxygen. Its use as a component in artificial blood substitutes, in liquid ventilation, for organ preservation, and in ophthalmic surgery underscores the critical need for stringent purity standards. This guide provides an objective comparison of analytical methodologies for assessing the purity of this compound, compares its performance with alternative perfluorocarbons, and presents supporting experimental data and protocols to aid researchers in making informed decisions for their clinical and research applications.
The Critical Role of Purity in Clinical Applications
The manufacturing process of this compound, typically the Fowler process involving the fluorination of decalin, can result in a mixture of cis and trans isomers, as well as various impurities. These impurities may include partially fluorinated compounds and byproducts from molecular fragmentation and rearrangement. For clinical applications, where large doses of this compound may be administered, the presence of such impurities, particularly those that are reactive or not fully fluorinated, can pose significant toxicological risks. Therefore, robust and sensitive analytical methods are essential to ensure the purity and safety of clinical-grade this compound, which is often required to be at a purity level of 99.9% or higher.
Analytical Methodologies for Purity Assessment
Several analytical techniques are employed to ascertain the purity of this compound and to identify and quantify any potential impurities. The most prominent and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile and semi-volatile compounds and providing their mass-to-charge ratio, which aids in their identification. It is a cornerstone for analyzing the purity of this compound and detecting trace impurities.
Data Presentation: GC-MS Analysis of this compound Purity
| Parameter | Value | Reference |
| Linearity Range 1 | 0.0195 - 0.78 mg/ml | [1][2] |
| Linearity Range 2 | 0.78 - 7.8 mg/ml | [1][2] |
| Limit of Quantification (LOQ) | 13 µg/ml | [1] |
| Limit of Detection (LOD) (HS-GC-MS/MS) | 9.6 µg/mL | |
| Precision (RSD) | 0.07% - 15.6% | |
| Accuracy | 89.5% - 111.4% | |
| Recovery | 90% |
Experimental Protocol: GC-MS for this compound Purity Analysis
This protocol is a synthesized example based on common practices and published methodologies for the analysis of this compound.
1. Sample Preparation:
-
For bulk this compound, dilute the sample in a suitable solvent (e.g., 1,1,2-trichlorotrifluoroethane).
-
For biological samples (e.g., blood), an extraction step is necessary. A common method involves liquid-liquid extraction.
-
An internal standard (e.g., bis(F-butyl)ethene) should be added for accurate quantification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: CP-select 624 CB capillary column (or equivalent).
-
Injection Mode: Split injection.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and specificity, monitor characteristic ions of this compound (e.g., m/z 293) and potential impurities.
3. Data Analysis:
-
Identify this compound isomers and any impurities based on their retention times and mass spectra.
-
Quantify the purity of this compound and the concentration of impurities by comparing their peak areas to that of the internal standard and using a calibration curve.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly specific and quantitative technique for the analysis of fluorinated compounds. Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this method provides detailed structural information and can be used for direct quantification without the need for extensive calibration for each compound.
Data Presentation: ¹⁹F NMR Chemical Shift Ranges for Perfluorocarbons
| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) | Reference |
| -CF₃ | -50 to -80 | |
| -CF₂- | -110 to -130 | |
| -CF- | -140 to -180 |
Experimental Protocol: ¹⁹F NMR for this compound Purity Analysis
This protocol provides a general framework for the ¹⁹F NMR analysis of this compound.
1. Sample Preparation:
-
Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard containing fluorine (e.g., trifluorotoluene) for quantification.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Probe: 5 mm broadband probe.
-
Nucleus: ¹⁹F.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm.
-
Number of Scans: 128 (can be adjusted based on sample concentration).
-
Temperature: 298 K.
-
3. Data Analysis:
-
Process the raw data with Fourier transformation, phasing, and baseline correction.
-
Integrate the signals corresponding to this compound and any impurities.
-
Calculate the purity of this compound based on the relative integrals of its signals compared to the total integral of all fluorine-containing species or by using the internal standard.
Comparison with Alternative Perfluorocarbons
This compound is one of several perfluorocarbons that have been investigated for clinical applications. Perfluoroctylbromide (PFOB) is a notable alternative that has been explored as a second-generation oxygen carrier.
Data Presentation: Comparison of Oxygen Carrying Capacity
| Perfluorocarbon | Oxygen Solubility (mL O₂/100 mL PFC at 25°C) | Key Features | Reference |
| This compound (PFD) | ~49 | High oxygen carrying capacity, well-studied. | |
| Perfluoroctylbromide (PFOB) | ~50 | Similar oxygen capacity to PFD, contains bromine which makes it radiopaque. | |
| Dodecafluoropentane (DDFP) | Higher than PFD and PFOB at 37°C | Volatile, with potential for enhanced oxygen delivery through phase change. |
Performance Comparison: this compound vs. Perfluoroctylbromide
-
Oxygen Carrying Capacity: Both PFD and PFOB exhibit high oxygen solubility, making them effective oxygen carriers.
-
Biocompatibility and Safety: Both are generally considered biologically inert. However, the purity of the specific formulation is paramount to ensure safety. Impurities are the primary source of toxicity for all perfluorocarbons.
-
Radiopacity: A key advantage of PFOB is its radiopacity due to the presence of a bromine atom. This property allows it to be visualized using X-ray imaging, which can be beneficial in certain medical applications.
-
Emulsion Stability: The stability of the emulsion is a critical factor for in-vivo applications. The formulation of the emulsion, including the surfactants used, plays a significant role in its stability and pharmacokinetic profile.
Mandatory Visualizations
Experimental Workflow for this compound Purity Assessment
References
Performance comparison of different Perfluorodecalin emulsification techniques
For Researchers, Scientists, and Drug Development Professionals
Perfluorodecalin (PFD), a fluorocarbon with high gas-dissolving capacity, is a cornerstone in the development of oxygen therapeutics, contrast agents, and various drug delivery systems. The efficacy of PFD-based formulations is critically dependent on the physical characteristics of the emulsion, primarily droplet size, size distribution (Polydispersity Index - PDI), and stability. This guide provides a comparative analysis of common PFD emulsification techniques, supported by experimental data to aid in the selection of the most suitable method for your research and development needs.
Performance Comparison of Emulsification Techniques
The choice of emulsification technique significantly impacts the final characteristics of the this compound emulsion. Below is a summary of quantitative data from various studies, highlighting the performance of different methods.
| Emulsification Technique | Surfactant System | PFD Concentration (w/v) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Key Findings & Stability |
| Ultrasonication | Tween 80 & (1H,1H,2H,2H-perfluorooctyl)phosphocholine (FC8) | Not Specified | 172.8 ± 0.72 | Not Specified | FC8-based emulsions were 32% smaller and six times more stable than those with Tween 80 alone.[1][2] |
| Ultrasonication | Lecithin, Span 20, or Pluronic F-68 | 50% | Droplets were ~70% smaller than n-perfluorohexane emulsions | Not Specified | Stability is dependent on the surfactant, temperature, and aqueous phase; coalescence was observed as a significant aging mechanism.[3] |
| High-Pressure Homogenization | Phospholipon 90H & Polawax | 25% | 50 - 300 | Not Specified | Produced a uniform and reflective emulsion suitable for ophthalmic use.[4] |
| Microfluidization | Bovine Serum Albumin (BSA) | 20% (v/v) | Not Specified | Not Specified | Optimization of pressure and temperature gradients resulted in improved storage stability for up to 5 months.[5] |
| Membrane Emulsification | Tween 80 & FC8 | Not Specified | 103.4 ± 2.6 | Not Specified | Achieved smaller droplet sizes with a narrow distribution using a 30 nm pore size membrane. |
| Spontaneous Emulsification | Not Specified | Not Specified | <100 to >1000 | Not Specified | A method relying on solvent shifting that can produce a wide range of droplet sizes. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for the key emulsification techniques discussed.
Ultrasonication
This method utilizes high-frequency sound waves to create cavitation, which disrupts the oil and water phases to form an emulsion.
Materials:
-
This compound (PFD)
-
Aqueous phase (e.g., deionized water)
-
Surfactant (e.g., Tween 80, Pluronic F-68, Lecithin)
-
Probe sonicator
Procedure:
-
Dissolve the chosen surfactant(s) in the aqueous phase.
-
Add the this compound to the aqueous surfactant solution to form a coarse pre-emulsion by vigorous stirring.
-
Immerse the tip of the probe sonicator into the pre-emulsion.
-
Apply ultrasonic energy at a specified amplitude (e.g., 35% amplitude) and duration (e.g., 90 seconds to 15 minutes). The sonication process should be carried out in an ice bath to dissipate heat generated.
-
Characterize the resulting nanoemulsion for particle size, PDI, and zeta potential.
High-Pressure Homogenization (HPH) / Microfluidization
HPH and microfluidization force a coarse emulsion through a narrow orifice or microchannels at high pressure, leading to droplet size reduction through shear stress, cavitation, and turbulence.
Materials:
-
This compound (PFD)
-
Aqueous phase
-
Surfactant(s)
-
High-pressure homogenizer or microfluidizer
Procedure:
-
Prepare a coarse pre-emulsion by mixing PFD, the aqueous phase, and surfactants using a high-shear mixer (e.g., Ultra-Turrax) for a short duration (e.g., 1 minute).
-
Prime the high-pressure homogenizer or microfluidizer with the aqueous phase.
-
Pass the pre-emulsion through the homogenizer at a set pressure (e.g., 10,000-30,000 PSI).
-
The process can be repeated for multiple cycles to achieve a smaller and more uniform droplet size.
-
Cool the emulsion rapidly after homogenization to ensure stability.
-
Analyze the emulsion for its physical characteristics.
Membrane Emulsification
This technique involves pressing the dispersed phase (PFD) through a microporous membrane into the continuous phase (aqueous surfactant solution), which flows across the membrane surface.
Materials:
-
This compound (PFD)
-
Aqueous phase
-
Surfactant(s)
-
Membrane emulsification setup with a membrane of a specific pore size.
Procedure:
-
Prepare the continuous phase by dissolving the surfactant(s) in the aqueous solution.
-
Fill the dispersed phase reservoir with this compound.
-
Circulate the continuous phase along the surface of the membrane.
-
Apply pressure to the dispersed phase to force it through the membrane pores, forming droplets that are detached by the cross-flowing continuous phase.
-
The droplet size is primarily controlled by the membrane pore size.
-
Collect and characterize the resulting emulsion.
Experimental Workflow and Logical Relationships
The general workflow for preparing and characterizing this compound emulsions involves several key stages, from component selection to final product analysis and stability testing.
Caption: General workflow for PFD emulsion preparation and analysis.
This guide provides a foundational understanding of the performance and methodologies of different this compound emulsification techniques. The selection of an optimal method will depend on the specific application, required emulsion characteristics, and available equipment. For critical applications, further optimization of process parameters and surfactant systems is recommended.
References
Perfluorodecalin as a Blood Substitute: An In Vivo Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for a safe and effective blood substitute has been a long-standing challenge in medicine. An ideal candidate would circumvent the limitations of allogeneic blood transfusions, such as short shelf-life, the need for blood typing and cross-matching, and the risk of transfusion-transmitted diseases. Perfluorodecalin (PFD), a perfluorocarbon (PFC), has emerged as a promising candidate for an artificial oxygen carrier due to its high gas-dissolving capacity and chemical inertness. This guide provides an in vivo validation of PFD as a blood substitute, comparing its performance with other alternatives, primarily Hemoglobin-Based Oxygen Carriers (HBOCs), supported by experimental data.
Comparative Analysis of this compound and Other Blood Substitutes
This compound-based oxygen carriers (PFCOCs) and Hemoglobin-Based Oxygen Carriers (HBOCs) represent the two major classes of blood substitutes that have undergone extensive preclinical and clinical evaluation. The following tables summarize their key physicochemical properties and in vivo performance characteristics based on available data.
| Physicochemical Properties | This compound (PFD) Emulsions (e.g., Fluosol-DA, Perftoran, Oxygent) | Hemoglobin-Based Oxygen Carriers (HBOCs) (e.g., HBOC-201, PolyHeme) |
| Oxygen Carrying Mechanism | Physical dissolution of O₂ | Chemical binding to hemoglobin |
| Particle/Molecular Size | 0.1 - 0.3 µm[1] | Varies (e.g., PolyHeme is polymerized) |
| Oxygen Capacity (Typical) | ~5-7 mL O₂/dL at high pO₂[1][2] | Hb concentration dependent (e.g., HBOC-201: 13 g/dL)[3][4] |
| Half-life (Intravascular) | Dose-dependent, typically 9.4 ± 2.2 h for Oxygent (1.8 g/kg) | Varies by modification (e.g., HBOC-201: ~19 hours) |
| Viscosity | Low | Variable, can be higher than plasma |
| Oncotic Pressure | Generally low, requires oncotic agents | Can be tailored to be iso-oncotic |
| In Vivo Performance and Safety Profile | This compound (PFD) Emulsions | Hemoglobin-Based Oxygen Carriers (HBOCs) |
| Primary Efficacy | Enhances tissue oxygenation, especially in ischemic conditions | Increases blood oxygen carrying capacity |
| Primary Adverse Effects | - Complement activation (especially early formulations) - Macrophage uptake and sequestration in the reticuloendothelial system (RES) - Transient decrease in platelet count | - Vasoconstriction and hypertension (due to nitric oxide scavenging) - Potential for renal toxicity (with early, less modified forms) - Oxidative stress |
| Clinical Trial Status | Some formulations (e.g., Perftoran) approved in some countries; others discontinued (e.g., Fluosol-DA) | Some have undergone Phase III trials; HBOC-201 is approved for veterinary use and for human use in South Africa |
| Storage Stability | Generally good, can be stored for extended periods | Variable, can be more stable than whole blood |
Experimental Protocols for In Vivo Validation
The in vivo validation of a blood substitute typically involves a series of preclinical studies in animal models to assess both its efficacy and safety. Below are detailed methodologies for key experiments.
Efficacy Assessment in a Rat Model of Hemorrhagic Shock
This protocol is designed to evaluate the ability of a blood substitute to restore hemodynamic stability and tissue oxygenation following severe blood loss.
Animal Model: Male Wistar rats (250-300g).
Procedure:
-
Anesthesia and Catheterization: Anesthetize the rat (e.g., with isoflurane). Surgically place catheters in the femoral artery for blood pressure monitoring and blood withdrawal, and in the femoral vein for infusion of the blood substitute.
-
Induction of Hemorrhagic Shock: Induce hemorrhagic shock by withdrawing blood from the femoral artery until the mean arterial pressure (MAP) reaches a target of 30-40 mmHg and is maintained for a specified period (e.g., 60 minutes).
-
Resuscitation:
-
Control Group: Resuscitate with a standard crystalloid solution (e.g., Ringer's lactate) or shed blood.
-
Test Group: Resuscitate with the this compound emulsion or HBOC at a predetermined dose.
-
-
Monitoring and Data Collection: Continuously monitor hemodynamic parameters (MAP, heart rate). Collect arterial and venous blood samples at baseline, during shock, and post-resuscitation to measure blood gases (pO₂, pCO₂), lactate levels, and hematocrit. Tissue oxygenation can be assessed using techniques like near-infrared spectroscopy of cerebral tissue.
-
Endpoint Analysis: The primary endpoints are survival rate, restoration of MAP, and normalization of blood lactate levels. Secondary endpoints include changes in blood gas parameters and tissue oxygenation.
In Vivo Biocompatibility and Safety Assessment
This protocol, guided by ISO 10993 standards, evaluates the potential adverse reactions to the blood substitute.
Animal Model: Rabbits or other suitable species.
Procedure:
-
Systemic Toxicity: Administer a single intravenous dose of the blood substitute and observe the animals for 72 hours for any signs of systemic toxicity, including changes in behavior, weight loss, or mortality.
-
Hemocompatibility:
-
In Vitro: Incubate the blood substitute with fresh human or animal blood and assess for hemolysis (destruction of red blood cells) and complement activation (e.g., measuring C3a levels).
-
In Vivo: Following intravenous administration, collect blood samples at various time points to analyze for hematological changes (complete blood count), coagulation parameters (prothrombin time, activated partial thromboplastin time), and markers of hemolysis.
-
-
Immunogenicity: Administer the blood substitute and monitor for signs of an immune response, such as changes in white blood cell counts and differentials. For PFCs, assess for macrophage activation and uptake by the reticuloendothelial system through histological examination of tissues like the liver and spleen.
-
Histopathology: After a predetermined period, euthanize the animals and perform a complete necropsy. Collect major organs (kidneys, liver, lungs, spleen, heart, brain) for histopathological examination to identify any signs of tissue damage, inflammation, or deposition of the blood substitute.
Visualizing Mechanisms and Workflows
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of blood substitutes.
Adverse Effect Pathway: this compound and Complement Activation
Caption: PFD-induced complement activation pathway.
Adverse Effect Pathway: HBOCs and Nitric Oxide Scavenging
Caption: Nitric oxide scavenging by HBOCs leading to vasoconstriction.
Conclusion
This compound-based emulsions have demonstrated significant potential as oxygen-carrying blood substitutes. Their primary mechanism of oxygen transport through physical dissolution offers a distinct alternative to the chemical binding of HBOCs. While early PFD formulations were associated with complement activation, newer generations have improved biocompatibility. The major side effect of HBOCs, vasoconstriction due to nitric oxide scavenging, remains a significant hurdle.
The choice between PFD-based and HBOC-based blood substitutes will depend on the specific clinical application, weighing the benefits of oxygen delivery against the potential for adverse effects. Further research and well-designed clinical trials are essential to fully validate the safety and efficacy of this compound and other emerging blood substitutes for routine clinical use. This guide provides a foundational understanding for researchers and developers in this critical field of medicine.
References
- 1. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxygen transport during hemodilution with a perfluorocarbon-based oxygen carrier: effect of altitude and hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 4. New Applications of HBOC-201: A 25-Year Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxygen Transfer Rates in Perfluorocarbons for Research Applications
For researchers, scientists, and drug development professionals, optimizing oxygen delivery in cellular and tissue engineering is paramount. Perfluorocarbons (PFCs), with their high gas-dissolving capacity, present a promising solution to mitigate hypoxia and enhance the viability and function of biological systems. This guide provides a quantitative comparison of oxygen transfer capabilities of different perfluorocarbons, supported by experimental data and detailed methodologies to aid in the selection of the most suitable oxygen carrier for your research needs.
Perfluorinated compounds are chemically and biologically inert, making them ideal for direct application in cell cultures and other biological systems without interfering with cellular processes.[1] Their capacity to physically dissolve large volumes of oxygen, significantly exceeding that of standard culture media, ensures a sustained and controlled oxygen supply, which is especially critical in high-density cultures, organoids, and bioreactors where oxygen diffusion can be a limiting factor.[1][2]
Quantitative Comparison of Oxygen Solubility in Perfluorocarbons
The primary indicator of a perfluorocarbon's efficacy as an oxygen carrier is its oxygen solubility. The following table summarizes the available quantitative data for several commonly used perfluorocarbons. It is important to note that oxygen solubility in PFCs is temperature-dependent, generally decreasing as temperature increases.[1][3]
| Perfluorocarbon | Oxygen Solubility (mL O₂ / L PFC at 1 atm) | Oxygen Carrying Capacity (% v/v) | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Perfluorooctyl Bromide (PFOB) | 527 | 50% | 499.0 | 142 |
| Perfluorodecalin (PFD) | 403 | 42% | 462.1 | 142 |
| Dodecafluoropentane (DDFP) | Data not available in ml/L, but noted to absorb 7x more O₂ at 37°C than other PFC emulsions | - | 288.0 | 29 |
| Perfluorotributylamine | Data not available in ml/L | - | 671.1 | 178 |
| Perfluorobutyl tetrahydrofuran | Data not available in ml/L | - | 416.1 | 102 |
Note: The oxygen carrying capacity of healthy human blood is approximately 20% v/v.
Factors Influencing Oxygen Transfer in Perfluorocarbons
The high gas-dissolving capability of perfluorocarbons stems from the unique properties of the fluorine atom. The low polarizability of fluorine results in weak van der Waals forces between PFC molecules. This creates larger intermolecular cavities, allowing gas molecules like oxygen to be readily accommodated. The solubility of gases in PFCs follows the general trend: CO₂ > O₂ > N₂. Carbon dioxide can be up to four times more soluble than oxygen.
Experimental Protocols for Measuring Oxygen Transfer
To enable researchers to conduct their own comparative studies, this section outlines a generalized methodology for evaluating the oxygen transfer performance of different perfluorocarbons.
I. Measurement of Oxygen Solubility (Saturation Method)
This method determines the maximum amount of oxygen that can be dissolved in a perfluorocarbon liquid at a specific temperature and pressure.
Materials and Apparatus:
-
Perfluorocarbon liquid to be tested
-
Gas-tight syringe
-
Saturation vessel with a magnetic stirrer
-
Thermostatically controlled water bath
-
Oxygen source (pure O₂)
-
Gas chromatograph or a calibrated oxygen sensor
Procedure:
-
A known volume of the perfluorocarbon liquid is placed in the saturation vessel.
-
The vessel is sealed and placed in the thermostatically controlled water bath to maintain a constant temperature.
-
The liquid is stirred continuously to ensure uniform temperature and facilitate gas dissolution.
-
Pure oxygen is bubbled through the liquid until saturation is reached. This is typically determined by monitoring the dissolved oxygen concentration until it stabilizes.
-
Once saturated, a known volume of the oxygen-saturated PFC is carefully withdrawn using a gas-tight syringe.
-
The amount of dissolved oxygen in the withdrawn sample is then measured using a gas chromatograph or a calibrated oxygen sensor.
-
The oxygen solubility is calculated and expressed as ml of gas per 100 ml of liquid at standard temperature and pressure.
II. Measurement of Volumetric Mass Transfer Coefficient (kLa) - Dynamic Gassing-Out Method
The volumetric mass transfer coefficient (kLa) is a key parameter for characterizing the efficiency of oxygen transfer from a gas phase to a liquid phase in a bioreactor or cell culture system.
Materials and Apparatus:
-
Bioreactor or a suitable test vessel with agitation and aeration capabilities
-
Dissolved oxygen (DO) probe
-
Nitrogen gas source
-
Air or oxygen source
-
Mass flow controllers
-
Data acquisition system
Procedure:
-
The bioreactor is filled with the perfluorocarbon emulsion or the aqueous medium containing the perfluorocarbon.
-
The liquid is agitated at a constant rate.
-
Initially, nitrogen gas is sparged through the liquid to remove all dissolved oxygen (deoxygenation). The DO concentration should drop to near zero.
-
Once the DO is depleted, the nitrogen gas is switched off, and air or oxygen is introduced at a constant and known flow rate.
-
The dissolved oxygen concentration is continuously monitored and recorded over time as it increases.
-
The kLa value is then determined by fitting the dynamic DO concentration data to the oxygen mass balance equation.
The oxygen mass balance in the liquid phase during re-oxygenation is given by:
dC_L / dt = kLa * (C* - C_L)
Where:
-
C_L is the dissolved oxygen concentration at time t
-
C* is the saturation dissolved oxygen concentration
-
kLa is the volumetric oxygen transfer coefficient
By plotting ln(C* - C_L) versus time, a straight line should be obtained with a slope of -kLa.
Conclusion
The choice of perfluorocarbon for enhancing oxygen delivery in research applications will depend on the specific requirements of the experimental system. Perfluorooctyl bromide (PFOB) and this compound (PFD) are well-characterized and demonstrate high oxygen solubility. Dodecafluoropentane (DDFP) shows potential for even greater oxygen absorption, particularly at physiological temperatures. By utilizing the standardized experimental protocols outlined in this guide, researchers can quantitatively assess and compare the oxygen transfer performance of different perfluorocarbons to select the optimal candidate for their specific cell culture or drug development needs.
References
Validating the Inertness of Perfluorodecalin in Sensitive Chemical Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of solvent is paramount to the success of sensitive chemical reactions. An ideal solvent should be inert, ensuring it does not participate in side reactions that could lower yields, generate impurities, or compromise the integrity of the final product. Perfluorodecalin (PFD), a fully fluorinated derivative of decalin, is often touted for its exceptional chemical and biological inertness. This guide provides an objective comparison of PFD's performance against common alternative solvents, supported by experimental data and detailed protocols to validate its inertness.
This compound's inertness stems from the immense strength of the carbon-fluorine (C-F) bond, making it stable up to 400°C and resistant to attack by many reactive chemical species. This property, combined with its ability to dissolve large quantities of gases, makes it a compelling candidate for reactions that are sensitive to oxidation or require a controlled gaseous atmosphere.
Comparative Analysis of this compound and Alternative Solvents
The selection of a solvent for a sensitive reaction, such as those involving organometallics or controlled polymerizations, is critical. Traditional choices include anhydrous ethereal solvents like tetrahydrofuran (THF) and diethyl ether, or hydrocarbon solvents like toluene and hexanes. The following tables provide a comparative overview of this compound against these common alternatives.
Physical and Chemical Properties
| Property | This compound (PFD) | Tetrahydrofuran (THF) | Toluene | n-Hexane |
| Chemical Formula | C₁₀F₁₈ | C₄H₈O | C₇H₈ | C₆H₁₄ |
| Boiling Point (°C) | 142 | 66 | 111 | 69 |
| Density (g/mL) | 1.917 | 0.889 | 0.867 | 0.655 |
| Reactivity | Highly Inert | Can form peroxides; reacts with strong acids/bases | Can be halogenated or nitrated; side chain reactions | Relatively inert, but can be halogenated |
| Water Solubility | 10 ppm | Miscible | 0.52 g/L | 9.5 mg/L |
Gas Solubility: A Key Advantage in Air-Sensitive Reactions
A significant advantage of PFD in sensitive reactions is its high capacity to dissolve gases. This property can be leveraged to either saturate the reaction medium with an inert gas like nitrogen or argon to create a highly protective atmosphere, or to enhance the delivery of gaseous reactants.
| Gas | Solubility in this compound (mL gas / 100 mL solvent) | Solubility in Hexane (mL gas / 100 mL solvent) | Solubility in Water (mL gas / 100 mL solvent) |
| Oxygen (O₂) | ~49 | ~32 | ~3.1 |
| Nitrogen (N₂) | ~26 | ~15 | ~1.6 |
| Carbon Dioxide (CO₂) | ~210 | ~160 | ~88 |
Note: Solubility data is approximate and can vary with temperature and pressure.
The significantly higher solubility of gases in PFD compared to hydrocarbon and aqueous media highlights its potential for creating a robustly inert environment for sensitive reactions.
Experimental Validation of Inertness
To empirically validate the inertness of a solvent for a specific sensitive reaction, a controlled experiment is essential. The following protocol outlines a general methodology for comparing the performance of this compound against a standard solvent like THF in a model sensitive reaction, such as a Grignard reaction.
Experimental Protocol: Validating Solvent Inertness in a Grignard Reaction
Objective: To quantitatively compare the yield and purity of a Grignard reaction product when performed in this compound versus Tetrahydrofuran (THF).
Materials:
-
Magnesium turnings
-
An alkyl or aryl halide (e.g., bromobenzene)
-
An electrophile (e.g., benzaldehyde)
-
Anhydrous this compound
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether (for extraction)
-
Saturated aqueous ammonium chloride solution
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
Schlenk flasks and other appropriate glassware for air-sensitive techniques
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of Glassware and Reagents:
-
Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under a stream of inert gas.
-
Ensure all reagents are anhydrous. Use freshly distilled THF over a suitable drying agent. PFD is typically supplied anhydrous but should be stored over molecular sieves.
-
-
Reaction Setup:
-
Set up two identical Schlenk flasks, each equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, under a positive pressure of inert gas.
-
To Flask A, add magnesium turnings and anhydrous this compound.
-
To Flask B (control), add the same amount of magnesium turnings and anhydrous THF.
-
-
Grignard Reagent Formation:
-
Slowly add a solution of the alkyl/aryl halide in the respective solvent to each flask via the dropping funnel. Gentle heating may be required to initiate the reaction.
-
Once initiated, maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool both reaction mixtures in an ice bath.
-
Slowly add a solution of the electrophile in the respective solvent to each flask.
-
After the addition is complete, allow the reactions to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Product Isolation:
-
Quench both reactions by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether. Note: Due to the high density and immiscibility of PFD, the layers will separate differently in Flask A. The PFD will form the bottom layer.
-
Combine the organic extracts for each reaction, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Analysis:
-
Determine the crude yield of the product from each reaction.
-
Analyze the crude product by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using an internal standard to quantify the product yield and identify any byproducts.
-
Further purify the products by column chromatography and characterize by NMR and/or Mass Spectrometry to confirm identity and purity.
-
Expected Outcome: A truly inert solvent will not participate in the reaction, leading to a higher yield of the desired product and fewer byproducts. In the case of the Grignard reaction, ethereal solvents like THF can sometimes undergo side reactions. The inert nature of PFD is expected to minimize such side reactions.
Visualizing the Validation Workflow
The following diagram illustrates the key steps in the experimental workflow for validating the inertness of a solvent in a sensitive chemical reaction.
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of Perfluorodecalin
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Perfluorodecalin (C₁₀F₁₈), a perfluorinated compound, demands a rigorous and informed approach to its disposal. Due to its extreme persistence in the environment, improper disposal can lead to long-term contamination. This guide provides essential, step-by-step procedural information for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the ecosystem.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, adherence to immediate safety and handling protocols is paramount. This compound is chemically and biologically inert and is stable up to 400°C.[1] However, as a halogenated compound, it requires careful handling.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is necessary to protect skin and clothing.
-
Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
In Case of a Spill: In the event of a this compound spill, immediate containment is crucial to prevent it from entering drains or waterways.
-
Stop the Leak: If it is safe to do so, stop the source of the leak.
-
Containment: Use inert absorbent materials such as sand, earth, or vermiculite to contain the spill.
-
Collection: Carefully collect the absorbed material and recoverable product into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Wash the spill area thoroughly. All protective clothing and equipment used during the cleanup must be decontaminated before reuse.
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with local, state, and federal regulations. As a per- and polyfluoroalkyl substance (PFAS), it falls under stringent environmental guidelines.
-
Waste Identification and Segregation:
-
This compound waste must be classified as halogenated organic waste .
-
It is critical to segregate it from non-halogenated waste streams to ensure correct disposal and prevent hazardous chemical reactions. Never mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled with "Hazardous Waste: this compound" and include the full chemical name and any associated hazards.
-
-
Storage:
-
Keep the waste container securely sealed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Consultation with EHS:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste. They will have established protocols and partnerships with licensed hazardous waste disposal vendors.
-
Do not pour this compound down the drain. This is a critical violation of environmental regulations.
-
Recommended Disposal Technologies
The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS, which includes compounds like this compound. The primary goal is to use technologies that minimize environmental release.[2][3][4] The selection of the most suitable method should be made in consultation with your EHS department and a certified hazardous waste disposal facility.
-
High-Temperature Incineration: This is a promising method for the complete destruction of PFAS.[4] However, it requires very high temperatures to break the strong carbon-fluorine bonds. Incomplete combustion can lead to the formation of other hazardous byproducts. Therefore, it is essential to use a facility with proven effectiveness for PFAS destruction.
-
Permitted Hazardous Waste Landfills: Disposal in a RCRA (Resource Conservation and Recovery Act) Subtitle C hazardous waste landfill is a common method for containing PFAS waste. These landfills are engineered with stringent controls to prevent the release of hazardous substances into the environment.
-
Deep Well Injection: This method involves injecting liquid PFAS waste into deep, geologically stable underground wells. These wells are designed to isolate the waste from groundwater sources.
The following table summarizes the key parameters for the recommended disposal methods for PFAS, including this compound. It is important to note that specific quantitative data for this compound disposal is limited, and these recommendations are based on general guidance for perfluorinated compounds.
| Disposal Technology | Key Parameters | Considerations |
| High-Temperature Incineration | Temperature: >1,000°C | Requires specialized facilities capable of achieving and monitoring high temperatures to ensure complete destruction and prevent the formation of harmful byproducts. |
| Hazardous Waste Landfill | RCRA Subtitle C Permitted | Landfills must have robust liner systems and leachate collection and treatment to prevent environmental contamination. |
| Deep Well Injection | Class I Hazardous Waste Wells | The geology of the injection site must be suitable for long-term containment of the waste. Availability of this option is geographically dependent. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical stewardship.
References
Safeguarding Your Research: A Guide to Handling Perfluorodecalin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Perfluorodecalin, including personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
This compound is a fluorocarbon and can cause eye, skin, and respiratory tract irritation.[1] In case of exposure, it is crucial to take immediate action. For eye contact, flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and seek immediate medical attention.[1] For skin contact, flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses & Face Shield | Use chemical safety goggles or glasses that conform to EN166 (EU) or OSHA's 29 CFR 1910.133 standards. A face shield is recommended for additional protection.[2][3] |
| Skin Protection | Gloves | Handle with gloves that have been inspected prior to use. Nitrile rubber is a suitable material. For full contact, a minimum layer thickness of 0.4 mm is recommended, with a breakthrough time of 480 minutes. For splash contact, a minimum thickness of 0.11 mm with a breakthrough time of 120 minutes is advised. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure. This includes a lab coat, long pants, and closed-toe shoes. | |
| Respiratory Protection | Respirator | In case of insufficient ventilation, wear a suitable respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Detailed Experimental Protocol
1. Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory, put on all required PPE as detailed in the table above.
-
Prepare Ventilated Work Area: Ensure that the work will be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble Materials & Reagents: Gather all necessary equipment and chemicals, ensuring that containers of this compound are clearly labeled.
2. Handling:
-
Transfer this compound in a Fume Hood: All transfers of this compound should be performed inside a fume hood to minimize inhalation exposure.
-
Perform Experiment: Carry out the experimental procedure, avoiding direct contact with the chemical.
-
Monitor for Spills or Exposure: Be vigilant for any spills or signs of exposure. In case of a spill, absorb it with an inert material such as vermiculite, sand, or earth and place it in a suitable container for disposal.
3. Cleanup and Disposal:
-
Decontaminate Work Surfaces: After the experiment is complete, thoroughly decontaminate all work surfaces.
-
Segregate and Label Waste: All waste materials, including contaminated PPE and spill cleanup materials, should be collected in a suitable, labeled container for waste disposal.
-
Dispose of Waste per Institutional Guidelines: this compound waste must be disposed of in accordance with licensed collector's sorting instructions. Do not mix with other waste and leave chemicals in their original containers. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
4. Post-Procedure:
-
Doff Personal Protective Equipment (PPE): Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands Thoroughly: Wash hands with soap and water after handling the chemical, even if gloves were worn.
Logical Relationship of Safety Measures
The following diagram illustrates the relationship between the chemical hazard and the necessary control measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
